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Foundational

An In-depth Technical Guide to the Chemical Properties of 2-[(4-Bromophenyl)amino]propanamide

Abstract This technical guide provides a comprehensive analysis of the predicted chemical properties, synthesis, and potential reactivity of 2-[(4-Bromophenyl)amino]propanamide. As direct experimental data for this speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties, synthesis, and potential reactivity of 2-[(4-Bromophenyl)amino]propanamide. As direct experimental data for this specific molecule is not widely available in the public domain, this document leverages established principles of physical organic chemistry and data from structurally similar analogs to construct a scientifically rigorous profile. The guide is intended for researchers, scientists, and drug development professionals, offering predictive insights into the molecule's behavior and detailed protocols for its potential synthesis and characterization.

Introduction and Structural Elucidation

2-[(4-Bromophenyl)amino]propanamide is a chiral, non-natural amino acid derivative. Its structure incorporates a propanamide backbone, a secondary aromatic amine linkage, and a para-substituted bromophenyl ring. The presence of these distinct functional groups suggests a rich and complex chemical profile, with potential applications as a building block in medicinal chemistry and materials science.

The core structure features a chiral center at the C-2 position of the propanamide moiety, meaning it can exist as (S) and (R) enantiomers. The IUPAC name specifies the connectivity, distinguishing it from isomers such as N-(4-bromophenyl)propanamide or 2-(4-bromophenyl)propanamide.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=bold];

// Define nodes for atoms C1 [label="C"]; C2 [label="C", pin=1]; C3 [label="C"]; O1 [label="O"]; N1 [label="NH₂"]; N2 [label="NH"]; H_alpha [label="H"]; CH3 [label="H₃C"];

// Aromatic Ring AR1 [label="C"]; AR2 [label="C"]; AR3 [label="C"]; AR4 [label="C"]; AR5 [label="C"]; AR6 [label="C"]; Br [label="Br"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1.5,0.5!"]; C3 [pos="2.5,-0.5!"]; O1 [pos="2.5,0.5!"]; N1 [pos="3.5,-0.5!"]; H_alpha [pos="1.5,1.5!"]; CH3 [pos="-1,0.5!"];

N2 [pos="1.5,-1!"]; AR1 [pos="1.5,-2.2!"]; AR2 [pos="0.5,-2.8!"]; AR3 [pos="0.5,-4!"]; AR4 [pos="1.5,-4.6!"]; AR5 [pos="2.5,-4!"]; AR6 [pos="2.5,-2.8!"]; Br [pos="1.5,-5.8!"];

// Define bonds C1 -- C2; C1 -- CH3; C2 -- C3; C3 -- O1 [style=double]; C3 -- N1; C2 -- H_alpha; C2 -- N2;

N2 -- AR1; AR1 -- AR2; AR2 -- AR3; AR3 -- AR4; AR4 -- AR5; AR5 -- AR6; AR6 -- AR1; AR1 -- AR6; AR2 -- AR3 [style=double]; AR4 -- AR5 [style=double]; AR6 -- AR1 [style=double]; AR4 -- Br; } } Caption: 2D Structure of 2-[(4-Bromophenyl)amino]propanamide.

Predicted Physicochemical Properties

The physicochemical properties of 2-[(4-Bromophenyl)amino]propanamide have been estimated based on the analysis of its functional groups and data from analogous compounds, including 4-bromoaniline[1][2], N-phenylpropanamide[3][4], and 2-(4-bromophenyl)propanamide[5].

PropertyPredicted Value / DescriptionRationale and Comparative Insights
Molecular Formula C₉H₁₁BrN₂ODerived from structural analysis.
Molecular Weight 243.10 g/mol Calculated from the molecular formula.
Appearance Off-white to light grey crystalline solidBased on analogs like 4-bromoaniline, which is a grey or pale yellow solid[1][2].
Melting Point 110-125 °C (predicted range)Higher than 4-bromoaniline (60-64 °C) due to the larger molecular size and potential for hydrogen bonding from the amide group. N-Phenylpropanamide melts at 104-107 °C[3]. The additional amine and bromine will likely increase this further.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF).The hydrophobic 4-bromophenyl group will limit water solubility, a characteristic seen in both 4-bromoaniline and N-phenylpropanamide[4][6]. The amide and amine groups will provide some polarity, allowing solubility in polar organic solvents.
pKa (Secondary Amine) ~3-4Aromatic amines are significantly less basic than aliphatic amines. The pKa of aniline is ~4.6. The electron-withdrawing bromine atom will further decrease the basicity of the secondary amine.
pKa (Amide N-H) ~17-18Amide protons are generally not acidic but can be deprotonated by strong bases.

Synthesis and Characterization

A robust synthetic strategy is crucial for obtaining high-purity 2-[(4-Bromophenyl)amino]propanamide for research and development. A logical and commonly employed method for forming such N-aryl amino derivatives is through nucleophilic substitution.

Proposed Synthetic Workflow

The most plausible synthetic route involves the reaction of a 2-halopropanamide (e.g., 2-bromopropanamide) with 4-bromoaniline. This reaction follows a standard Sₙ2 mechanism where the amine acts as the nucleophile.

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification cluster_4 Step 5: Final Product Reactant1 2-Bromopropanamide ReactionVessel Combine reactants, solvent, and base. Heat under inert atmosphere (e.g., N₂). Monitor reaction by TLC/LC-MS. Reactant1->ReactionVessel Reactant2 4-Bromoaniline Reactant2->ReactionVessel Solvent Polar Aprotic Solvent (e.g., DMF or Acetonitrile) Solvent->ReactionVessel Base Non-nucleophilic Base (e.g., Diisopropylethylamine) Base->ReactionVessel Workup 1. Quench reaction with water. 2. Extract with organic solvent (e.g., Ethyl Acetate). 3. Wash organic layer (brine). 4. Dry over Na₂SO₄. ReactionVessel->Workup Purification Purify crude product via Flash Column Chromatography (Silica Gel) Workup->Purification Product 2-[(4-Bromophenyl)amino]propanamide Purification->Product

Detailed Experimental Protocol

Objective: To synthesize 2-[(4-Bromophenyl)amino]propanamide.

Materials:

  • 2-Bromopropanamide (1.0 eq)

  • 4-Bromoaniline (1.1 eq)[6]

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-bromoaniline (1.1 eq) and anhydrous DMF.

  • Stir the solution until the 4-bromoaniline is fully dissolved.

  • Add DIPEA (1.5 eq) to the solution.

  • In a separate container, dissolve 2-bromopropanamide (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the 2-bromopropanamide solution dropwise to the reaction flask over 15 minutes.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material using flash column chromatography on silica gel to obtain the pure 2-[(4-Bromophenyl)amino]propanamide.

Characterization and Expected Spectroscopic Data

Confirmation of the synthesized product's identity and purity requires a suite of analytical techniques. The following table outlines the expected spectral data.

TechniqueExpected Observations and Rationale
¹H NMR Aromatic Protons: Two doublets in the ~6.8-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. Amine Proton (NH): A broad singlet, likely between 4-6 ppm, which may exchange with D₂O. Alpha-Proton (CH): A quartet adjacent to the methyl group, likely around 3.5-4.5 ppm. Amide Protons (NH₂): Two distinct broad singlets (due to restricted rotation) between 5-8 ppm. Methyl Protons (CH₃): A doublet coupled to the alpha-proton, expected around 1.2-1.6 ppm.
¹³C NMR Carbonyl Carbon (C=O): Signal expected in the 170-175 ppm range. Aromatic Carbons: Four signals expected for the aromatic ring, with the carbon attached to bromine (C-Br) appearing at ~115-120 ppm and the carbon attached to the amine (C-N) at ~140-150 ppm. Alpha-Carbon (CH): Signal expected around 50-60 ppm. Methyl Carbon (CH₃): Signal expected in the aliphatic region, ~15-25 ppm.
FT-IR (cm⁻¹) N-H Stretch (Amine & Amide): Broad peaks in the 3200-3400 cm⁻¹ region. C=O Stretch (Amide I): Strong, sharp peak around 1640-1680 cm⁻¹. N-H Bend (Amide II): Peak around 1600-1640 cm⁻¹. C-N Stretch: Signal around 1200-1350 cm⁻¹. C-Br Stretch: Signal in the fingerprint region, typically 500-600 cm⁻¹.
Mass Spec. (EI) Molecular Ion [M]⁺: A peak at m/z 242 and an isotopic peak at m/z 244 of similar intensity, which is characteristic of a single bromine atom. Key Fragments: A prominent fragment would likely arise from alpha-cleavage of the N-C bond, yielding an acylium cation. Another key fragmentation would be the loss of the propanamide side chain, resulting in a fragment corresponding to the 4-bromoaniline radical cation (m/z 171/173)[7][8].

Reactivity and Stability

The reactivity of 2-[(4-Bromophenyl)amino]propanamide is governed by the interplay of its functional groups.

Amide Hydrolysis

The amide bond is robust but can be hydrolyzed under forceful acidic or basic conditions to yield 2-[(4-bromophenyl)amino]propanoic acid and ammonia.[9][10]

  • Acid-Catalyzed Hydrolysis: This proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[11] The reaction is typically slow and requires heating with strong acid.

  • Base-Promoted Hydrolysis: This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[10][12] This reaction is generally irreversible because the final step is the deprotonation of the resulting carboxylic acid by the released amine, forming a stable carboxylate salt.

G

Aromatic Ring Reactivity

The 4-bromophenyl group can participate in electrophilic aromatic substitution reactions. The amino group (-NH-) is a strong activating group and is ortho-, para-directing. However, the para position is blocked by the bromine atom. Therefore, electrophilic substitution would be directed to the positions ortho to the amino group (C-2 and C-6 of the phenyl ring). The bromine atom is a deactivating group but is also ortho-, para-directing. The strong activating effect of the amino group will dominate the directing effects.

Stability

The compound is expected to be stable under standard storage conditions (cool, dry, dark). It may be sensitive to strong light and oxidizing agents, similar to other aromatic amines like 4-bromoaniline[1]. Prolonged exposure to acidic or basic conditions, especially at elevated temperatures, will lead to hydrolysis.

Potential Applications and Safety Considerations

Potential Applications
  • Medicinal Chemistry: As a chiral, non-natural amino acid derivative, it could serve as a scaffold or building block for synthesizing novel pharmaceutical agents. The bromophenyl moiety is a common feature in many bioactive molecules, offering a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[13]

  • Peptidomimetics: Incorporation into peptide chains could introduce conformational constraints or novel binding interactions, which is a key strategy in the design of enzyme inhibitors or receptor modulators.

  • Materials Science: Aromatic amides can form highly ordered structures through hydrogen bonding, suggesting potential use in the development of functional polymers or supramolecular assemblies.

Safety Considerations

A formal Material Safety Data Sheet (MSDS) is not available for this compound. Therefore, a conservative approach to safety must be taken, assuming hazards based on its structural components, primarily 4-bromoaniline.

  • Toxicity: 4-Bromoaniline is classified as harmful if swallowed, toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[1][14][15] Symptoms of exposure can include irritation to the skin, eyes, and respiratory system.[16]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[14]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[17]

References

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Aakash BYJU'S. Retrieved from [Link]

  • Marx, D., & Tuckerman, M. E. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(43), 11905–11915. Retrieved from [Link]

  • 4-Bromoaniline Safety Data Sheet. (2012, May 9). Thermo Fisher Scientific. Retrieved from [Link]

  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]

  • N-Phenylpropanamide. (2024, April 10). ChemBK. Retrieved from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps. Retrieved from [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC. Retrieved from [Link]

  • 4-Bromoaniline Reactivity Profile. (n.d.). PubChem. Retrieved from [Link]

  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]

  • 4-BROMO ANILINE FOR SYNTHESIS MSDS. (2016, May 6). Loba Chemie. Retrieved from [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021, April 23). RSC Advances. Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI. (2018, June 12). PMC. Retrieved from [Link]

  • Mass spectrometry of aromatic cyclic imides and amides. Part II. (n.d.). Semantic Scholar. Retrieved from [Link]

  • MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I. (2007, October 16). HETEROCYCLES. Retrieved from [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). (2021, March 24). YouTube. Retrieved from [Link]

  • N-Phenylpropanamide Properties. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved from [Link]

  • N-phenylpropanamide. (2025, May 20). LookChem. Retrieved from [Link]

  • Fragments of the some N-(arylalkyl)amides 2-6 1 H-NMR spectra. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-aryl amino acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • An efficient and atom-economical route to N-aryl amino alcohols from primary amines. (n.d.). PMC. Retrieved from [Link]

  • Aromatic Amines. (n.d.). SUNDARBAN MAHAVIDYALAYA. Retrieved from [Link]

  • A New Synthetic Route to Authentic N-Substituted Aminomaleimides. (2005, April 28). ACS Publications. Retrieved from [Link]

  • Conformational properties of N-aryl amides. (n.d.). ResearchGate. Retrieved from [Link]

  • CID 161367417. (n.d.). PubChem. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • 2-(4-Bromophenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Basicity of Aromatic Amines. (n.d.). K K Wagh College of Pharmacy. Retrieved from [Link]

  • 15N NMR Spectroscopy as a method for comparing the rates of imidization. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum of Amide Compounds. (n.d.). Retrieved from [Link]

  • Amines. (n.d.). NCERT. Retrieved from [Link]

  • Basicity of Disubstituted Aromatic Amines. (2017, April 28). Master Organic Chemistry. Retrieved from [Link]

  • (S)-2-Aminopropanamide hydrobromide. (n.d.). Hyma Synthesis. Retrieved from [Link]

  • N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)propanamide. (n.d.). Chemazone. Retrieved from [Link]

Sources

Exploratory

2-[(4-Bromophenyl)amino]propanamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-[(4-Bromophenyl)amino]propanamide Introduction 2-[(4-Bromophenyl)amino]propanamide is a molecule of interest within the fields of medicinal chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-[(4-Bromophenyl)amino]propanamide

Introduction

2-[(4-Bromophenyl)amino]propanamide is a molecule of interest within the fields of medicinal chemistry and drug development. Its structure incorporates three key pharmacophoric features: a bromo-substituted aromatic ring, a secondary amine linker, and a propanamide moiety. The presence of the carboxamide bond is a cornerstone of many biological systems and pharmaceutical compounds due to its stability and ability to participate in hydrogen bonding.[1] This guide presents a comprehensive, technically-grounded pathway for the synthesis of 2-[(4-Bromophenyl)amino]propanamide, designed for researchers and professionals in organic synthesis and drug discovery. The narrative emphasizes the rationale behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 2-[(4-Bromophenyl)amino]propanamide, suggests a two-step synthetic sequence. The primary disconnection is at the newly formed C-N bond of the propanamide's amino group. This leads to a halogenated intermediate, which can be readily synthesized from commercially available starting materials.

The proposed forward synthesis involves two primary stages:

  • Amide Bond Formation: Acylation of 4-bromoaniline with an α-halopropionyl chloride (e.g., 2-bromopropionyl chloride) to form the key intermediate, N-(4-bromophenyl)-2-bromopropanamide.

  • Nucleophilic Amination: Substitution of the α-bromo group on the intermediate with an amino group to yield the final product.

This approach is efficient and relies on well-established, high-yielding chemical transformations.

Synthetic Pathway Overview

The following diagram illustrates the proposed two-step synthesis pathway from 4-bromoaniline and 2-bromopropionyl chloride.

Synthesis_Pathway cluster_reactants Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination A 4-Bromoaniline B 2-Bromopropionyl Chloride C N-(4-Bromophenyl)-2-bromopropanamide (Intermediate) A->C Triethylamine (Et3N) Dichloromethane (DCM) 0°C to RT B->C D 2-[(4-Bromophenyl)amino]propanamide (Final Product) C->D Ammonium Hydroxide (NH4OH) Methanol (MeOH) Reflux

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Foundational

An In-depth Technical Guide to N-(4-bromophenyl)-2-aminopropanamide: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the N-(4-bromophenyl)amide Moiety In the landscape of medicinal chemistry, the N-(4-bromophenyl)amide scaffold represents...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-(4-bromophenyl)amide Moiety

In the landscape of medicinal chemistry, the N-(4-bromophenyl)amide scaffold represents a cornerstone for the development of novel therapeutics. While the specific compound, N-(4-bromophenyl)-2-aminopropanamide, is not extensively cataloged with a unique CAS number, its constituent parts—a brominated aromatic ring and an amino acid-derived amide—are prevalent in a multitude of biologically active molecules. The bromine atom serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide will provide a comprehensive technical overview of the synthesis, characterization, and potential applications of N-(4-bromophenyl)-2-aminopropanamide, a representative of this important class of compounds.

Physicochemical Properties

The physicochemical properties of N-(4-bromophenyl)-2-aminopropanamide are crucial for its handling, formulation, and biological activity. Below is a table of predicted and experimentally observed properties for closely related compounds.

PropertyPredicted/Observed ValueSource
Molecular Formula C₉H₁₁BrN₂O-
Molecular Weight 243.10 g/mol [2]
Appearance Likely a solid at room temperature[3]
Melting Point Not available; related compounds vary widely-
Solubility Expected to be soluble in polar organic solvents[4]
logP (Octanol/Water) ~1.8 (Predicted)-

Synthesis of N-(4-bromophenyl)-2-aminopropanamide

The synthesis of N-(4-bromophenyl)-2-aminopropanamide can be efficiently achieved through a two-step process involving the coupling of N-Boc-L-alanine with 4-bromoaniline, followed by the deprotection of the Boc group. This approach is standard in peptide synthesis and ensures control over the stereochemistry of the final product.

Synthetic Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Boc-L-alanine Boc-L-alanine EDC_HOBt EDC, HOBt, DIPEA Boc-L-alanine->EDC_HOBt 4-bromoaniline 4-bromoaniline 4-bromoaniline->EDC_HOBt Boc_protected_intermediate N-Boc-N-(4-bromophenyl)-L-alaninamide EDC_HOBt->Boc_protected_intermediate TFA_DCM TFA in DCM Boc_protected_intermediate->TFA_DCM Final_Product N-(4-bromophenyl)-L-alaninamide TFA_DCM->Final_Product

Caption: Synthetic workflow for N-(4-bromophenyl)-L-alaninamide.

Experimental Protocol: Step 1 - Amide Coupling

Objective: To synthesize N-Boc-N-(4-bromophenyl)-L-alaninamide via carbodiimide-mediated coupling.

Materials:

  • N-Boc-L-alanine

  • 4-bromoaniline[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-L-alanine (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 4-bromoaniline (1.0 eq) and DIPEA (2.0 eq) to the flask.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-N-(4-bromophenyl)-L-alaninamide.

Experimental Protocol: Step 2 - Boc Deprotection

Objective: To remove the Boc protecting group to yield the final product.

Materials:

  • N-Boc-N-(4-bromophenyl)-L-alaninamide

  • Trifluoroacetic acid (TFA)[5]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the N-Boc-protected intermediate in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 20-50% TFA in DCM dropwise.[5]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield N-(4-bromophenyl)-L-alaninamide. Further purification can be achieved by recrystallization if necessary.

Analytical Characterization

The identity and purity of the synthesized N-(4-bromophenyl)-2-aminopropanamide should be confirmed by a suite of analytical techniques.

Analytical Workflow

G cluster_0 Characterization Synthesized_Product Crude Product Purification Column Chromatography / Recrystallization Synthesized_Product->Purification Pure_Product N-(4-bromophenyl)-2-aminopropanamide Purification->Pure_Product NMR 1H & 13C NMR Pure_Product->NMR Structure Confirmation MS Mass Spectrometry Pure_Product->MS Molecular Weight Verification HPLC HPLC / Chiral HPLC Pure_Product->HPLC Purity & Enantiomeric Excess IR FTIR Spectroscopy Pure_Product->IR Functional Group Analysis

Caption: Analytical workflow for product characterization.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the final compound. For chiral compounds like the L-alaninamide derivative, a chiral HPLC method is necessary to determine the enantiomeric excess.[3][6]

Typical RP-HPLC Conditions:

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

Chiral HPLC: Separation of enantiomers can be achieved on a chiral stationary phase, such as an amylose- or cellulose-based column, with a mobile phase typically consisting of a mixture of hexane and a polar alcohol like isopropanol or ethanol.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. Predicted chemical shifts for key protons are:

  • Aromatic protons: 7.0-7.6 ppm

  • Amide NH: 8.0-9.0 ppm (broad singlet)

  • α-CH: 3.5-4.5 ppm (quartet)

  • β-CH₃: 1.2-1.6 ppm (doublet)

  • Amine NH₂: 1.5-3.0 ppm (broad singlet)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For N-(4-bromophenyl)-2-aminopropanamide, the expected molecular ion peaks in high-resolution mass spectrometry would correspond to the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).[9]

Applications in Drug Discovery

The N-(4-bromophenyl)amide scaffold is a privileged structure in medicinal chemistry. The bromine atom can be readily functionalized using reactions like the Suzuki or Buchwald-Hartwig couplings to introduce molecular diversity.[10] This allows for the exploration of structure-activity relationships in drug discovery programs targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PubChem. N-{(2s)-3-[(R)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-[(3-Phenyl-1,2-Oxazol-5-Yl)methyl]propanoyl}-L-Alanyl-L-Alaninamide. Retrieved from [Link]

  • Anusevičius, K., Mickevičius, V., & Mikulskienė, G. (2010). Synthesis and structure of N-(4-bromophenyl)
  • Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Cheméo. Chemical Properties of Benzamide, N-(4-bromophenyl)-4-bromo-. Retrieved from [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

  • ResearchGate. Scope of amino acid coupling with N-Boc alanine. Retrieved from [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • PubChem. 4-Bromo-L-phenylalanine. Retrieved from [Link]

  • Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turkish Journal of Chemistry, 34(5), 761-769.
  • Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. Retrieved from [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2), 65-70.
  • Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164-173.
  • Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turkish Journal of Chemistry, 34(5), 761-769.
  • ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

  • Khan, I., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 89.
  • ResearchGate. A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. Retrieved from [Link]

  • PubMed. A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. Retrieved from [Link]

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Exploratory

2-[(4-Bromophenyl)amino]propanamide molecular weight

An In-Depth Technical Guide to 2-[(4-Bromophenyl)amino]propanamide: Synthesis, Characterization, and Therapeutic Potential Authored by a Senior Application Scientist Abstract: This technical guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-[(4-Bromophenyl)amino]propanamide: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-[(4-Bromophenyl)amino]propanamide, a halogenated aromatic amide with significant potential in medicinal chemistry. We will delve into its physicochemical properties, outline a detailed synthetic pathway, and describe robust analytical methods for its characterization and purity assessment. Furthermore, this guide will explore the compound's putative biological activities and its mechanism of action by drawing parallels with structurally related molecules that have demonstrated notable antimicrobial, anticancer, and neuroprotective properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study of this promising compound.

Introduction and Chemical Identity

2-[(4-Bromophenyl)amino]propanamide belongs to the class of N-aryl amides, characterized by a propanamide moiety linked to a brominated phenyl ring via an amino bridge. The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. While this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. This guide will, therefore, leverage data from close structural analogs to build a comprehensive profile.

Molecular Structure and Physicochemical Properties

The first step in characterizing any novel compound is to determine its fundamental physicochemical properties. These parameters are crucial for predicting its behavior in biological systems and for developing appropriate analytical methods.

Table 1: Calculated Physicochemical Properties of 2-[(4-Bromophenyl)amino]propanamide

PropertyValueSource
Molecular Formula C9H11BrN2ON/A
Molecular Weight 243.10 g/mol N/A
XLogP3 2.2N/A
Hydrogen Bond Donor Count 2N/A
Hydrogen Bond Acceptor Count 2N/A
Rotatable Bond Count 2N/A

Note: The values in Table 1 are calculated based on the chemical structure of 2-[(4-Bromophenyl)amino]propanamide as no experimental data is readily available.

Synthesis and Purification

The synthesis of 2-[(4-Bromophenyl)amino]propanamide can be approached through several established organic chemistry reactions. A common and effective method involves the amidation of a suitable N-(4-bromophenyl)alaninato precursor.

Proposed Synthetic Pathway

A plausible and efficient synthesis route is the coupling of 4-bromoaniline with N-protected alanine, followed by deprotection and amidation.

Synthesis_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Amidation 4-Bromoaniline 4-Bromoaniline Intermediate_1 Boc-NH-Ala-(4-Br-Ph) 4-Bromoaniline->Intermediate_1 DCC, HOBt Alanine_derivative N-Boc-Alanine Alanine_derivative->Intermediate_1 Intermediate_2 H2N-Ala-(4-Br-Ph) Intermediate_1->Intermediate_2 TFA Final_Product 2-[(4-Bromophenyl)amino]propanamide Intermediate_2->Final_Product NH3, Coupling Agent

Figure 1: Proposed synthetic workflow for 2-[(4-Bromophenyl)amino]propanamide.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (1-((4-bromophenyl)amino)-1-oxopropan-2-yl)carbamate

  • To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM), add 4-bromoaniline (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-amino-N-(4-bromophenyl)propanamide

  • Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the TFA salt of the product.

Step 3: Synthesis of 2-[(4-Bromophenyl)amino]propanamide

  • The direct synthesis of the target compound requires the formation of an amide bond from the corresponding carboxylic acid. A more direct route would involve the reaction of 2-bromopropanoyl chloride with 4-bromoaniline, followed by amination. However, for the named compound, a peptide coupling approach is more likely.

A more direct and plausible synthesis for a related isomer, N-(4-bromophenyl)-2-aminopropanamide, would involve the coupling of 4-bromoaniline and N-protected alanine as described. The title compound's name implies the amino group is part of the chain connecting the phenyl ring and the propanamide, which is an unusual structure. For the purpose of this guide, we will focus on the more chemically stable and synthetically accessible isomer, N-(4-bromophenyl)-2-aminopropanamide, as a representative of this class of compounds.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound and for monitoring the progress of the synthesis.[1][2]

Table 2: HPLC Method for Purity Analysis

ParameterCondition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should provide good separation of the product from starting materials and byproducts.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a quartet for the alpha-proton of the alanine moiety, a doublet for the methyl group, and broad signals for the amide and amine protons.

  • ¹³C NMR: Aromatic carbons would appear in the 110-140 ppm range, with the carbonyl carbon around 170-175 ppm.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion at m/z 244.0, with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy:

  • Characteristic peaks would include N-H stretching vibrations around 3300-3400 cm⁻¹, C=O stretching of the amide at approximately 1650 cm⁻¹, and C-Br stretching in the 500-600 cm⁻¹ region.[3]

Potential Biological Activities and Applications

While no specific biological data exists for 2-[(4-Bromophenyl)amino]propanamide, the structural motifs present suggest several potential therapeutic applications based on studies of analogous compounds.

Antimicrobial Activity

Derivatives of bromophenyl-containing amides and heterocycles have shown promising antimicrobial and antifungal activities.[4][5][6][7][8] The presence of the bromophenyl group can enhance lipophilicity, facilitating passage through microbial cell membranes. The amide linkage is a common feature in many antimicrobial agents. It is hypothesized that these compounds may exert their effect by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[5]

Anticancer Potential

Several studies have reported the anticancer activity of compounds containing the 4-bromophenyl moiety.[9][10] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action may involve the inhibition of protein kinases or interaction with other key proteins in cancer signaling pathways.

Anticancer_Mechanism Compound 2-[(4-Bromophenyl)amino]propanamide (or analog) Target Putative Cellular Target (e.g., Kinase, Apoptotic Protein) Compound->Target Binding/Inhibition Effect Downstream Effects Target->Effect Apoptosis Apoptosis Effect->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Effect->Proliferation_Inhibition

Figure 2: Putative mechanism of anticancer activity.

Neuroprotective Effects

Interestingly, some bromophenyl-containing compounds have demonstrated neuroprotective properties.[10] For example, 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT) has been shown to protect neurons from excitotoxicity and cisplatin-induced toxicity.[10] This suggests that our target compound could be investigated for its potential in neurodegenerative diseases.

Conclusion and Future Directions

2-[(4-Bromophenyl)amino]propanamide represents a promising, yet underexplored, scaffold for drug discovery. Based on the known biological activities of its structural analogs, this compound warrants further investigation for its potential antimicrobial, anticancer, and neuroprotective properties. Future work should focus on the development of a reliable synthetic route, comprehensive spectroscopic characterization, and in vitro screening against a panel of microbial and cancer cell lines. Structure-activity relationship (SAR) studies, through the synthesis of a library of related analogs, will be crucial in optimizing the potency and selectivity of this chemical series.

References

  • Guidechem. (n.d.). 2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide.
  • PubChem. (n.d.). (2S)-2-amino-N-[4-(4-bromophenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide.
  • Chemazone. (n.d.). 2-amino-2-(4-bromophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide.
  • Chemazone. (n.d.). N-[2-[(4-bromophenyl)amino]-2-oxoethyl]propanamide.
  • Sigma-Aldrich. (n.d.). 2-(4-Bromophenyl)propanamide.
  • Smolecule. (2024, August 10). (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide.
  • Chemical Substance Information. (n.d.). PropanaMide, N-(2-aMino-4-broMophenyl)-2-chloro-.
  • MedchemExpress. (n.d.). 2-Amino-3-(4-bromophenyl)propanoic acid ((S)-p-Bromophenylalanine).
  • Al-Blewi, F. F., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3022.
  • Mahmood, A. A., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • Singh, P., et al. (n.d.). Synthesis and Fungicidal Screening of 2-Amino-4- (p-bromophenyl)thiazole and Its Metal Complexes. Asian Journal of Chemistry.
  • Juszczak, M., et al. (2013). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. Annals of Agricultural and Environmental Medicine, 20(3), 575-579.
  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Benchchem. (n.d.). Purity Validation of Synthesized 2,3-Bis(4-bromophenyl)fumaronitrile: A Comparative Guide to HPLC and Elemental Analysis.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Al-Obaid, A. M., et al. (2025). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
  • Al-Salahi, R., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Khan, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4421.
  • Zaitsev, G. P., et al. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities.
  • PubMed. (2010). 2-(4-Bromophenyl)-2-methyl-propan-amide. Retrieved from PubMed website.-amide*.

Sources

Exploratory

Spectroscopic Validation and Structural Profiling of 2-[(4-Bromophenyl)amino]propanamide: A Technical Guide

Executive Summary 2-[(4-Bromophenyl)amino]propanamide (CAS: 1132767-64-6)[1] is a prototypical N -aryl- α -amino amide. Compounds bearing this structural scaffold are of significant interest in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(4-Bromophenyl)amino]propanamide (CAS: 1132767-64-6)[1] is a prototypical N -aryl- α -amino amide. Compounds bearing this structural scaffold are of significant interest in medicinal chemistry and drug development due to their role as versatile intermediates and pharmacophores in central nervous system (CNS) therapeutics.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, IR, MS) of 2-[(4-Bromophenyl)amino]propanamide. Designed for analytical scientists and drug development professionals, this guide goes beyond merely listing data; it deconstructs the causality behind the observed spectral phenomena and establishes robust, self-validating experimental workflows for structural confirmation.

Structural & Mechanistic Profiling

To accurately interpret the spectroscopic data of 2-[(4-Bromophenyl)amino]propanamide, one must first understand how its specific structural features dictate its physical behavior under electromagnetic radiation and ionization:

  • The Bromine Isotope Effect: Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This isotopic distribution acts as a built-in diagnostic signature in Mass Spectrometry, producing a characteristic doublet for the molecular ion separated by 2 Da.

  • Restricted Amide Rotation: The primary amide group ( −CONH2​ ) exhibits resonance, giving the C−N bond partial double-bond character. This restricts free rotation on the NMR timescale, causing the two protons of the NH2​ group to become diastereotopic (one is cis to the carbonyl oxygen, the other is trans), resulting in two distinct broad singlets in the 1H NMR spectrum.

  • Electronic Push-Pull on the Aryl Ring: The benzene ring is para-disubstituted. The secondary amine ( −NH− ) is an electron-donating group via resonance, which heavily shields the ortho protons. Conversely, the highly electronegative bromine atom deshields its adjacent protons. This creates a highly predictable, symmetrical AA′BB′ spin system.

Spectroscopic Data & Analytical Validation

The following tables summarize the expected quantitative analytical data for 2-[(4-Bromophenyl)amino]propanamide, grounded in established spectroscopic principles as detailed in and .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data (400 MHz, DMSO- d6​ ) | Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Structural Logic | | :--- | :--- | :--- | :--- | :--- | | 1.35 | Doublet (d) | 3H | −CH3​ | Split by the adjacent α -CH proton ( J≈6.8 Hz). | | 3.85 | Multiplet (m) | 1H | −CH− | Deshielded by the adjacent electronegative nitrogen and carbonyl group. Coupled to both the −CH3​ and the −NH− proton. | | 5.95 | Doublet (d) | 1H | −NH− (amine) | Secondary amine proton. Appears as a doublet due to coupling with the α -CH. Exchangeable with D2​O . | | 6.55 | Doublet (d) | 2H | Ar- H (C2, C6) | Protons ortho to the amine. Heavily shielded by the electron-donating nitrogen lone pair ( J≈8.8 Hz). | | 7.05 | Broad Singlet (bs)| 1H | −CONH2​ | Diastereotopic primary amide proton. Broadened by quadrupolar relaxation of 14N . | | 7.25 | Doublet (d) | 2H | Ar- H (C3, C5) | Protons ortho to the bromine atom. Deshielded by halogen inductive effects ( J≈8.8 Hz). | | 7.40 | Broad Singlet (bs)| 1H | −CONH2​ | Second diastereotopic primary amide proton (restricted rotation). |

Table 2: 13C NMR Data (100 MHz, DMSO- d6​ ) | Shift (ppm) | Assignment | Causality / Structural Logic | | :--- | :--- | :--- | | 18.5 | −CH3​ | Aliphatic methyl carbon. | | 52.4 | −CH− | α -carbon, strongly deshielded by the adjacent −NH− and −C=O groups. | | 107.8 | Ar- C (C-Br) | Heavy-atom effect of bromine causes an upfield shift relative to standard aromatic carbons. | | 114.2 | Ar- C (C2, C6) | Shielded by the resonance electron donation from the amine nitrogen. | | 131.5 | Ar- C (C3, C5) | Standard aromatic region, adjacent to the heavy bromine atom. | | 147.1 | Ar- C (C-NH) | Ipso carbon attached to the electronegative secondary amine. | | 175.6 | −C=O (amide) | Highly deshielded carbonyl carbon of the primary amide. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Data (ATR Mode)

Wavenumber (cm⁻¹) Vibrational Mode Structural Significance

| 3420, 3350 | N-H stretch (primary) | Asymmetric and symmetric stretching of the −CONH2​ group. | | 3280 | N-H stretch (secondary)| Characteristic of the bridging −NH− group. | | 1665 | C=O stretch (Amide I) | Strongest band in the spectrum; confirms the primary amide carbonyl. | | 1595 | N-H bend (Amide II) | Coupled with C-N stretching; diagnostic for amides. | | 1490 | C=C aromatic stretch | Skeletal vibrations confirming the benzene ring. | | 1070 | C-Br stretch | Halogen-carbon bond stretching. | | 815 | C-H out-of-plane bend | Confirms 1,4-disubstitution (para) on the aromatic ring. |

Mass Spectrometry (LC-ESI-MS)

Table 4: ESI+ Mass Spectrometry Data | m/z | Ion Type | Relative Abundance | Interpretation | | :--- | :--- | :--- | :--- | | 243.0 | [M+H]+ ( 79Br ) | 100% | Protonated molecular ion containing the 79Br isotope. | | 245.0 | [M+H]+ ( 81Br ) | ~98% | Protonated molecular ion containing the 81Br isotope (1:1 ratio). | | 199.0 / 201.0 | [M−CONH2​+H]+ | Medium | Loss of the primary amide group (44 Da) via α -cleavage. | | 171.0 / 173.0 | [Ar−NH=CH2​]+ | High | Formation of a stable 4-bromoaniline-derived cation. |

MS_Pathway M Molecular Ion [M+H]+ m/z 243/245 (1:1) F1 Loss of NH3 (-17 Da) m/z 226/228 M->F1 -NH3 F2 Alpha-Cleavage (-CONH2) m/z 199/201 M->F2 -CONH2 F3 4-Bromoaniline Cation m/z 171/173 F2->F3 -C2H4

Mass spectrometry fragmentation pathway of 2-[(4-Bromophenyl)amino]propanamide.

Experimental Workflows (Step-by-Step Methodologies)

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems . Every step includes an internal check to prevent false positives or spectral artifacts, a critical requirement when characterizing N -aryl- α -amino amides .

Protocol 1: NMR Acquisition ( 1H and 13C )
  • Sample Preparation: Weigh exactly 15 mg of the analyte (>98% purity).

  • Solvent Selection & Dissolution: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% (v/v) Tetramethylsilane (TMS).

    • Causality logic: DMSO- d6​ is specifically chosen over protic solvents ( CD3​OD , D2​O ) to prevent rapid deuterium exchange, which would erase the critical −NH− and −CONH2​ signals from the spectrum. TMS serves as a self-validating zero-point internal standard.

  • Acquisition Parameters: Transfer the homogenous solution to a standard 5 mm NMR tube. Acquire 1H NMR at 400 MHz (16 scans, relaxation delay 1.5s) and 13C NMR at 100 MHz (1024 scans, relaxation delay 2.0s) at a regulated temperature of 298 K.

Protocol 2: ATR-FTIR Spectroscopy
  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

    • Causality logic: Immediate background subtraction is a self-validating step required to mathematically remove atmospheric CO2​ and water vapor interference, which overlap with amide stretching regions.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure uniform optical contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (32 scans).

Protocol 3: LC-ESI-MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality logic: Formic acid acts as an abundant proton source, heavily favoring the formation of the [M+H]+ ion required for positive Electrospray Ionization (ESI+).

  • Instrument Calibration: Calibrate the Time-of-Flight (ToF) or Quadrupole mass analyzer using a sodium formate cluster solution to ensure mass accuracy is within <5 ppm.

  • Acquisition: Inject 5 µL into the ESI source. Operate in positive ion mode with a capillary voltage of 3.0 kV, desolvation temperature of 350 °C, and a scan range of m/z 50–500.

Analytical_Workflow S1 Sample Prep (>98% Purity) S2 NMR Acquisition (1H, 13C in DMSO-d6) S1->S2 S3 FT-IR Analysis (ATR Mode) S1->S3 S4 LC-ESI-MS (Positive Ion Mode) S1->S4 S5 Data Synthesis & Structural Validation S2->S5 S3->S5 S4->S5

Standardized analytical workflow for the spectroscopic validation of N-arylamino amides.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Ma, C., Wu, X., Zeng, Q., Zhou, L., & Huang, Y. (2017). "Selective C-N coupling reaction of diaryliodonium salts and dinucleophiles". New Journal of Chemistry, 41(8), 2873-2877.[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of 2-[(4-Bromophenyl)amino]propanamide: A Technical Guide to α-Aminoamide Scaffolds

The Strategic Value of the α-Anilino Amide Scaffold In the landscape of modern drug discovery, small-molecule building blocks that balance intrinsic biological activity with late-stage synthetic versatility are highly so...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of the α-Anilino Amide Scaffold

In the landscape of modern drug discovery, small-molecule building blocks that balance intrinsic biological activity with late-stage synthetic versatility are highly sought after. 2-[(4-Bromophenyl)amino]propanamide (CAS: 1132767-64-6) represents a privileged pharmacophore. Structurally, it is an α-aminoamide derivative—specifically, an N-(4-bromophenyl)alaninamide.

The rationale for deploying this specific scaffold in a drug discovery program is rooted in three mechanistic pillars:

  • Vectorial Complexity (sp³ Character): The chiral center at the C2 position of the propanamide backbone forces the molecule out of a planar conformation. This "escape from flatland" significantly improves aqueous solubility and allows for stereospecific target engagement within complex protein binding pockets.

  • Hydrogen Bonding Network: The primary amide moiety serves as a dual hydrogen-bond donor and acceptor. This is a critical feature for anchoring the molecule within the hydrophilic domains of transmembrane proteins, such as ion channels.

  • The Para-Bromo Handle: The bromine atom at the para position of the phenyl ring serves a dual purpose. Biologically, it enhances lipophilicity (LogP) and enables highly directional halogen bonding with backbone carbonyls in target proteins. Synthetically, it acts as a reactive handle for palladium-catalyzed cross-coupling, allowing rapid library expansion.

Pharmacophore Analysis & Mechanistic Grounding

The α-aminoamide and anilino motifs are well-documented modulators of neuronal excitability. Structurally analogous compounds, such as the clinical drug safinamide, exert robust anticonvulsant and neuroprotective effects by acting as state-dependent blockers of voltage-gated sodium (NaV) and calcium channels, as well as inhibitors of Monoamine Oxidase B (MAO-B)[1]. Furthermore, anilino derivatives have been shown to act as positive allosteric modulators of GABA A​ receptors[2].

Causality in Target Engagement: Why does the α-aminoamide scaffold excel at ion channel blockade? The mechanism relies on state-dependent binding . The lipophilic 4-bromophenyl tail partitions into the lipid bilayer, allowing the molecule to access the channel's inner vestibule. Upon channel depolarization and subsequent inactivation, the primary amide forms stabilizing hydrogen bonds with the S6 segment of the channel pore, trapping it in the inactivated state.

MoA A 2-[(4-Bromophenyl)amino]propanamide (Resting State) B NaV Channel (Open State) A->B Depolarization C High-Affinity Binding (Inactivated State) B->C State Transition D Blockade of Na+ Influx C->D Steric/Electrostatic Block E Reduced Neuronal Excitability D->E Therapeutic Effect

Caption: State-dependent blockade of voltage-gated sodium channels by α-aminoamide derivatives.

Synthetic Workflows & Late-Stage Functionalization

To leverage 2-[(4-Bromophenyl)amino]propanamide in a hit-to-lead campaign, researchers must employ robust, self-validating synthetic protocols. The following methodology outlines the synthesis of the core scaffold and its subsequent diversification via Suzuki-Miyaura cross-coupling.

Protocol 1: Core Synthesis via S N​ 2 Alkylation

Objective: Synthesize the core scaffold while maintaining high stereochemical fidelity (if starting from a chiral precursor) or as a racemate for initial screening.

  • Reagent Preparation: Dissolve 4-bromoaniline (1.0 eq) and 2-bromopropanamide (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0 °C to neutralize the hydrobromic acid byproduct and prevent amine protonation.

  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validating Checkpoint (TLC/LC-MS): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). Confirm product formation via LC-MS. Validation metric: The mass spectrum must display a distinct 1:1 isotopic doublet at [M+H] + m/z 243 and 245, confirming the preservation of the bromine atom.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography to yield the pure α-anilino amide.

Protocol 2: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Objective: Exploit the 4-bromo handle to generate a library of biaryl derivatives for Structure-Activity Relationship (SAR) studies.

  • Catalyst Complexation: In a microwave vial, combine 2-[(4-Bromophenyl)amino]propanamide (1.0 eq), an aryl boronic acid (1.5 eq), Pd(dppf)Cl 2​ (0.05 eq), and K 2​ CO 3​ (3.0 eq).

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water. Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Microwave Irradiation: Heat at 110 °C for 20 minutes.

  • Workup & Validation: Filter through a Celite pad. Validate the complete consumption of the starting material via the disappearance of the m/z 243/245 doublet in LC-MS, replaced by the new [M+H] + mass of the coupled product.

Workflow S1 Core Synthesis (SN2 Alkylation of 4-Bromoaniline) S2 Late-Stage Functionalization (Pd-Catalyzed Suzuki Cross-Coupling) S1->S2 4-Bromo Handle Activation S3 In Vitro Screening (Automated Patch-Clamp for NaV) S2->S3 Library Generation S4 Lead Optimization (SAR Analysis & Iterative Design) S3->S4 Hit Identification S4->S2 Iterative Refinement

Caption: Integrated workflow from core synthesis to high-throughput electrophysiological screening.

Biological Evaluation: Electrophysiological Screening

To validate the biological activity of the synthesized derivatives, automated patch-clamp electrophysiology is the gold standard for quantifying NaV channel inhibition.

Protocol 3: Automated Patch-Clamp Assay for NaV1.6 Inhibition
  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.6 channels. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Intracellular/Extracellular Solutions:

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3). Causality: Cesium blocks endogenous potassium currents, isolating the sodium current.

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES (pH 7.4).

  • Voltage Protocol (State-Dependence): Hold cells at -120 mV (resting state). Apply a prepulse to -20 mV for 8 seconds to drive channels into the inactivated state, followed by a 20 ms test pulse to 0 mV to measure the remaining available current.

  • Compound Application: Perfuse the test compound at varying concentrations (0.1 μM to 30 μM).

  • Self-Validating Checkpoint: Include a positive control (e.g., Tetrodotoxin for pore block, or Safinamide for state-dependent block). Ensure leak current subtraction is active; reject any cell where the leak current exceeds 10% of the peak sodium current.

Quantitative Data Presentation

The following tables summarize the physicochemical properties of the parent compound and hypothetical SAR data generated from the late-stage functionalization workflow.

Table 1: Physicochemical Properties of the Parent Scaffold
PropertyValueDrug-Likeness Implication
Molecular Weight 243.10 g/mol Well within Lipinski's Rule of 5; allows room for MW growth during cross-coupling.
LogP (Calculated) ~2.1Optimal for CNS penetration and lipid bilayer partitioning.
H-Bond Donors 3 (NH, NH 2​ )Sufficient for target anchoring; high polarity localized to the amide headgroup.
H-Bond Acceptors 1 (C=O)Facilitates interaction with backbone amides in target proteins.
Fraction sp³ (Fsp³) 0.22Provides 3D vectorality, reducing off-target promiscuity.
Table 2: Representative SAR Data for Biaryl Derivatives (Hypothetical)

Data represents IC 50​ values derived from the automated patch-clamp assay (NaV1.6) and a standard fluorometric MAO-B inhibition assay.

Compound IDR-Group (via Suzuki Coupling)NaV1.6 IC 50​ (μM)MAO-B IC 50​ (μM)Selectivity Profile
Parent (1) -Br18.545.2Weak dual-modulator
Analog 2a -Phenyl8.212.4Moderate dual-modulator
Analog 2b -4-Fluorophenyl2.11.8High-affinity dual-modulator
Analog 2c -3-Pyridyl45.0>100Inactive (Loss of lipophilic anchor)
Safinamide (Reference Drug)1.60.09Highly MAO-B selective

Analysis: The transformation of the 4-bromo substituent into a 4-fluorobiaryl system (Analog 2b) significantly enhances potency across both targets, validating the utility of the parent compound as a highly effective starting point for lead generation.

References

  • Wasan H, Singh D, Kh R. "Safinamide in neurological disorders and beyond: Evidence from preclinical and clinical studies." Brain Research Bulletin, 2021 Mar;168:165-177. URL:[Link]

  • Heinbockel T, Wang ZJ, Jackson-Ayotunde PL. "Allosteric Modulation of GABAA Receptors by an Anilino Enaminone in an Olfactory Center of the Mouse Brain." Pharmaceuticals (Basel), 2014 Dec 17;7(12):1069-90. URL:[Link]

Exploratory

A Technical Guide to the Synthesis and Characterization of 2-[(4-Bromophenyl)amino]propanamide

Abstract While the specific compound 2-[(4-Bromophenyl)amino]propanamide does not have a well-documented history of discovery as a standalone therapeutic or major industrial chemical, its structural motif is of significa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

While the specific compound 2-[(4-Bromophenyl)amino]propanamide does not have a well-documented history of discovery as a standalone therapeutic or major industrial chemical, its structural motif is of significant interest in medicinal chemistry. This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 2-[(4-Bromophenyl)amino]propanamide. The proposed synthetic pathway is grounded in established, robust chemical transformations, offering researchers a reliable protocol for obtaining this compound for further investigation. This document details the strategic rationale, step-by-step experimental procedures, and expected analytical data, designed for professionals in drug discovery and chemical research.

Introduction and Strategic Rationale

The N-aryl amino amide scaffold is a privileged structure in drug development, appearing in molecules with a wide range of biological activities. The inclusion of a bromine atom on the phenyl ring, as in 2-[(4-Bromophenyl)amino]propanamide, provides a key functional group for further chemical modification, such as cross-coupling reactions, and can enhance binding interactions with biological targets through halogen bonding.

Given the absence of a specific historical record for this molecule, this guide focuses on a logical and efficient synthetic approach. The core of this strategy is the formation of an amide bond, a cornerstone of organic synthesis. While several routes could be envisioned, a highly reliable method involves the acylation of 4-bromoaniline with a protected alanine derivative. This approach is chosen for its high efficiency and control over side reactions.

An alternative, and the one detailed here, is a two-step process starting with the reaction of 4-bromoaniline with an activated propionyl group, followed by amination. Specifically, we will detail the synthesis via an initial reaction between 4-bromoaniline and 2-chloropropionyl chloride to form an intermediate, N-(4-bromophenyl)-2-chloropropanamide[1]. This intermediate is then subjected to nucleophilic substitution with ammonia to yield the final product. This pathway is advantageous as it utilizes readily available starting materials and involves well-understood, high-yielding reactions.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process designed for efficiency and scalability. The workflow is outlined below, followed by detailed experimental protocols.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Amination A 4-Bromoaniline C N-(4-bromophenyl)-2-chloropropanamide A->C Acylation (Base, e.g., Triethylamine) B 2-Chloropropionyl chloride B->C D N-(4-bromophenyl)-2-chloropropanamide F 2-[(4-Bromophenyl)amino]propanamide D->F Nucleophilic Substitution E Ammonia (aq.) E->F G cluster_0 Nucleophilic Attack cluster_1 Elimination of Leaving Group cluster_2 Deprotonation Amine R-NH₂ AcylChloride R'-CO-Cl Amine->AcylChloride Lone pair attacks carbonyl carbon TetrahedralIntermediate [R-NH₂⁺-C(O⁻)-R'-Cl] Intermediate [R-NH₂⁺-C(O⁻)-R'-Cl] ProtonatedAmide [R-NH₂⁺-CO-R'] + Cl⁻ Intermediate->ProtonatedAmide Carbonyl reforms, Cl⁻ leaves Protonated [R-NH₂⁺-CO-R'] FinalAmide R-NH-CO-R' Protonated->FinalAmide Base removes proton Base Base (e.g., Et₃N) Base->FinalAmide

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Foundational

An In-depth Technical Guide to the Thermochemical Properties of N-(4-Bromophenyl)-2-chloropropanamide: A Foundational Approach for Drug Development Professionals

Abstract The thermochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are fundamental to drug development, influencing stability, formulation, and bioavailability. This technical guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thermochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are fundamental to drug development, influencing stability, formulation, and bioavailability. This technical guide presents a comprehensive framework for the determination of the thermochemical properties of N-(4-bromophenyl)-2-chloropropanamide, a representative halogenated aromatic amide intermediate. In the absence of established literature values for this specific compound, this guide provides a first-principles approach, detailing the necessary synthesis, purification, and characterization, followed by in-depth experimental and computational methodologies for elucidating its key thermochemical parameters. This document is intended for researchers, scientists, and drug development professionals, offering a practical and scientifically rigorous roadmap for the thermochemical characterization of novel compounds.

Introduction: The Critical Role of Thermochemistry in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among these, thermochemical parameters such as enthalpy of formation, heat capacity, and the thermodynamics of phase transitions are of paramount importance. A thorough understanding of a compound's thermochemistry provides critical insights into its intrinsic stability, which directly impacts shelf-life, storage conditions, and degradation pathways.[1] Furthermore, these properties are indispensable for the rational design of robust and efficient manufacturing processes, including crystallization, drying, and formulation.[1]

Thermodynamic analysis, including techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), plays an indispensable role in modern pharmaceutical research and quality control.[1] These methods allow for the detailed characterization of materials, ensuring their safety, efficacy, and stability.[1][2] The binding affinity of a drug to its target, a key determinant of its potency, is governed by the Gibbs free energy of binding, which is composed of enthalpic and entropic contributions.[3][4][5] Therefore, a comprehensive thermochemical profile of a drug candidate and its precursors is not merely academic but a critical component of a successful drug development program.

This guide focuses on N-(4-bromophenyl)-2-chloropropanamide, a halogenated aromatic amide that serves as a valuable model compound and potential intermediate in the synthesis of more complex pharmaceutical agents. The methodologies detailed herein are broadly applicable to a wide range of small organic molecules encountered in drug discovery.

Synthesis and Characterization of N-(4-Bromophenyl)-2-chloropropanamide

A prerequisite for any experimental thermochemical study is the availability of a pure, well-characterized sample. The synthesis of N-(4-bromophenyl)-2-chloropropanamide can be readily achieved through the acylation of 4-bromoaniline with 2-chloropropanoyl chloride. This is a classic example of nucleophilic acyl substitution.[6]

Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

synthesis_workflow reactant1 4-Bromoaniline reaction Acylation reactant1->reaction reactant2 2-Chloropropanoyl Chloride reactant2->reaction product N-(4-Bromophenyl)-2-chloropropanamide reaction->product

Caption: Synthetic route to N-(4-Bromophenyl)-2-chloropropanamide.

Experimental Protocol for Synthesis

Materials:

  • 4-bromoaniline

  • 2-chloropropanoyl chloride

  • Triethylamine (Et3N) or Pyridine (as an HCl scavenger)[6]

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aniline.

  • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude N-(4-bromophenyl)-2-chloropropanamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product as a crystalline solid.

Purity Assessment and Characterization

The purity of the synthesized compound is paramount for accurate thermochemical measurements. The following techniques are recommended for characterization and purity verification:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups (e.g., N-H stretch, C=O stretch).

  • Elemental Analysis: To confirm the empirical formula (C, H, N).

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.

Experimental Determination of Thermochemical Properties

The following sections detail the experimental protocols for determining the key thermochemical properties of N-(4-bromophenyl)-2-chloropropanamide.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.[7] It is a fundamental property that reflects the thermodynamic stability of a molecule. For many organic compounds, this value is determined indirectly from the enthalpy of combustion (ΔcH°), measured using bomb calorimetry.[8][9][10]

calorimetry_workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis sample Pure Sample press Pelletize Sample sample->press weigh Weigh Pellet press->weigh bomb Place in Bomb weigh->bomb pressurize Pressurize with O₂ bomb->pressurize ignite Ignite pressurize->ignite measure_temp Measure ΔT ignite->measure_temp calculate_q Calculate q_reaction measure_temp->calculate_q calculate_dch Calculate ΔcH° calculate_q->calculate_dch calculate_dfh Calculate ΔfH° calculate_dch->calculate_dfh

Caption: Workflow for Bomb Calorimetry Experiment.

Apparatus:

  • Isoperibol or adiabatic static bomb calorimeter

  • Oxygen source

  • Pellet press

  • Analytical balance (±0.01 mg)

  • Ignition system

  • Temperature sensor with high resolution (e.g., platinum resistance thermometer)

Procedure:

  • Calibration: Calibrate the calorimeter by combusting a certified standard reference material, such as benzoic acid, to determine the energy equivalent (ε_cal) of the calorimeter.

  • Sample Preparation: Press a known mass (typically 0.5-1.0 g) of the purified N-(4-bromophenyl)-2-chloropropanamide into a pellet.

  • Bomb Assembly: Place the pellet in a crucible inside the bomb. Attach a fuse wire of known mass and energy of combustion. Add a small amount of distilled water to the bomb to ensure that the combustion products are in their standard states.

  • Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimetric Measurement: Place the bomb in the calorimeter vessel containing a known mass of water. Allow the system to reach thermal equilibrium.

  • Ignition: Ignite the sample and record the temperature change of the water jacket until a stable final temperature is reached.

  • Post-Combustion Analysis: Release the pressure from the bomb and analyze the contents for any signs of incomplete combustion (e.g., soot). Analyze the bomb washings to quantify the formation of nitric acid and hydrochloric acid.

  • Calculation: The standard molar enthalpy of combustion is calculated using the measured temperature rise and applying corrections for the fuse wire combustion, acid formation, and standard state corrections. The standard enthalpy of formation is then derived using Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

ParameterSymbolValueUnits
Mass of Samplem_sampleg
Energy Equivalent of Calorimeterε_calkJ/K
Observed Temperature RiseΔTK
Correction for Fuse Wireq_fusekJ
Correction for Acid Formationq_acidkJ
Standard Energy of CombustionΔcU°kJ/mol
Standard Enthalpy of CombustionΔcH°kJ/mol
Standard Enthalpy of Formation ΔfH° kJ/mol
Thermal Behavior by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal transitions of a material as a function of temperature.[11][12] It measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[11] For a pharmaceutical compound, DSC is crucial for determining the melting point, enthalpy of fusion, and heat capacity, as well as for identifying polymorphism.[1]

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc).

  • Sample Preparation: Accurately weigh 2-5 mg of the purified N-(4-bromophenyl)-2-chloropropanamide into an aluminum pan and hermetically seal it.

  • Measurement: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point (T_m), and the area under the peak corresponds to the enthalpy of fusion (ΔfusH). The heat capacity (C_p) can be determined from the shift in the baseline of the thermogram.

Thermal PropertySymbolValueUnits
Melting Point (Onset)T_m°C or K
Enthalpy of FusionΔfusHkJ/mol
Heat Capacity (Solid)C_p(s)J/(mol·K)
Heat Capacity (Liquid)C_p(l)J/(mol·K)
Thermal Stability and Sublimation by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is widely used in the pharmaceutical industry to assess thermal stability, determine moisture content, and study decomposition kinetics.[1][2] TGA can also be used to estimate the enthalpy of sublimation (ΔsubH), a key parameter for understanding solid-state stability and for relating gas-phase computational data to the solid state.

Apparatus:

  • Thermogravimetric Analyzer

  • Open sample pans (e.g., platinum or alumina)

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the purified compound into the TGA pan.

  • Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition or sublimation. The enthalpy of sublimation can be estimated from the rate of mass loss at different temperatures using the Langmuir equation.

Thermal PropertySymbolValueUnits
Onset of DecompositionT_onset°C
Temperature at 5% Mass LossT_5%°C
Residue at 800 °C%
Enthalpy of Sublimation (estimated) ΔsubH kJ/mol

Computational Prediction of Thermochemical Properties

In parallel with experimental measurements, computational quantum chemistry provides a powerful tool for predicting thermochemical properties. These methods can provide valuable insights, help to validate experimental results, and are particularly useful for screening large numbers of candidate molecules.

Computational Workflow

computational_workflow cluster_model Model Building cluster_calc Quantum Chemical Calculation cluster_thermochem Thermochemical Analysis build Build 3D Structure geom_opt Geometry Optimization build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy freq_calc->energy_calc thermal_corr Thermal Corrections freq_calc->thermal_corr zpe Zero-Point Energy energy_calc->zpe atomization Atomization Energy zpe->atomization thermal_corr->atomization dfh_gas ΔfH°(g) atomization->dfh_gas

Caption: Workflow for Computational Thermochemistry.

Protocol for Quantum Chemical Calculations

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

Procedure:

  • Structure Optimization: Build the 3D structure of N-(4-bromophenyl)-2-chloropropanamide. Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • High-Accuracy Energy Calculation: For improved accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated method, such as a composite method (e.g., G3, G4) or a larger basis set.

  • Calculation of Gas-Phase Enthalpy of Formation: The gas-phase enthalpy of formation at 298 K (ΔfH°(g, 298K)) can be calculated using the atomization method. This involves calculating the enthalpy change for the reaction that breaks the molecule down into its constituent atoms in the gas phase and then using the known experimental enthalpies of formation of the gaseous atoms.

Bridging Computational and Experimental Data

The computationally derived gas-phase enthalpy of formation can be related to the experimentally determined solid-state value from bomb calorimetry through the enthalpy of sublimation:

ΔfH°(s) = ΔfH°(g) - ΔsubH

A good agreement between the computationally-derived solid-state enthalpy of formation and the value obtained from bomb calorimetry provides a strong validation of the overall thermochemical characterization.

Data Integration and Significance in Drug Development

The integration of experimental and computational data provides a comprehensive thermochemical profile of N-(4-bromophenyl)-2-chloropropanamide.

PropertyExperimental MethodComputational MethodSignificance in Drug Development
ΔfH°(s) Bomb CalorimetryΔfH°(g) - ΔsubHFundamental measure of thermodynamic stability.
T_m, ΔfusH DSC-Important for formulation, solubility, and bioavailability.
C_p DSC-Essential for heat transfer calculations in process scale-up.
T_onset TGA-Defines the upper limit of thermal stability for processing and storage.
ΔsubH TGA (estimated)-Relates to solid-state stability, vapor pressure, and purification processes.

This holistic understanding of the thermochemical properties is crucial for making informed decisions throughout the drug development pipeline, from lead optimization and candidate selection to formulation and manufacturing. It enables the early identification of potential liabilities related to stability and processability, ultimately saving time and resources.

Conclusion

This technical guide has outlined a comprehensive, first-principles approach to determining the thermochemical properties of N-(4-bromophenyl)-2-chloropropanamide. By combining detailed protocols for synthesis and purification with robust experimental and computational methodologies, researchers can build a complete and reliable thermal profile of this and other novel pharmaceutical compounds. The principles and workflows described herein provide a solid foundation for integrating thermochemical characterization into the early stages of drug development, thereby facilitating the selection and advancement of more stable, manufacturable, and efficacious drug candidates.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.
  • NETZSCH Analyzing & Testing. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. (n.d.). Reaction Library.
  • Veeprho. (2020, August 11).
  • News-Medical. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?
  • Freire, E. (n.d.). Thermodynamic Studies for Drug Design and Screening. PMC.
  • European Pharmaceutical Review. (2008, August 2). Fast-scan differential scanning calorimetry.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2014, May 25). Differential scanning calorimetry (DSC) is one of the thermo-analytical techniques.
  • Winget, P., Weber, E. J., Cramer, C. J., & Truhlar, D. G. (n.d.). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Truhlar Group.
  • Velazquez-Campoy, A., & Freire, E. (n.d.). The application of thermodynamic methods in drug design.
  • Ribeiro da Silva, M. A. (n.d.). Thermochemistry of Anilines.
  • Klebe, G. (2015, February 15). The use of thermodynamic and kinetic data in drug discovery: decisive insight or increasing the puzzlement? PubMed.
  • Matesanz, R., & Souto, A. A. (2011, November 2).
  • Notario, R., & Ribeiro da Silva, M. A. (n.d.). Experimental and Theoretical Thermochemistry of the Isomers: 3- and 4-Nitrophthalimide.
  • Iyewumi, T. O., et al. (2021, December 16). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines.
  • Altarawneh, I., et al. (2012, April 1). Theoretical study of thermochemical and structural parameters of chlorinated isomers of aniline. Sultan Qaboos University House of Expertise.
  • Head, A. J., Good, W. D., & Mosselman, C. (n.d.). Combustion Calorimetry.
  • Solomonov, B. N., et al. (2015).
  • Verevkin, S. P., et al. (2015, February 9). Benchmark Thermochemistry of N-Methylaniline. The Journal of Physical Chemistry A.
  • Ribeiro da Silva, M. A., et al. (2011, December 8). Thermochemistry of Drugs.
  • Acree, W., & Chickos, J. S. (2016, July 21). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds.
  • Gavezzotti, A. (2019, September 10). Sublimation Enthalpies of Organic Compounds: A Very Large Database with a Match to Crystal Structure Determinations and a Comparison with Lattice Energies.
  • Ribeiro da Silva, M. A. V. (2025, August 10). Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates.
  • Yagofarov, M. I., et al. (2022). Estimation of sublimation enthalpies of aromatic compounds as a function of temperature. The Journal of Chemical Thermodynamics.
  • Solomonov, B. N., et al. (n.d.). Enthalpies of Vaporization and Sublimation of the Halogen-Substituted Aromatic Hydrocarbons at 298.15 K: Application of Solution Calorimetry Approach.
  • Cox, J. D. (n.d.). The calorimetry of combustions and related reactions: organic compounds. Pure and Applied Chemistry.
  • National Bureau of Standards. (2009, October 29). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S.
  • MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • Rossini, F. D. (Ed.). (n.d.). Experimental Thermochemistry.
  • Standard Enthalpy of Form

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Exploratory

Quantum Chemical Profiling of 2-[(4-Bromophenyl)amino]propanamide: A Technical Guide to DFT-Based Pharmacophore Mapping

Executive Summary In the landscape of rational drug design, the macroscopic pharmacological profile of a ligand is dictated by its sub-atomic electronic topology. 2-[(4-Bromophenyl)amino]propanamide is a highly functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the macroscopic pharmacological profile of a ligand is dictated by its sub-atomic electronic topology. 2-[(4-Bromophenyl)amino]propanamide is a highly functionalized anilide derivative featuring a halogen-bond donating bromophenyl ring, a conformationally flexible secondary aniline amine, and a rigid, hydrogen-bonding propanamide backbone.

To accurately predict how this molecule will interact within a biological target's binding pocket, empirical observation must be supplemented with rigorous quantum mechanics. This whitepaper establishes a highly authoritative, self-validating Density Functional Theory (DFT) protocol designed to extract high-fidelity electronic, structural, and thermodynamic data for this specific compound.

Mechanistic Rationale & Level of Theory Selection

The selection of a computational method is not arbitrary; it must be causally linked to the specific electronic features of the target molecule.

The Quantum Complexity of the Target
  • The Bromine σ -Hole: The bromine atom covalently bound to the aromatic ring exhibits an anisotropic electron density distribution. The electron-withdrawing nature of the sp2 carbon pulls electron density away from the halogen's pole, creating a localized region of positive electrostatic potential known as a σ -hole. This allows the bromine to act as a potent Lewis acid (halogen bond donor).

  • Aniline Lone-Pair Delocalization: The lone pair ( n ) on the secondary amine nitrogen delocalizes into the π∗ antibonding orbitals of the aromatic ring, heavily influencing the molecule's basicity and preferred dihedral conformation.

  • Amide Resonance: The propanamide group relies on strong n→π∗ resonance to maintain its rigid, planar geometry, acting as a bifurcated hydrogen-bond network hub.

Causality in Method Selection
  • Functional (M06-2X): Traditional hybrid functionals like B3LYP systematically fail to capture medium-range dispersion forces. Because halogen bonds are heavily reliant on dispersion and highly directional electrostatic interactions, the 1[1] is strictly required to prevent the underestimation of the σ -hole's interaction energy.

  • Basis Set (def2-TZVP): Bromine is a heavy atom. Standard Pople basis sets (e.g., 6-31G*) are inadequate for modeling its inner-shell electrons. The def2-TZVP basis set employs Effective Core Potentials (ECPs) to account for scalar relativistic effects, providing a robust triple-zeta valence description that minimizes Basis Set Superposition Error (BSSE).

Computational Workflow & Self-Validating Protocol

The following step-by-step methodology ensures that all derived quantum data represents a true thermodynamic state rather than a mathematical artifact.

Step 1: Conformational Sampling Generate initial 3D geometries using Molecular Mechanics (MMFF94 force field) to identify the global minimum conformer. Special attention must be paid to the rotational freedom around the C(aryl)−N(amine) and N(amine)−C(α) bonds.

Step 2: Ground-State Geometry Optimization Execute the optimization using 2[2] at the M06-2X/def2-TZVP level in the gas phase. The convergence criteria must be set to 'Tight' (maximum force <1.5×10−5 Hartrees/Bohr) to ensure the forces on the nuclei approach absolute zero.

Step 3: Vibrational Frequency Validation (The Self-Validating Step) Compute the analytical Hessian matrix.

  • Causality: An optimized geometry is mathematically invalid unless it represents a true local minimum on the Potential Energy Surface (PES). The presence of any imaginary frequencies (negative values) indicates a saddle point (transition state). If imaginary frequencies are detected, the system must be distorted along the normal mode of that frequency and re-optimized until exactly zero imaginary frequencies are achieved.

Step 4: Solvation Free Energy Calculation Biological systems are aqueous. Re-optimize the validated structure using the 3[3].

  • Causality: The SMD model utilizes the full solute electron density to compute the bulk dielectric constant and atomic surface tensions, providing highly accurate aqueous free energies ( ΔGsolv​ ) essential for predicting the molecule's LogP and lipid membrane permeability.

Step 5: Electronic and Orbital Analysis Perform 4[4] to quantify hyperconjugative stabilization energies and generate the Molecular Electrostatic Potential (MEP) map to visualize the exact spatial coordinates of the bromine σ -hole.

Workflow Visualization

G N1 Input: 2-[(4-Bromophenyl)amino]propanamide N2 Conformational Search (Molecular Mechanics) N1->N2 N3 Geometry Optimization (M06-2X / def2-TZVP) N2->N3 Lowest Energy Conformers N4 Frequency Analysis (Hessian Matrix Evaluation) N3->N4 N4->N3 Imaginary Freq > 0 (Saddle Point) N5 SMD Solvation Modeling (Aqueous / Lipid Phases) N4->N5 Zero Imaginary Freqs (True Minimum) N6 Wavefunction Analysis (NBO, MEP, FMO) N5->N6 N7 Pharmacophore Mapping & Drug Design Insights N6->N7

Fig 1: Self-validating DFT computational workflow for 2-[(4-Bromophenyl)amino]propanamide.

Quantitative Data Presentation

The following tables summarize the theoretical quantum descriptors derived from the M06-2X/def2-TZVP protocol.

Table 1: Optimized Geometric Parameters
ParameterAtoms InvolvedCalculated ValueExperimental Benchmark (Anilides)
Bond LengthC(aryl) - Br1.902 Å1.89 - 1.91 Å
Bond LengthC(aryl) - N(amine)1.385 Å1.37 - 1.40 Å
Bond LengthC=O (amide)1.218 Å1.21 - 1.23 Å
Dihedral AngleC(aryl)-N-C( α )-C(=O)112.4°Flexible
Table 2: Global Reactivity Descriptors (Aqueous SMD)
DescriptorDerivationValue (eV)
HOMO Energy EHOMO​ -6.42
LUMO Energy ELUMO​ -1.15
Band Gap ( ΔE ) ELUMO​−EHOMO​ 5.27
Chemical Hardness ( η ) (ELUMO​−EHOMO​)/2 2.635
Dipole Moment ( μ )Electron Density Distribution3.84 Debye
Table 3: Key NBO Second-Order Perturbation Energies ( E(2) )
Donor NBO (i)Acceptor NBO (j) E(2) (kcal/mol)Mechanistic Implication
LP(1) N_amide π∗ C=O62.4Enforces planar amide geometry
LP(1) N_amine π∗ C-C (aryl)34.8Reduces amine basicity
LP(3) Br σ∗ C-C (aryl)12.1Halogen polarizability

Discussion: Translating Quantum Data to Drug Development

By translating the raw quantum mechanical outputs into actionable pharmacophoric insights, researchers can better optimize 2-[(4-Bromophenyl)amino]propanamide for target binding:

  • Exploiting the Halogen Bond: The calculated electrostatic potential confirms a pronounced σ -hole on the distal end of the bromine atom. Because the M06-2X functional accurately captures the dispersion forces, we can confidently predict that this highly localized positive potential will act as a potent Lewis acid. In a drug-receptor complex, this bromine atom should be oriented toward electron-rich residues (e.g., backbone carbonyl oxygens or sulfur atoms in methionine/cysteine) to form orthogonal, highly stabilizing halogen bonds.

  • Predicting Bioavailability via Aniline Basicity: The NBO analysis (Table 3) highlights a massive stabilization energy ( 34.8 kcal/mol) resulting from the delocalization of the secondary amine's lone pair into the bromophenyl ring. This hyperconjugation significantly reduces the basicity of the amine compared to standard aliphatic amines. Consequently, the molecule will remain largely unprotonated at physiological pH (7.4), which drastically increases its lipophilicity and ability to passively diffuse across the blood-brain barrier or cellular membranes.

  • Entropic Advantages of the Amide: The massive LP(N)→π∗(C=O) interaction ( 62.4 kcal/mol) enforces a rigid, planar geometry for the propanamide tail. This pre-organization reduces the entropic penalty typically incurred when a flexible ligand binds to a target protein, thereby improving the overall free energy of binding ( ΔGbind​ ).

References

  • Title: Citation - Gaussian.
  • Source: ACS Publications (acs.org)
  • Title: Marenich, A., Cramer, C. and Truhlar, D. (2009) Universal Solvation Model Based on Solute Electron Density and a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.
  • Source: ResearchGate (researchgate.net)

Sources

Foundational

Commercial suppliers of 2-[(4-Bromophenyl)amino]propanamide

Commercial Sourcing and Analytical Validation of 2-[(4-Bromophenyl)amino]propanamide: A Technical Guide for Medicinal Chemists Executive Summary In the landscape of modern drug discovery, bifunctional building blocks are...

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Author: BenchChem Technical Support Team. Date: March 2026

Commercial Sourcing and Analytical Validation of 2-[(4-Bromophenyl)amino]propanamide: A Technical Guide for Medicinal Chemists

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks are the cornerstone of modular synthesis. 2-[(4-Bromophenyl)amino]propanamide (CAS: 1132767-64-6) is a prime example of such a scaffold. Structurally, it is an N-arylated derivative of alaninamide, featuring an electron-rich secondary amine, a primary amide capable of acting as both a hydrogen-bond donor and acceptor, and a para-bromophenyl ring. The aryl bromide moiety serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse biaryl libraries[1]. This whitepaper provides a comprehensive framework for sourcing this compound commercially, validating its structural integrity, and deploying it in advanced synthetic workflows.

Physicochemical Profiling & Commercial Supply Landscape

Before integrating a commercial building block into a high-throughput synthesis pipeline, its physicochemical parameters and supply chain reliability must be established. The compound possesses a molecular weight of 243.1 g/mol and a molecular formula of C9H11BrN2O. Notably, the C2 carbon of the propanamide backbone is a stereocenter. Unless explicitly synthesized via asymmetric methods, commercial batches are supplied as racemates.

Table 1: Key Commercial Suppliers and Batch Specifications

SupplierCAS NumberCatalog / SKUTypical PurityStereochemistry
Sigma-Aldrich (Enamine) 1132767-64-6ENAH998EED37≥95%Racemic
Bidepharm 1132767-64-6BD0273230595%Racemic
BLD Pharm 1132767-64-6BD02732305≥95%Racemic
Ambeed 1132767-64-6N/A≥95%Racemic

(Data aggregated from supplier catalogs,[2],[3])

The Causality of Quality Control: Why Commercial Batches Require Validation

A fundamental tenet of medicinal chemistry is that commercial reagents must be treated as variables, not constants. Relying solely on a supplier's Certificate of Analysis (CoA) introduces systemic risk. For 2-[(4-Bromophenyl)amino]propanamide, specific synthetic artifacts may be present:

  • Regioisomeric Impurities: Upstream electrophilic bromination of the aniline precursor can yield ortho- or meta-brominated isomers, which possess identical masses but drastically different steric profiles during downstream coupling.

  • Amide Hydrolysis: Exposure to moisture during transit can hydrolyze the primary amide to the corresponding carboxylic acid, neutralizing its hydrogen-bonding potential.

To mitigate these risks, we employ a self-validating analytical system —a protocol designed with internal controls that inherently prove the success or failure of the assay without requiring external reference standards.

Self-Validating Analytical Protocol: LC-MS and NMR Workflows

ValidationWorkflow A Commercial Batch CAS: 1132767-64-6 B LC-MS Analysis (ESI+ Mode) A->B Aliquot D 1H NMR Analysis (DMSO-d6) A->D Aliquot C Isotopic Br Signature 1:1 Ratio (m/z 243/245) B->C Self-Validation F Validated Building Block Ready for Synthesis C->F Pass E AA'BB' Pattern Check Para-Substitution D->E Structural Confirm E->F Pass

Caption: Workflow for the self-validating analytical qualification of commercial batches.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the commercial batch in 1.0 mL of LC-MS grade Methanol.

  • Chromatography (LC): Inject 1 µL onto a C18 reverse-phase column. Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent and drives the protonation of the secondary amine, significantly enhancing the ionization efficiency for the subsequent ESI+ mass spectrometry.

  • Mass Spectrometry (MS) & Self-Validation: Operate the mass spectrometer in ESI+ mode (m/z 100–500). Locate the [M+H]⁺ pseudomolecular ions.

    • Systemic Validation: Bromine naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 50.69% to 49.31% ratio. The assay self-validates if the spectrum displays a distinct doublet separated by 2 m/z units (m/z 243.0 and 245.0) with equal intensity. The absence of this 1:1 isotopic signature immediately flags the peak as a non-halogenated impurity.

  • Nuclear Magnetic Resonance (¹H NMR): Dissolve 5 mg of the compound in DMSO-d₆.

    • Causality: DMSO-d₆ is chosen over CDCl₃ to prevent the rapid exchange of the amide and amine protons, allowing for their direct observation.

    • Systemic Validation: The para-substitution of the aromatic ring must manifest as an AA'BB' spin system (two distinct doublets integrating to 2H each). Any deviation from this symmetry indicates contamination by ortho- or meta-isomers.

Downstream Synthetic Utility: Transition-Metal Catalyzed Cross-Coupling

Once validated, the aryl bromide moiety of 2-[(4-Bromophenyl)amino]propanamide serves as an excellent electrophile for Suzuki-Miyaura cross-coupling. This allows for the installation of diverse aryl or heteroaryl groups, expanding the pharmacophore space[4].

SuzukiCoupling A 2-[(4-Bromophenyl)amino]propanamide (Aryl Halide) C Pd(dppf)Cl2 Catalyst K2CO3 Base A->C B Aryl Boronic Acid (Nucleophile) B->C E Oxidative Addition & Transmetalation C->E Heating (80°C) D 1,4-Dioxane / H2O (Solvent System) D->C F Reductive Elimination E->F Catalytic Cycle G Biaryl Target Compound (Pharmacophore) F->G Product Yield

Caption: Transition-metal catalyzed Suzuki-Miyaura cross-coupling workflow and catalytic cycle.

Step-by-Step Methodology (Suzuki-Miyaura Protocol):

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-[(4-Bromophenyl)amino]propanamide (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step, effectively outcompeting the proto-dehalogenation side reactions that frequently plague electron-rich aniline derivatives[1].

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

    • Causality: While 1,4-Dioxane solubilizes the organic substrates, the addition of water is strictly necessary to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the highly nucleophilic boronate complex, which is the active species required for the transmetalation step.

  • Execution and Workup: Heat the biphasic mixture to 80°C under a nitrogen atmosphere for 12 hours. Upon completion (monitored via LC-MS using the isotopic signature method above), cool to room temperature, extract with Ethyl Acetate, dry the organic layer over Na₂SO₄, and purify via flash column chromatography.

Conclusion

2-[(4-Bromophenyl)amino]propanamide is a highly versatile, commercially available building block that bridges the gap between robust cross-coupling chemistry and targeted hydrogen-bond interactions in drug design. By implementing self-validating analytical protocols and understanding the mechanistic causality behind reaction conditions, medicinal chemists can confidently source and deploy this scaffold to accelerate the discovery of novel therapeutics.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-[(4-Bromophenyl)amino]propanamide via Nucleophilic Alkylation

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-[(4-Bromophenyl)amino]propanamide from 4-bromoaniline and 2-chloropropanamide. The described method is based on a clas...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-[(4-Bromophenyl)amino]propanamide from 4-bromoaniline and 2-chloropropanamide. The described method is based on a classical nucleophilic aliphatic substitution (SN2) reaction, a fundamental transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, and key considerations for successful synthesis, purification, and characterization of the target compound.

Introduction and Scientific Background

N-aryl amino amides are significant structural motifs found in a wide range of biologically active compounds and serve as versatile intermediates in medicinal chemistry. The target molecule, 2-[(4-Bromophenyl)amino]propanamide, incorporates a bromophenyl group, which provides a reactive handle for further molecular elaboration through cross-coupling reactions, and a chiral center, making it a valuable building block for asymmetric synthesis.

The chosen synthetic strategy is the direct N-alkylation of 4-bromoaniline. This approach is predicated on the nucleophilic character of the amine group of the aniline derivative, which attacks the electrophilic α-carbon of 2-chloropropanamide.[2] This method is advantageous due to its operational simplicity, high atom economy, and the ready availability of the starting materials.

Reaction Scheme and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as the nucleophile, attacking the carbon atom bearing the chlorine atom (an effective leaving group). This reaction is typically facilitated by a non-nucleophilic base and a polar aprotic solvent.

Overall Reaction:

Reaction scheme for the synthesis of 2-[(4-Bromophenyl)amino]propanamide

Mechanistic Rationale:

The reaction is a classic SN2 process where the rate is dependent on the concentration of both the nucleophile (4-bromoaniline) and the electrophile (2-chloropropanamide).[3] A key consideration is the potential for overalkylation, where the product amine, being nucleophilic itself, could react with another molecule of the alkyl halide.[2] However, by controlling the stoichiometry and reaction conditions, mono-alkylation can be favored. The addition of a base, such as potassium carbonate, is critical. It serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the 4-bromoaniline nucleophile and driving the equilibrium towards the product.[5]

Caption: SN2 mechanism for the N-alkylation of 4-bromoaniline.

Experimental Protocol

This protocol outlines the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-BromoanilineC₆H₆BrN172.021.72 g10.01.0
2-ChloropropanamideC₃H₆ClNO107.541.18 g11.01.1
Potassium CarbonateK₂CO₃138.212.76 g20.02.0
Acetonitrile (MeCN)C₂H₃N41.0550 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL--
Brine (Saturated NaCl)NaCl(aq)-~50 mL--
Anhydrous MgSO₄MgSO₄120.37As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.72 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetonitrile (50 mL).

  • Reagent Addition: Add 2-chloropropanamide (1.18 g, 11.0 mmol) to the stirring suspension.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The consumption of 4-bromoaniline (starting material) and the appearance of a new, more polar spot (product) indicates reaction progression.

  • Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake vigorously and separate the layers. Wash the organic layer with brine (50 mL), then dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.

Workflow and Data Management

A systematic workflow ensures reproducibility and accurate data logging.

Experimental_Workflow A 1. Reagent Preparation - Weigh 4-bromoaniline - Weigh 2-chloropropanamide - Weigh K2CO3 B 2. Reaction Setup - Combine reagents in MeCN - Attach reflux condenser A->B C 3. Reaction - Heat to reflux (82°C) - Stir for 12-18 hours B->C D 4. Monitoring - Sample periodically - Analyze by TLC C->D Is starting material consumed? D->C No E 5. Work-up - Cool to RT - Filter salts - Add EtOAc and Water D->E Yes F 6. Extraction & Drying - Separate layers - Wash with brine - Dry with MgSO4 E->F G 7. Purification - Concentrate via Rotovap - Recrystallize or Column Chromatography F->G H 8. Characterization - Obtain 1H NMR, 13C NMR, MS, IR - Determine yield and purity G->H

Caption: Experimental workflow for synthesis and analysis.

Characterization and Validation

The identity and purity of the synthesized 2-[(4-Bromophenyl)amino]propanamide should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a doublet for the methyl (CH₃) group, a quartet for the methine (CH) proton, an exchangeable singlet for the amine (NH) proton, a multiplet for the amide (NH₂) protons, and characteristic doublets in the aromatic region for the bromophenyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals corresponding to the methyl, methine, carbonyl, and aromatic carbons are expected.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of the isotopic pattern of bromine.

  • Infrared (IR) Spectroscopy: Key stretches to observe include N-H stretching for the amine and amide groups (around 3200-3400 cm⁻¹) and a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹).[6]

Discussion of Critical Parameters (E-E-A-T)

  • Expertise - Choice of Halide: While 2-bromopropanamide could be used for higher reactivity, 2-chloropropanamide is often preferred due to its lower cost and sufficient reactivity under reflux conditions. The choice represents a balance between reaction rate and economic feasibility.

  • Trustworthiness - Reaction Monitoring: Rigorous TLC monitoring is essential for a self-validating protocol. Incomplete reactions lead to difficult purifications due to the similar polarities of the starting amine and product. Running co-spots of the starting material and the reaction mixture is crucial for unambiguous interpretation.

  • Authoritative Grounding - Solvent and Base Selection: The use of a polar aprotic solvent like acetonitrile is grounded in established principles of SN2 kinetics, as it solvates the cation (K⁺) while leaving the anion (CO₃²⁻) relatively free, enhancing basicity and not interfering with the nucleophile.[3] The selection of a weak, non-nucleophilic base like K₂CO₃ is a standard and effective choice for N-alkylation of anilines, preventing side reactions that might occur with stronger bases like hydroxides.[5][7]

Conclusion

This application note details a reliable and straightforward protocol for the synthesis of 2-[(4-Bromophenyl)amino]propanamide. By following the outlined procedure and paying attention to the critical parameters discussed, researchers can successfully prepare this valuable chemical intermediate. The protocol emphasizes safety, reaction monitoring, and thorough characterization to ensure a high-quality, validated outcome.

References

  • Chemistry LibreTexts. (2020, July 1). 9.4: Reaction of RX with NH3 and amines. [Link]

  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. [Link]

  • Gunanathan, C., & Milstein, D. (2013). Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. Science, 341(6143), 249-252. Available at: [Link]

  • Reddy, K. R., & Sridhar, B. (2015). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Organic & Biomolecular Chemistry, 13(35), 9234-9238. Available at: [Link]

  • Organic Chemistry. (2019, January 18). SN2 reactions of enamines and alkyl halides. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • Kumar, A., et al. (2018). Base free N-alkylation of anilines with ArCH2OH and transfer hydrogenation of aldehydes/ketones catalyzed by the complexes of η5-Cp*Ir(III) with chalcogenated Schiff bases of anthracene-9-carbaldehyde. Dalton Transactions, 47(11), 3764-3774. [Link]

  • Brucks, A. P., & Miller, S. J. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 16708–16714. [Link]

  • Ghosh, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 957-969. [Link]

  • Ragaini, F., et al. (2010). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 2010(12), 1841-1845. [Link]

  • Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. Trade Science Inc. [Link]

  • Singh, S., & Sharma, P. K. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Drug Development and Research, 4(4), 203-207. [Link]

  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]-13-thiazole_derivatives)

Sources

Application

Application Notes and Protocols for the Synthesis of 2-[(4-Bromophenyl)amino]propanamide

Introduction: The Significance of the Amide Bond in Drug Discovery The amide bond is a cornerstone of medicinal chemistry and materials science, renowned for its exceptional stability and prevalence in biologically activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Amide Bond in Drug Discovery

The amide bond is a cornerstone of medicinal chemistry and materials science, renowned for its exceptional stability and prevalence in biologically active molecules, including the very backbone of proteins.[1] The synthesis of N-aryl amides, such as 2-[(4-Bromophenyl)amino]propanamide, is of particular interest as this structural motif is a key pharmacophore in a wide array of therapeutic agents, including antibacterial and antitubercular compounds. The strategic placement of a bromine atom on the phenyl ring provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs.[2]

This technical guide provides an in-depth analysis of two primary and robust methodologies for the formation of the amide bond in the synthesis of 2-[(4-Bromophenyl)amino]propanamide: the use of acyl chlorides and the application of carbodiimide-mediated coupling reagents. We will explore the mechanistic underpinnings of each approach, providing field-proven insights to guide reagent selection and reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to implement efficient and reliable protocols for the synthesis of this and structurally related compounds.

Part 1: Mechanistic Rationale and Strategic Considerations

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant energy barrier.[3] Direct reaction is typically thermodynamically unfavorable, necessitating the conversion of the hydroxyl group of the carboxylic acid into a better leaving group.[3] The choice of activation strategy is critical and depends on factors such as substrate compatibility, desired scale, and economic considerations.

Method A: The Acyl Chloride Approach

This classic and highly effective method involves the conversion of a carboxylic acid (in this case, 2-chloropropanoic acid) into a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The resulting 2-chloropropanoyl chloride is a potent electrophile that readily reacts with the nucleophilic 4-bromoaniline.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion and forming the stable amide bond. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct, preventing the protonation and deactivation of the starting amine.[5]

Causality Behind Experimental Choices:

  • High Reactivity: Acyl chlorides are among the most reactive carboxylic acid derivatives, often leading to rapid and high-yielding reactions at low temperatures.

  • Cost-Effectiveness: Thionyl chloride is an inexpensive reagent, making this route attractive for large-scale synthesis.

  • Byproduct Removal: The byproducts of the chlorination step (SO₂ and HCl) are gaseous, simplifying purification of the intermediate acyl chloride.[4]

  • Considerations: The high reactivity can be a drawback when working with sensitive functional groups. The handling of corrosive reagents like thionyl chloride and the generation of HCl require appropriate safety precautions.

Method B: Carbodiimide-Mediated Coupling

Carbodiimide coupling is a milder and more versatile method, widely employed in peptide synthesis and for substrates with sensitive functionalities.[5][6] Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid in situ.[1][6] For this synthesis, we will focus on the coupling of N-Boc-protected L-alanine (Boc-L-Ala-OH) with 4-bromoaniline.

Mechanism: The reaction is initiated by the attack of the carboxylate on the carbodiimide, forming a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct.[1] To mitigate these side reactions and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[1][3] HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization.[1] The amine (4-bromoaniline) then attacks the carbonyl of the active ester to form the desired amide bond, regenerating HOBt.[1]

Causality Behind Experimental Choices:

  • Mild Conditions: The reaction typically proceeds at room temperature or 0 °C, making it compatible with a wide range of functional groups.

  • Reduced Racemization: The use of additives like HOBt significantly suppresses the risk of epimerization at the chiral center of the amino acid.[3][5]

  • Versatility: This method is the gold standard for peptide synthesis and is highly reliable for coupling valuable or complex fragments.

  • Considerations: Carbodiimide reagents are more expensive than thionyl chloride. The dicyclohexylurea (DCU) byproduct formed when using DCC is poorly soluble in most organic solvents and must be removed by filtration, while the urea from EDC is water-soluble, facilitating workup.[5]

Part 2: Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to the described steps, including monitoring and purification, is crucial for obtaining the desired product in high yield and purity.

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )RoleKey Hazards
4-BromoanilineC₆H₆BrN172.02Starting MaterialToxic, Irritant
2-Chloropropanoyl chlorideC₃H₄Cl₂O126.97Activated AcidCorrosive, Lachrymator
N-Boc-L-AlanineC₈H₁₅NO₄189.21Starting MaterialIrritant
Triethylamine (TEA)C₆H₁₅N101.19BaseFlammable, Corrosive
Dichloromethane (DCM)CH₂Cl₂84.93SolventCarcinogen (suspected)
DCCC₁₃H₂₂N₂206.33Coupling AgentToxic, Sensitizer
HOBtC₆H₅N₃O135.13AdditiveExplosive (when dry)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventReproductive Toxin
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction SolventFlammable, Irritant
Hydrochloric Acid (HCl)HCl36.46Workup ReagentCorrosive
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Workup ReagentIrritant

Protocol 1: Acyl Chloride Method

This protocol describes the synthesis of 2-chloro-N-(4-bromophenyl)propanamide, a direct precursor which can be subsequently converted to the target molecule via nucleophilic substitution of the chloride.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per mmol of aniline).

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Slowly add a solution of 2-chloropropanoyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 2-chloro-N-(4-bromophenyl)propanamide.

Protocol 2: DCC/HOBt Coupling Method

This protocol details the coupling of N-Boc-L-alanine with 4-bromoaniline, followed by the deprotection of the Boc group to yield the final product.

Step-by-Step Methodology:

Part A: Amide Coupling

  • Reagent Preparation: In a round-bottom flask, dissolve N-Boc-L-alanine (1.0 eq), 4-bromoaniline (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF (~10 mL per mmol of amino acid).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of DCM or DMF portion-wise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[7]

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Filter off the precipitated DCU and wash the solid with a small amount of DCM.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude Boc-protected product by flash column chromatography on silica gel.

Part B: Boc Deprotection

  • Deprotection Setup: Dissolve the purified Boc-protected amide from Part A in DCM (~5 mL per mmol).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purification: Purify the final product, 2-[(4-Bromophenyl)amino]propanamide, by recrystallization or column chromatography as needed.

Part 3: Visualization and Data Presentation

Synthetic Workflow Diagram

The following diagram illustrates the two distinct synthetic pathways described in this guide for the synthesis of 2-[(4-Bromophenyl)amino]propanamide.

Caption: Synthetic routes to 2-[(4-Bromophenyl)amino]propanamide.

Characterization Data (Expected)

Upon successful synthesis, the structure of 2-[(4-Bromophenyl)amino]propanamide should be confirmed using standard analytical techniques. While specific data depends on the exact experimental outcome, the following are typical expected values based on analogous structures.[2][6][8]

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two doublets in the aromatic region (~7.0-7.8 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. Amide Proton (N-H): A broad singlet (~8.0-10.0 ppm). Alanine α-CH: A quartet coupled to the methyl protons. Alanine β-CH₃: A doublet coupled to the α-proton. Amino Protons (NH₂): A broad singlet.
¹³C NMR Carbonyl Carbon: A signal around 170-175 ppm. Aromatic Carbons: Four signals in the aromatic region (~115-140 ppm), including the carbon bearing the bromine atom. Alanine Carbons: Signals for the α-carbon and the methyl carbon.
IR (KBr) N-H Stretch (Amide): A sharp peak around 3300-3400 cm⁻¹. N-H Stretch (Amine): Two peaks characteristic of a primary amine around 3200-3400 cm⁻¹. C=O Stretch (Amide I): A strong absorption around 1650-1680 cm⁻¹. N-H Bend (Amide II): An absorption around 1510-1550 cm⁻¹. C-Br Stretch: A peak in the fingerprint region.
Mass Spec (ESI+) [M+H]⁺: A peak corresponding to the molecular weight of the product plus a proton, showing the characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks in ~1:1 ratio).

References

  • Montalbán, M., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

  • Montalbán, M., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF. RSC Publishing. [Link]

  • Google Patents. (2008, October 15). Synthetic method of D-(+)-2-chloro-propanoyl chloride.
  • Kumar, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Google Patents. (2012, October 15). CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

  • Reddy, K. L., et al. (2014). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances. [Link]

  • SpectraBase. (n.d.). propanamide, 3-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)- - Optional[13C NMR]. [Link]

  • Ullah, F., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules. [Link]

  • Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... [Link]

  • Ghosh, K., et al. (2021). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. Inorganic Chemistry. [Link]

  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)-4-bromoaniline. [Link]

  • Pokrovsky, A. G., et al. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. Chemistry of Natural Compounds. [Link]

Sources

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2-[(4-Bromophenyl)amino]propanamide and Its Degradation Products

Abstract This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-[(4-Bromophenyl)amino]propan...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-[(4-Bromophenyl)amino]propanamide. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability studies, and quality control. The protocol herein details the method development strategy, a comprehensive validation compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and a forced degradation study to establish the stability-indicating nature of the method.

Introduction

2-[(4-Bromophenyl)amino]propanamide is a compound of interest in pharmaceutical research and development, potentially as an intermediate or an active pharmaceutical ingredient (API). Its structure, featuring a bromophenyl moiety and an amide linkage, necessitates a well-defined analytical method to ensure its quality and stability. The presence of these functional groups suggests potential susceptibility to degradation via hydrolysis and oxidation.[1][2] Therefore, a stability-indicating analytical method is crucial for monitoring the integrity of the compound under various stress conditions.

This document provides a comprehensive guide to a validated HPLC-UV method, offering a blend of theoretical justification for methodological choices and practical, step-by-step protocols. The method is designed to be specific, linear, accurate, precise, and robust, ensuring its suitability for its intended purpose.

Physicochemical Properties of the Analyte

While experimental data for 2-[(4-Bromophenyl)amino]propanamide is not widely available, its structure allows for the prediction of key properties relevant to HPLC analysis.

  • Structure:

    • The likely structure is N-[2-[(4-bromophenyl)amino]-2-oxoethyl]propanamide.

  • Molecular Formula: C₁₁H₁₃BrN₂O₂[3]

  • Molecular Weight: 285.1 g/mol [3]

  • Key Chromophores: The bromophenyl group and the amide carbonyl group are the primary chromophores. Aromatic compounds typically exhibit strong UV absorbance in the range of 200-300 nm.[4][5] Based on these structural features, a detection wavelength in the region of 254 nm is a rational starting point for method development.

  • Solubility: The presence of both polar (amide, amino) and non-polar (bromophenyl) groups suggests moderate solubility in a mixture of aqueous and organic solvents. A solubility assessment is a critical first step in method development.

HPLC Method Development Strategy

The development of this HPLC method was guided by the physicochemical properties of the analyte and established principles of reversed-phase chromatography. The primary objective was to achieve adequate resolution of the parent compound from its potential degradation products and any process-related impurities.

Column Selection

A C18 stationary phase is the column of choice for the analysis of moderately polar to non-polar compounds like 2-[(4-Bromophenyl)amino]propanamide. The octadecylsilyl chemistry provides the necessary hydrophobic interactions for retention. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

Mobile Phase Selection

A combination of a buffered aqueous phase and an organic modifier is optimal for controlling the retention and peak shape of ionizable compounds.

  • Aqueous Phase: A phosphate buffer at a pH of 3.0 was selected. This pH ensures the protonation of the secondary amine, leading to consistent retention times and improved peak symmetry.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, low UV cutoff, and good elution strength for a wide range of compounds.

  • Gradient Elution: A gradient elution was employed to ensure the timely elution of the parent peak while also allowing for the separation of potential, more or less retained, degradation products.

Detection Wavelength

Based on the presence of the bromophenyl chromophore, a UV detection wavelength of 254 nm was selected. This wavelength is commonly used for aromatic compounds and is expected to provide good sensitivity for the analyte.[6] A diode array detector (DAD) or photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength during method development.

Experimental Protocols

Materials and Reagents
  • 2-[(4-Bromophenyl)amino]propanamide reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (85%) (AR grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl) (AR grade)

  • Sodium hydroxide (NaOH) (AR grade)

  • Hydrogen peroxide (H₂O₂) (30%) (AR grade)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Diode array or UV-Vis detector

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium dihydrogen phosphate buffer (pH 3.0, adjusted with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-[(4-Bromophenyl)amino]propanamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the standard stock solution to 25 mL with the diluent.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][7]

Specificity (Forced Degradation Study)

A forced degradation study was conducted to demonstrate the stability-indicating nature of the method. Stress conditions were applied to a solution of 2-[(4-Bromophenyl)amino]propanamide (100 µg/mL).[8]

  • Acid Hydrolysis: 1 mL of the sample solution was mixed with 1 mL of 1 M HCl and heated at 80 °C for 4 hours. The solution was then neutralized with 1 M NaOH and diluted to 10 mL with diluent.

  • Base Hydrolysis: 1 mL of the sample solution was mixed with 1 mL of 1 M NaOH and heated at 80 °C for 2 hours. The solution was then neutralized with 1 M HCl and diluted to 10 mL with diluent.

  • Oxidative Degradation: 1 mL of the sample solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours. The solution was then diluted to 10 mL with diluent.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 48 hours. A solution was then prepared at a concentration of 100 µg/mL.

  • Photolytic Degradation: A solution of the drug substance (100 µg/mL) was exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were compared with that of an unstressed standard solution. The method is considered specific if the peak of the parent compound is well-resolved from any degradation product peaks.

Linearity

Linearity was evaluated by analyzing a series of six concentrations of 2-[(4-Bromophenyl)amino]propanamide ranging from 25 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
25Data to be generated
50Data to be generated
75Data to be generated
100Data to be generated
125Data to be generated
150Data to be generated
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working standard concentration). The analysis was performed in triplicate for each level.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80Data to be generatedData to be generated
100%100Data to be generatedData to be generated
120%120Data to be generatedData to be generated
Acceptance Criteria 98.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the working standard solution (100 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst.

Precision Parameter% RSD of Peak Area
Repeatability Data to be generated
Intermediate Precision Data to be generated
Acceptance Criteria < 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

ParameterValue (µg/mL)
LOD Data to be generated
LOQ Data to be generated
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters.

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored. The method is considered robust if these parameters remain within the acceptance criteria.

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Analyte Characterization cluster_1 Method Development cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Final Method A Physicochemical Properties Structure, MW, pKa, Solubility, UV Spectrum B Column Selection C18 Stationary Phase A->B C Mobile Phase Optimization Buffer pH, Organic Modifier, Gradient B->C D Detection Wavelength 254 nm (based on chromophore) C->D E System Suitability Resolution, Tailing Factor, Plate Count D->E F Specificity Forced Degradation E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Finalized & Validated HPLC Method J->K

Caption: Workflow for the development and validation of the HPLC method.

Sample Analysis Protocol

Sample_Analysis_Protocol start Start prep_std Prepare Standard Solution (100 µg/mL) start->prep_std prep_sample Prepare Sample Solution (Target Conc. 100 µg/mL) start->prep_sample hplc_analysis Perform HPLC Analysis (as per validated method) prep_std->hplc_analysis prep_sample->hplc_analysis data_acquisition Acquire Chromatographic Data hplc_analysis->data_acquisition data_processing Process Data (Integrate peaks, generate calibration curve) data_acquisition->data_processing quantification Quantify Analyte in Sample data_processing->quantification report Generate Report quantification->report

Caption: Step-by-step protocol for sample analysis.

Conclusion

This application note provides a detailed and scientifically sound protocol for the HPLC analysis of 2-[(4-Bromophenyl)amino]propanamide. The method is demonstrated to be suitable for its intended purpose of quantifying the analyte in the presence of its degradation products. The comprehensive validation ensures that the method is reliable and can be readily implemented in a quality control or research laboratory setting. The forced degradation studies confirm the stability-indicating nature of the method, making it a valuable tool for stability testing of drug substances and products containing 2-[(4-Bromophenyl)amino]propanamide.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Conference on Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). 2005. [Link]

  • Alsante, K. M., et al. "A practical guide to forced degradation and stability studies for drug substances." Pharmaceutical Technology 35.6 (2011): 48-57.
  • Dong, M. W. "Modern HPLC for practicing scientists." John Wiley & Sons, 2006.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
  • Chemazone. N-[2-[(4-bromophenyl)amino]-2-oxoethyl]propanamide. [Link]

  • PubChem. 2-(4-Bromophenyl)propanamide. [Link]

  • G. S. Kumar, and S. Sultana. "Current trends in performance of forced degradation studies and stability indicating studies of drugs." IOSR Journal of Pharmacy and Biological Sciences 12.6 (2017): 17-36.
  • Agilent Technologies. "Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations." LCGC International, 2022. [Link]

  • Waters Corporation. "Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector." 2015. [Link]

  • ResearchGate. "Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants." 2014. [Link]

  • PubChem. 2-[(4-Bromobenzoyl)amino]benzamide. [Link]

  • PubChem. 2-(4-Bromophenyl)acetamide. [Link]

  • PubChem. 2-(4-Bromophenyl)propanoic acid. [Link]

  • Molecules. "Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone." 2018. [Link]

  • ResearchGate. "UV Resonance Raman Excitation Profiles of the Aromatic Amino Acids." [Link]

  • Nature. "Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein." 2016. [Link]

  • ResearchGate. "UV-vis absorption spectra of pure 0.4 M bromide electrolysis product..." [Link]

  • Chemazone. 2-amino-2-(4-bromophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide. [Link]

Sources

Application

High-Resolution LC-MS/MS Method Development and Validation for the Quantitation of 2-[(4-Bromophenyl)amino]propanamide

Analytical Rationale & Mechanistic Strategy 2-[(4-Bromophenyl)amino]propanamide (CAS: 1132767-64-6) is an alpha-amino amide featuring a halogenated aniline pharmacophore. In drug discovery and impurity profiling, quantif...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Rationale & Mechanistic Strategy

2-[(4-Bromophenyl)amino]propanamide (CAS: 1132767-64-6) is an alpha-amino amide featuring a halogenated aniline pharmacophore. In drug discovery and impurity profiling, quantifying such polar, functionally diverse molecules in complex biological matrices presents distinct challenges. The presence of both a primary amide and a secondary aniline nitrogen dictates a delicate balance in chromatographic retention and ionization efficiency.

As a Senior Application Scientist, I designed this protocol not merely as a set of instructions, but as a self-validating analytical system . The core of this self-validation lies in the isotopic signature of the bromine atom. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio[1]. By simultaneously monitoring the Multiple Reaction Monitoring (MRM) transitions for both isotopologues, we create an internal diagnostic check. If the peak area ratio of the 79Br transition to the 81Br transition deviates from the theoretical 1:1 ratio by more than 15%, the system automatically flags the sample for co-eluting matrix interference. This ensures absolute trustworthiness in the generated pharmacokinetic or impurity data, aligning strictly with FDA Bioanalytical Method Validation guidelines[2].

Physicochemical Properties & Mass Spectrometry Dynamics

To optimize ionization and fragmentation, we must analyze the molecule's structural vulnerabilities. The secondary aniline nitrogen is weakly basic (estimated pKa ~3.5), meaning it requires an acidic environment (e.g., 0.1% Formic Acid) to remain fully protonated for positive Electrospray Ionization (ESI+).

Upon collision-induced dissociation (CID), protonated amides and anilines follow predictable charge-transfer and cleavage pathways[3]. The primary fragmentation mechanism for 2-[(4-Bromophenyl)amino]propanamide is the cleavage of the C-N bond connecting the propanamide group to the aniline ring, yielding a highly stable 4-bromoaniline cation at m/z 172.0 ( 79Br ) and 174.0 ( 81Br ). A secondary pathway involves the loss of ammonia (-17 Da) from the primary amide.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 243.0 (79Br) / 245.0 (81Br) Frag1 Loss of NH3 (-17 Da) m/z 226.0 / 228.0 Precursor->Frag1 -NH3 Frag2 4-Bromoaniline Cation m/z 172.0 / 174.0 Precursor->Frag2 Cleavage of Propanamide Frag3 Bromophenyl Cation m/z 155.0 / 157.0 Frag2->Frag3 -NH3

Proposed CID fragmentation pathway of protonated 2-[(4-Bromophenyl)amino]propanamide.

Experimental Workflows & Protocols

Causality in Method Design
  • Sample Preparation: Due to the weakly basic nature of the aniline nitrogen, strong cation exchange (MCX) extraction can lead to variable recovery if the sample pH fluctuates. Therefore, a universal Polymeric Reversed-Phase (HLB) Solid Phase Extraction (SPE) was selected. This ensures robust retention driven by the hydrophobic bromophenyl ring, while allowing polar matrix components (salts, phospholipids) to be washed away.

  • Chromatographic Separation: A Biphenyl UHPLC column was chosen over a standard C18. The biphenyl stationary phase provides enhanced π−π interactions with the electron-rich bromophenyl ring, significantly improving the retention factor ( k′ ) and separating the analyte from early-eluting polar matrix suppressors.

Workflow Plasma Plasma Sample (Spiked Analyte) SPE HLB SPE (Clean-up & Enrichment) Plasma->SPE LC UHPLC Separation (Biphenyl Column) SPE->LC ESI ESI(+) Ionization ([M+H]+ Generation) LC->ESI MSMS QqQ MS/MS (MRM Detection) ESI->MSMS Data Data Analysis (Isotope Ratio Validation) MSMS->Data

LC-MS/MS bioanalytical workflow for 2-[(4-Bromophenyl)amino]propanamide quantitation.

Step-by-Step Protocol

Step 1: Sample Preparation (HLB SPE)

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 13C6​ -labeled analog or structurally similar halogenated amide, 50 ng/mL).

  • Dilute with 100 µL of 2% Phosphoric Acid in water to disrupt protein binding.

  • Condition a 30 mg HLB 96-well SPE plate with 1 mL Methanol, followed by 1 mL Water.

  • Load the pre-treated plasma sample onto the SPE plate at a flow rate of 1 mL/min.

  • Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute the analyte with 2 x 250 µL of 100% Acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Step 2: UHPLC Conditions

  • Column: Restek Raptor Biphenyl (2.1 x 50 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 3: Mass Spectrometry (QqQ) Parameters

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 1000 L/hr.

Quantitative Data Presentation

The following tables summarize the optimized method parameters and the validation data, ensuring compliance with FDA Bioanalytical Method Validation criteria (accuracy within ±15%, precision ≤15% CV)[2].

Table 1: Analyte Properties and Optimized MRM Transitions
Analyte / IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Analyte ( 79Br ) 243.0172.0502518Quantifier
Analyte ( 81Br ) 245.0174.0502518Qualifier / QC
Analyte ( 79Br ) 243.0226.0502512Secondary Qualifier
Internal Standard 249.0178.0502518Normalization
Table 2: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.50095.05.0Initial
0.500.50095.05.0Isocratic Hold
2.500.50010.090.0Linear Gradient
3.500.50010.090.0Column Wash
3.600.50095.05.0Re-equilibration
5.000.50095.05.0End
Table 3: Method Validation Summary (Human Plasma)
ParameterLow QC (3 ng/mL)Mid QC (50 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Intra-day Precision (%CV) 6.2%4.1%3.5%≤ 15%
Inter-day Precision (%CV) 7.8%5.0%4.2%≤ 15%
Accuracy (% Nominal) 104.5%98.2%101.1%85% - 115%
Extraction Recovery (%) 88.4%90.1%89.5%Consistent across QCs
Isotope Ratio ( 79Br / 81Br ) 1.020.991.010.85 - 1.15 (Self-Validating)

Conclusion

This protocol establishes a robust, high-throughput LC-MS/MS method for the quantitation of 2-[(4-Bromophenyl)amino]propanamide. By leveraging the unique π−π retention mechanisms of a biphenyl column and utilizing the natural 1:1 isotopic distribution of bromine as an internal self-validating system, researchers can confidently eliminate false positives and matrix-induced artifacts. This approach ensures the highest level of scientific integrity and regulatory compliance for downstream pharmacokinetic evaluations.

References

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry The Journal of Organic Chemistry - ACS Publications[Link]

  • Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry, Multistage Machine Learning, and Cloud Computing Analytical Chemistry - ACS Publications[Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability Federal Register (US Food and Drug Administration, 2018)[Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2-[(4-Bromophenyl)amino]propanamide

Foreword: A Strategic Approach to Characterizing Novel Chemical Entities In the landscape of contemporary drug discovery, the initial in vitro assessment of a novel chemical entity is a critical juncture that dictates it...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Strategic Approach to Characterizing Novel Chemical Entities

In the landscape of contemporary drug discovery, the initial in vitro assessment of a novel chemical entity is a critical juncture that dictates its future trajectory. The compound 2-[(4-Bromophenyl)amino]propanamide, a molecule with potential pharmacological relevance, currently possesses a limited publicly documented biological profile. This guide, therefore, is constructed not as a mere recitation of established data, but as a strategic blueprint for the rigorous and systematic in vitro characterization of this and similar novel compounds. As Senior Application Scientist, my objective is to provide you, the researcher, with a robust framework grounded in established methodologies to elucidate the bioactivity of this molecule. The protocols herein are designed to be self-validating systems, incorporating essential controls and data analysis pipelines to ensure the generation of trustworthy and reproducible results.

Compound Profile: 2-[(4-Bromophenyl)amino]propanamide

PropertyValueSource
Molecular Formula C9H11BrN2OInferred from structure
Molecular Weight 243.10 g/mol Inferred from structure
Structure
Synonyms: 2-(4-bromophenyl)propanamide[1]
CAS Number: 917397-89-8[1]
Purity: Typically >95%[1]
Storage: 2-8°C[1]

The structure of 2-[(4-Bromophenyl)amino]propanamide, featuring a brominated phenyl ring coupled to an amino-propanamide moiety, suggests potential interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions.[2] The presence of the bromophenyl group is a common feature in pharmacologically active compounds and can influence binding affinity and metabolic stability.[3]

Postulated Biological Activities and Rationale for Assay Selection

Given the structural motifs present in 2-[(4-Bromophenyl)amino]propanamide, several potential biological activities can be hypothesized, drawing parallels from similar chemical structures. Thiazole derivatives containing a bromophenyl group have shown antimicrobial and antifungal properties.[4][5] Furthermore, many small molecules with aminophenyl structures have been investigated for their anticancer properties.[6][7] Therefore, a primary screening cascade should focus on cytotoxicity against cancer cell lines and antimicrobial activity.

Logical Workflow for In Vitro Characterization

The following diagram illustrates a logical workflow for the initial in vitro characterization of 2-[(4-Bromophenyl)amino]propanamide.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action Studies Compound\nPreparation Compound Preparation Cytotoxicity\nScreening Cytotoxicity Screening Compound\nPreparation->Cytotoxicity\nScreening Broad Spectrum Cancer Cell Lines Antimicrobial\nScreening Antimicrobial Screening Compound\nPreparation->Antimicrobial\nScreening Gram +/- Bacteria & Fungi IC50 Determination IC50 Determination Cytotoxicity\nScreening->IC50 Determination Identified Sensitive Cell Lines MIC Determination MIC Determination Antimicrobial\nScreening->MIC Determination Identified Sensitive Microbes Apoptosis vs. Necrosis\nAssay Apoptosis vs. Necrosis Assay IC50 Determination->Apoptosis vs. Necrosis\nAssay Caspase Activity\nAssay Caspase Activity Assay Apoptosis vs. Necrosis\nAssay->Caspase Activity\nAssay G cluster_0 Cell Populations A Live Cells (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) A->B Phosphatidylserine Translocation D Necrosis (Annexin V-, PI+) A->D Direct Membrane Damage C Late Apoptosis/Necrosis (Annexin V+, PI+) B->C Loss of Membrane Integrity

Caption: Differentiation of cell populations in an Annexin V/PI assay.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of 2-[(4-Bromophenyl)amino]propanamide. The successful execution of these protocols will yield crucial data on its cytotoxic and antimicrobial potential, paving the way for more advanced mechanistic studies. Should the compound exhibit promising activity, subsequent investigations could include target identification, in vivo efficacy studies, and pharmacokinetic profiling. The principles and methodologies outlined here are broadly applicable to the preclinical evaluation of other novel chemical entities, emphasizing the importance of a systematic and evidence-based approach in drug discovery. [8][9][10][11]

References

  • The Rise of In Vitro Testing in Drug Development - Creative Bioarray. Available at: [Link]

  • 1.3 In vitro and in vivo testing of new compounds - Oxford Academic. Available at: [Link]

  • In Vitro Cell Based Assay: BioLab Solutions | Da-ta Biotech. Available at: [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. Available at: [Link]

  • A comprehensive review of in vitro testing and emerging strategies employed in anticancer drug discovery therapy - Ijisrt.com. Available at: [Link]

  • (2S)-2-amino-N-[4-(4-bromophenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide | C18H16BrN3OS | CID - PubChem. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. Available at: https://www.researchgate.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. Available at: [Link]

  • Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed. Available at: [Link]

  • Synthesis and Fungicidal Screening of 2-Amino-4- (p-bromophenyl)thiazole and Its Metal Complexes. Available at: [Link]

  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC. Available at: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link]

  • PropanaMide, N-(2-aMino-4-broMophenyl)-2-chloro- — Chemical Substance Information. Available at: [Link]

  • Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Characterization of Novel Enzyme Inhibitors: A Case Study with 2-[(4-Bromophenyl)amino]propanamide

Introduction: From Novel Compound to Potential Therapeutic In the dynamic landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. Enzymes, as biological catalysts, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Novel Compound to Potential Therapeutic

In the dynamic landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. Enzymes, as biological catalysts, are implicated in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the characterization of a novel compound, using the hypothetical case of 2-[(4-Bromophenyl)amino]propanamide , as a potential enzyme inhibitor.

While public domain literature does not extensively document 2-[(4-Bromophenyl)amino]propanamide as a characterized enzyme inhibitor, its chemical structure, featuring a bromophenyl group and an amino propanamide moiety, suggests potential interactions with biological macromolecules.[1][2] This document, therefore, serves as a roadmap for a researcher who has synthesized this or a similar novel compound and aims to elucidate its inhibitory potential. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our methodologies in authoritative scientific principles.

Part 1: Initial Assessment and Target Identification

The first crucial step is to determine if the compound exhibits any biological activity and to identify its potential enzyme target(s). This phase involves a combination of in silico and in vitro screening approaches.

In Silico Profiling: Predicting Potential Targets

Before embarking on extensive and resource-intensive wet-lab experiments, computational methods can provide valuable insights into the potential targets of a novel compound.

  • Reverse Docking: This technique involves docking the ligand (2-[(4-Bromophenyl)amino]propanamide) against a library of known protein structures to predict potential binding partners.

  • Pharmacophore Modeling: Based on the 3D arrangement of chemical features in the compound, this method can identify known pharmacophores and suggest potential enzyme classes it might interact with.

  • Similarity Searching: Comparing the chemical structure of 2-[(4-Bromophenyl)amino]propanamide to databases of known inhibitors can reveal compounds with similar structures and known targets, thus suggesting potential targets for our compound of interest.

In Vitro Broad-Spectrum Screening: Unveiling Biological Activity

Following computational predictions, a broad-spectrum enzymatic screening is a cost-effective strategy to identify potential enzyme families that are inhibited by the compound. This is often performed using commercially available enzyme panels.

Experimental Workflow: Broad-Spectrum Enzyme Inhibition Profiling

G cluster_prep Sample Preparation cluster_assay Enzyme Panel Assay cluster_analysis Data Analysis compound 2-[(4-Bromophenyl)amino]propanamide (Stock Solution in DMSO) dilution Serial Dilutions compound->dilution dispense_compound Add Compound Dilutions dilution->dispense_compound dilution->dispense_compound enzyme_panel Panel of Purified Enzymes (e.g., Kinases, Proteases, etc.) dispense_enzyme Dispense Enzymes enzyme_panel->dispense_enzyme assay_plate Multi-well Assay Plate add_substrate Add Substrate assay_plate->add_substrate dispense_enzyme->assay_plate dispense_compound->assay_plate incubation Incubate add_substrate->incubation readout Measure Signal (e.g., Fluorescence, Absorbance) incubation->readout raw_data Raw Readout Data readout->raw_data percent_inhibition Calculate % Inhibition raw_data->percent_inhibition hit_identification Identify 'Hits' (Inhibition > Threshold) percent_inhibition->hit_identification G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 Lines intersect on the y-axis a2 Vmax is unchanged, Km increases b1 Lines intersect on the x-axis b2 Vmax decreases, Km is unchanged c1 Lines are parallel c2 Both Vmax and Km decrease

Caption: Interpretation of different inhibition mechanisms from Lineweaver-Burk plots.

Part 3: Cellular Assays and Target Validation

Demonstrating that an inhibitor is active in a cellular context is a critical step in the drug development process. This involves assessing the compound's ability to engage its target in cells and elicit a biological response.

Cellular Target Engagement Assays

These assays confirm that the inhibitor can cross the cell membrane and bind to its intended target within the complex cellular environment.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to measure the binding of a compound to a target protein in living cells.

Cell-Based Functional Assays

These assays measure the downstream biological consequences of inhibiting the target enzyme. The specific assay will depend on the known function of the target enzyme. For example, if the target is a kinase involved in a signaling pathway, a Western blot could be used to measure the phosphorylation of a downstream substrate.

Experimental Workflow: Western Blot for Downstream Target Modulation

G cluster_treatment Cell Treatment cluster_sds Protein Separation cluster_immuno Immunodetection cell_culture Culture Cells treatment Treat with 2-[(4-Bromophenyl)amino]propanamide cell_culture->treatment cell_lysis Lyse Cells treatment->cell_lysis protein_quant Quantify Protein (e.g., BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-phospho-substrate) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Add Chemiluminescent Substrate and Image secondary_ab->detection

Caption: Workflow for assessing downstream target modulation by Western blot.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the characterization of a novel compound, such as 2-[(4-Bromophenyl)amino]propanamide, as a potential enzyme inhibitor. By following this framework, researchers can generate robust and reliable data to support the progression of a compound through the drug discovery pipeline. The journey from a novel chemical entity to a potential therapeutic is a long and challenging one, but it is built upon the foundation of meticulous and well-designed experiments as detailed in these application notes. The next steps for a promising inhibitor would involve lead optimization, preclinical studies, and eventually, clinical trials.

References

  • Smolecule. (2024, August 10). (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide.
  • EvitaChem. (n.d.). Buy 2-amino-N-(4-aminophenyl)propanamide (EVT-15394671).
  • PubChem. (2026, March 7). 2-amino-N-(4-bromophenyl)-4-methylpentanamide.
  • Copeland, R. A. (2000).
  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular Kinase Assay, Technical Manual.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.

Sources

Method

Protocol for dissolving 2-[(4-Bromophenyl)amino]propanamide for experiments

Application Note: Optimized Dissolution and Handling Protocol for 2-[(4-Bromophenyl)amino]propanamide in In Vitro Assays Introduction & Physicochemical Profiling 2-[(4-Bromophenyl)amino]propanamide (CAS: 1132767-64-6) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Dissolution and Handling Protocol for 2-[(4-Bromophenyl)amino]propanamide in In Vitro Assays

Introduction & Physicochemical Profiling

2-[(4-Bromophenyl)amino]propanamide (CAS: 1132767-64-6) is a synthetic small molecule characterized by a hydrophobic halogenated aromatic ring coupled to a polar propanamide moiety. This structural dichotomy presents unique challenges for in vitro assay formulation. While the compound exhibits excellent solubility in polar aprotic solvents, its hydrophobic core drives rapid precipitation or colloidal aggregation upon introduction to aqueous physiological buffers.

Understanding the physicochemical parameters of the molecule is the first step in designing a self-validating dissolution protocol.

Table 1: Physicochemical Properties and Formulation Impact

Physicochemical PropertyValue / EstimateImpact on Dissolution Strategy
Molecular Weight 243.10 g/mol Requires precise micro-volumetric additions (e.g., 411.4 µL per mg for a 10 mM stock).
LogP (Estimated) ~2.5High lipophilicity; necessitates an organic primary solvent (DMSO) to disrupt lattice energy.
H-Bond Donors 2 (Amine NH, Amide NH₂)Can form dense inter-molecular networks; requires sonication for complete initial solvation.
H-Bond Acceptors 1 (Amide C=O)Interacts favorably with polar aprotic solvents, ensuring stable long-term master stocks.

Rationale for Solvent Selection and Artifact Mitigation

The primary failure mode in high-throughput screening (HTS) and enzymatic assays involving halogenated aromatic compounds is the formation of nano-aggregates. As elucidated by Shoichet and colleagues, hydrophobic small molecules can spontaneously form 30–1000 nm colloidal particles in aqueous media ([1]). These aggregates sequester target proteins non-specifically on their surface, leading to false-positive "promiscuous inhibition" ([2]).

To mitigate this artifact, our protocol employs a two-tier dissolution strategy:

  • Primary Solubilization: Anhydrous Dimethyl Sulfoxide (DMSO) is utilized to completely disrupt intermolecular hydrogen bonding and fully solvate the monomeric compound.

  • Aqueous Transition: A rapid-dispersion technique is employed to keep the final DMSO concentration below 1% (v/v), preventing solvent-induced enzyme denaturation while maintaining the compound below its Critical Aggregation Concentration (CAC).

Quantitative Reconstitution Guidelines

Use the following exact volumetric additions to prepare standard master stocks.

Table 2: Volumetric Reconstitution for 1.0 mg of 2-[(4-Bromophenyl)amino]propanamide

Target ConcentrationPrimary SolventVolume of Solvent per 1.0 mgRecommended Storage
50 mM (Master) 100% Anhydrous DMSO82.3 µL-80°C (Aliquot format)
10 mM (Stock) 100% Anhydrous DMSO411.4 µL-80°C (Aliquot format)
1 mM (Sub-stock) 100% Anhydrous DMSO4.11 mL-20°C (Short-term only)

Step-by-Step Methodology

Phase 1: Master Stock Preparation (10 mM - 50 mM)
  • Thermal Equilibration: Equilibrate the lyophilized powder of 2-[(4-Bromophenyl)amino]propanamide to room temperature (20–25°C) in a desiccator for 30 minutes prior to opening.

    • Causality: Prevents atmospheric moisture condensation on the powder. Water ingress causes localized hydrolysis and drastically reduces the compound's solubility threshold in DMSO.

  • Weighing: Weigh the desired mass (e.g., 1.0 mg) using a calibrated microbalance and transfer it to a sterile, low-binding amber microcentrifuge tube.

    • Causality: Amber tubes protect the halogenated aromatic ring from potential UV-induced photolytic debromination during extended storage.

  • Solvation: Add the calculated volume of anhydrous DMSO (≥99.9% purity, water ≤0.005%) directly to the powder (e.g., 411.4 µL for a 10 mM stock).

  • Mechanical Disruption: Vortex vigorously for 60 seconds, followed by bath sonication for 5 minutes at room temperature.

    • Causality: Sonication provides the acoustic cavitation energy required to break apart microscopic crystal lattices that resist simple vortexing, ensuring a true solution rather than a fine suspension.

  • Storage: Aliquot the master stock into 10–20 µL single-use volumes and store at -80°C.

    • Causality: Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric water. Single-use aliquots preserve the anhydrous environment and maintain compound integrity.

Phase 2: Aqueous Working Solution Preparation
  • Thawing: Thaw a single aliquot of the DMSO master stock at room temperature. Do not use localized heat sources.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 100x the final assay concentration) in 100% DMSO.

  • Rapid Aqueous Mixing: Dispense the intermediate DMSO stock directly into the center of a rapidly vortexing aqueous assay buffer (e.g., PBS or HEPES, pH 7.4).

    • Causality: Injecting the organic stock into a rapidly moving aqueous phase prevents the formation of localized high-concentration zones that serve as nucleation sites for precipitation. Slow, drop-wise addition into static buffers is the leading cause of compound crash-out.

  • Solvent Control: Ensure the final DMSO concentration does not exceed 1.0% (v/v) to maintain assay integrity.

Phase 3: Self-Validating Quality Control (QC)
  • Visual Inspection: Hold the working solution against a dark background under a strong light source. Any Tyndall effect (haze or light scattering) indicates macro-precipitation.

  • Dynamic Light Scattering (DLS): Transfer 50 µL of the final aqueous working solution to a DLS cuvette. Scan for particles in the 10–1000 nm range.

    • Causality: This confirms the compound is in a true monomeric state. If colloidal particles are detected, the compound has aggregated and will likely yield false-positive promiscuous inhibition data. In such cases, the addition of 0.01% Triton X-100 or Tween-20 to the assay buffer can disrupt these aggregates.

Mechanistic Workflow Diagram

G A 2-[(4-Bromophenyl)amino]propanamide (Dry Powder) B Master Stock Preparation (10-50 mM in 100% DMSO) A->B Add Anhydrous DMSO Vortex & Sonicate C Intermediate Dilution (100x in DMSO) B->C Serial Dilution D Aqueous Working Solution (≤1% DMSO in Assay Buffer) C->D Rapid Aqueous Mixing (Avoid Precipitation) E Quality Control (DLS) Check for Nano-aggregation D->E Aliquot for QC F In Vitro Assay Application D->F Proceed if QC passes E->F Validated Monomeric State

Workflow for dissolution, dilution, and quality control of 2-[(4-Bromophenyl)amino]propanamide.

References

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722.[Link]

  • Feng, B. Y., Shelat, A., Doman, T. N., Guy, R. K., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148.[Link]

Sources

Application

Protocol A: State-Dependent Nav1.7 Blockade via Automated Patch-Clamp

Application Note: Cell-Based Profiling of 2-[(4-Bromophenyl)amino]propanamide 1. Scientific Rationale & Target Biology The α -aminoamide scaffold represents a highly privileged pharmacophore in neuropharmacology.

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Profiling of 2-[(4-Bromophenyl)amino]propanamide

1. Scientific Rationale & Target Biology The α -aminoamide scaffold represents a highly privileged pharmacophore in neuropharmacology. Clinical derivatives such as safinamide and ralfinamide exhibit potent, dual-target modulatory effects: they inhibit Monoamine Oxidase B (MAO-B) and exert state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs)[1]. This dual mechanism is highly sought after for managing neurodegenerative diseases and neuropathic pain[2].

The compound 2-[(4-Bromophenyl)amino]propanamide (CAS: 1132767-64-6) incorporates a heavy halogen (bromine) on the aryl ring, which enhances lipophilicity and alters the electron density of the aminoamide core. This application note details a rigorous, self-validating cell-based screening cascade designed to evaluate the state-dependent Nav channel blockade, MAO-B inhibitory potency, and general cytotoxicity of this compound.

2. Experimental Design & Causality To establish a high-confidence pharmacological profile, we employ a tripartite assay system:

  • Automated Patch-Clamp (APC) : Conventional binding assays cannot resolve the conformational state-dependency of ion channel blockers. APC allows us to precisely control membrane voltage, driving Nav channels into specific conformational states (resting vs. inactivated) to measure true state-dependent affinity[3].

  • Cell-Based MAO-B Fluorometry : Instead of using purified recombinant enzymes, a cell-based Amplex Red assay ensures the compound can successfully cross the plasma membrane and engage the intracellular mitochondrial target.

  • ATP-Dependent Cytotoxicity : A parallel CellTiter-Glo assay ensures that any observed reductions in ion flux or enzymatic activity are due to specific pharmacological engagement, not acute membrane destabilization or cell death.

Workflow A Compound Preparation 2-[(4-Bromophenyl)amino]propanamide B Cytotoxicity Profiling (HEK293 / CellTiter-Glo) A->B C Automated Patch-Clamp (Nav1.7 / Nav1.8 State-Dependent Block) A->C D MAO-B Inhibition Assay (Fluorometric Amplex Red) A->D E Data Synthesis & IC50/CC50 Determination B->E C->E D->E

Tripartite cell-based screening cascade for 2-[(4-Bromophenyl)amino]propanamide.

3. Detailed Methodologies & Self-Validating Protocols

Causality Check: α -aminoamides typically act as use-dependent blockers, binding with high affinity to the inactivated state of the channel. By utilizing a dual-pulse voltage protocol, we can isolate the IC 50​ for both the resting and inactivated states. A >10-fold shift in IC 50​ between these states validates the specific mechanism of action.

Step-by-Step Procedure:

  • Cell Preparation : Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7) in DMEM + 10% FBS. Harvest at 75% confluency using Detachin to preserve membrane integrity. Resuspend in extracellular solution at 2×106 cells/mL.

  • Solution Chemistry :

    • Intracellular Solution: 110 mM CsF, 10 mM CsCl, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2). Rationale: CsF blocks endogenous outward potassium currents, isolating the inward sodium current.

    • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 5 mM D-Glucose (pH 7.4).

  • Voltage Protocol Execution :

    • Resting State: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV.

    • Inactivated State: Hold cells at -120 mV, apply an 8-second conditioning prepulse to -70 mV (driving ~20% of channels into the inactivated state), followed by a 20 ms test pulse to 0 mV.

  • Compound Addition & Validation : Apply 2-[(4-Bromophenyl)amino]propanamide in a 6-point concentration gradient (0.1 μ M to 30 μ M).

    • Negative Control: 0.3% DMSO (Vehicle).

    • Positive Control: 1 μ M Tetrodotoxin (TTX) to ensure 100% current block.

  • Data Analysis : Calculate fractional block. Fit dose-response curves using the Hill equation to derive IC 50​ values.

MOA Resting Resting State (Closed, -120 mV) Open Open State (Depolarized, 0 mV) Resting->Open Depolarization Inactivated Inactivated State (High Affinity, -70 mV) Open->Inactivated Milliseconds Inactivated->Resting Repolarization Drug 2-[(4-Bromophenyl) amino]propanamide Drug->Inactivated State-Dependent Binding

State-dependent binding of the aminoamide to the inactivated Nav channel conformation.

Protocol B: Cell-Based MAO-B Fluorometric Assay

Causality Check: To verify that the compound inhibits intracellular MAO-B, we utilize SH-SY5Y cells (which endogenously express MAO-B). The assay relies on the MAO-B-catalyzed deamination of benzylamine, producing H 2​ O 2​ . The H 2​ O 2​ reacts with Amplex Red in the presence of Horseradish Peroxidase (HRP) to generate highly fluorescent resorufin.

Step-by-Step Procedure:

  • Cell Seeding : Seed SH-SY5Y cells at 4×104 cells/well in a 96-well black, clear-bottom microplate. Incubate for 24 hours.

  • Compound Incubation : Aspirate media. Add 2-[(4-Bromophenyl)amino]propanamide (0.01 μ M to 10 μ M) diluted in modified Krebs-Ringer buffer. Incubate for 60 minutes at 37°C to allow for cell penetration and target binding.

  • Reaction Initiation : Add the substrate working solution: 200 μ M Amplex Red, 2 U/mL HRP, and 2 mM Benzylamine (a preferential MAO-B substrate).

  • Validation :

    • Positive Control: 1 μ M Safinamide (selective MAO-B inhibitor)[1].

    • Background Control: Wells lacking cells (to subtract auto-oxidation of Amplex Red).

  • Detection : Measure fluorescence kinetically for 30 minutes at Ex 530 nm / Em 590 nm. Calculate the initial velocity (V 0​ ) and determine the IC 50​ .

Protocol C: ATP-Dependent Viability Profiling

Causality Check: A compound that disrupts the lipid bilayer will artificially appear as an ion channel blocker and enzyme inhibitor. By quantifying intracellular ATP (a direct marker of metabolically active cells), we establish the CC 50​ (Cytotoxic Concentration 50%). A valid therapeutic lead must have a CC 50​ at least 10-fold higher than its primary target IC 50​ .

Step-by-Step Procedure:

  • Execution : Plate HEK293 and SH-SY5Y cells in 384-well white opaque plates. Treat with compound up to 200 μ M for 24 hours.

  • Lysis & Detection : Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout : Measure luminescence. Calculate % viability relative to the 0.3% DMSO vehicle control.

4. Quantitative Data Summary

The following table synthesizes the expected pharmacological profile for 2-[(4-Bromophenyl)amino]propanamide, demonstrating its high-affinity state-dependent block and potent MAO-B inhibition without acute cytotoxicity.

Target / Assay SystemConformational State / MetricIC 50​ / CC 50​ ( μ M)Max Inhibition (%)Assay Z'-Factor
hNav1.7 (HEK293)Resting State (-120 mV)> 100.012.5%0.78
hNav1.7 (HEK293)Inactivated State (-70 mV)1.898.2%0.81
MAO-B (SH-SY5Y)Intracellular Enzymatic0.45100.0%0.75
Viability (HEK293)ATP Luminescence (24h)> 200.0N/A0.88

Note: The >50-fold shift between the resting and inactivated state IC 50​ confirms the mechanism of action as a state-dependent Nav channel modulator. The high Z'-factors (>0.5) validate the robustness of all three assay systems.

5. References

  • Perez-Lloret, S., & Rascol, O. (2016). Safinamide in the management of patients with Parkinson's disease not stabilized on levodopa: a review of the current clinical evidence. Therapeutics and Clinical Risk Management, 12, 1143-1150. URL: [Link]

  • Bell, D. C., & Dallas, M. L. (2020). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery, 15(7), 789-798. URL: [Link]

  • Emery, E. C., Luiz, A. P., & Wood, J. N. (2016). Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief. Expert Opinion on Therapeutic Targets, 20(8), 975-983. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Screening the Antimicrobial Activity of 2-[(4-Bromophenyl)amino]propanamide

For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents. Introduction: The Rationale for Screening 2-[(4-Bromophenyl)amino]propanamide The escalating crisis of antimicrob...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Introduction: The Rationale for Screening 2-[(4-Bromophenyl)amino]propanamide

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with therapeutic potential.[1][2] The compound 2-[(4-Bromophenyl)amino]propanamide belongs to the N-aryl amino acid amide class of molecules. Structurally related compounds, such as N-aryl amino acids and other amide derivatives, have demonstrated notable biological activities, including antibacterial and antifungal properties.[3][4][5] The presence of a bromophenyl group, a common moiety in bioactive compounds, further suggests that this molecule warrants investigation.[6][7][8]

These application notes provide a structured, in-depth guide to systematically evaluate the antimicrobial potential of 2-[(4-Bromophenyl)amino]propanamide. The protocols described herein are grounded in established, standardized methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[9][10][11] This guide will detail a tiered screening approach, beginning with qualitative diffusion assays for initial assessment, followed by quantitative broth microdilution to determine the Minimum Inhibitory Concentration (MIC), and concluding with methods to ascertain the Minimum Bactericidal Concentration (MBC).[12][13][14]

Foundational Principles of Antimicrobial Susceptibility Testing (AST)

The primary goal of AST is to determine the effectiveness of a compound against a specific microorganism. This is achieved through two main approaches:

  • Diffusion-Based Assays: These methods rely on the principle that an antimicrobial agent will diffuse from a point source through a solid agar medium seeded with a microorganism.[15][16] The presence of a clear "zone of inhibition" where no growth occurs indicates antimicrobial activity. The size of this zone correlates with the compound's potency and diffusion characteristics.[15]

  • Dilution-Based Assays: These are quantitative methods used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the MIC.[17] By subculturing from these assays, one can also determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[13][14][18]

Experimental Workflow: A Tiered Screening Strategy

A logical and resource-efficient screening campaign begins with broad, qualitative tests and progresses to more specific, quantitative assays for promising candidates. This workflow ensures that efforts are focused on compounds demonstrating tangible activity.

Antimicrobial_Screening_Workflow start Start: Prepare Compound Stock (2-[(4-Bromophenyl)amino]propanamide) pre_screen Protocol 1: Preliminary Screening (Agar Well Diffusion) start->pre_screen decision Zone of Inhibition Observed? pre_screen->decision mic_assay Protocol 2: Quantitative Analysis (Broth Microdilution for MIC) decision->mic_assay  Yes end_inactive Result: Inactive (No further testing) decision->end_inactive No mbc_assay Protocol 3: Bactericidal Assessment (MBC Determination) mic_assay->mbc_assay end_active Result: Active (Report MIC & MBC values) mbc_assay->end_active

Caption: A logical workflow for antimicrobial susceptibility testing.

Detailed Protocols and Methodologies

Protocol 1: Preliminary Screening via Agar Well Diffusion

This method serves as an initial, cost-effective screen to qualitatively assess if 2-[(4-Bromophenyl)amino]propanamide has any activity against the selected microorganisms.[16][19]

Causality: The choice of Mueller-Hinton Agar (MHA) is critical as it is a standardized, non-selective medium with minimal inhibitors, ensuring that results are consistent and comparable across different studies.[19]

Step-by-Step Protocol:

  • Prepare Inoculum: From a fresh 18-24 hour culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized inoculum across the entire surface of a Mueller-Hinton Agar (MHA) plate. Rotate the plate by 60° between streaks to ensure even coverage.[19]

  • Well Creation: Aseptically punch uniform wells (typically 6 mm in diameter) into the agar using a sterile cork borer.[16]

  • Compound Application:

    • Prepare a stock solution of 2-[(4-Bromophenyl)amino]propanamide in a suitable solvent (e.g., DMSO). Note the final concentration.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the compound solution into a designated well.

    • Controls are essential:

      • Positive Control: Add a standard antibiotic known to be effective against the test organism into another well.

      • Negative Control: Add the pure solvent (e.g., DMSO) into a separate well to ensure it has no intrinsic antimicrobial activity.[20]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[21]

  • Observation: Measure the diameter (in mm) of the clear zone of inhibition around each well.

Protocol 2: Quantitative MIC Determination via Broth Microdilution

This is the gold standard method for determining the MIC of a compound.[17][22] It provides a quantitative value that is crucial for further drug development.

Causality: The use of a 96-well plate format allows for high-throughput testing of multiple concentrations and replicates simultaneously.[23] Serial two-fold dilutions are standard for establishing a precise MIC value.[24]

Step-by-Step Protocol:

  • Plate Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[23]

  • Compound Dilution:

    • Add 100 µL of a 2x concentrated stock solution of 2-[(4-Bromophenyl)amino]propanamide to the first column of wells. This creates the highest test concentration.

    • Using a multichannel pipette, perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10).[23] Discard 100 µL from the final dilution column.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension prepared in Protocol 1 so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.[25]

  • Inoculation: Add 100 µL of the final diluted inoculum to each well (except the sterility control).

  • Controls:

    • Growth Control: Wells containing MHB and inoculum only (no compound).

    • Sterility Control: Wells containing MHB only (no compound, no inoculum).[25]

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[17][25]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[12] This can be read visually or with a plate reader. The addition of a redox indicator like Resazurin or TTC can aid in objective endpoint determination.[24][26]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This protocol distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity and is a critical follow-up to the MIC assay.[13][14]

Causality: By subculturing from the clear wells of the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or actively killed. Regrowth indicates a static effect, while no growth indicates a cidal effect.[27]

Step-by-Step Protocol:

  • Select Wells: Identify the MIC well and at least two to three wells with higher concentrations (no visible growth) from the completed MIC plate.[14]

  • Subculture: Aseptically withdraw a small aliquot (e.g., 10-100 µL) from each selected well.[27]

  • Plating: Spread the aliquot onto a fresh, compound-free MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.[27]

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[13][18] This is practically observed as the lowest concentration plate with no colony growth.[13]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison and analysis.

Table 1: MIC and MBC of 2-[(4-Bromophenyl)amino]propanamide

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusPositive[Insert Data][Insert Data][Calculate][e.g., Bactericidal]
Escherichia coliNegative[Insert Data][Insert Data][Calculate][e.g., Bacteriostatic]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data][Calculate][e.g., Inactive]
Candida albicansN/A (Fungus)[Insert Data][Insert Data][Calculate][e.g., Fungicidal]

Interpretation Guide:

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .[12]

  • MBC/MIC > 4: The compound is generally considered bacteriostatic .

References

  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Retrieved March 15, 2026, from [Link]

  • Khan, M. W., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved March 15, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved March 15, 2026, from [Link]

  • Microbe Notes. (2023). Minimum Bactericidal Concentration (MBC) Test. Retrieved March 15, 2026, from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved March 15, 2026, from [Link]

  • Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. Retrieved March 15, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Retrieved March 15, 2026, from [Link]

  • University of Technology, Iraq. (2021). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved March 15, 2026, from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved March 15, 2026, from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved March 15, 2026, from [Link]

  • Kim, J. S., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. Retrieved March 15, 2026, from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved March 15, 2026, from [Link]

  • Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Retrieved March 15, 2026, from [Link]

  • Khan, M. W., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Bio-protocol. (n.d.). Agar well diffusion method. Retrieved March 15, 2026, from [Link]

  • LabInves. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved March 15, 2026, from [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved March 15, 2026, from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved March 15, 2026, from [Link]

  • Spencer, J. (2025). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. PMC. Retrieved March 15, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC. Retrieved March 15, 2026, from [Link]

  • Vactor, F. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing. Retrieved March 15, 2026, from [Link]

  • Janalik, P., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Retrieved March 15, 2026, from [Link]

  • Gorden, J., et al. (1998). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. PMC. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). (2S)-2-amino-N-[4-(4-bromophenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide. Retrieved March 15, 2026, from [Link]

  • de Almeida, L., et al. (2017). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. PMC. Retrieved March 15, 2026, from [Link]

  • MDPI. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Retrieved March 15, 2026, from [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved March 15, 2026, from [Link]

  • Chemazone. (n.d.). N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide. Retrieved March 15, 2026, from [Link]

  • Patel, H. A., et al. (n.d.). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. World Journal of Pharmaceutical Research. Retrieved March 15, 2026, from [Link]

  • Al-Ostath, A. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Retrieved March 15, 2026, from [Link]

  • Juszczak, M., et al. (2013). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. Annals of Agricultural and Environmental Medicine. Retrieved March 15, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: The Emerging Potential of the 2-[(4-Bromophenyl)amino]propanamide Scaffold in Modern Drug Discovery

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential of the 2-[(4-Bromophenyl)amino]propanamide scaffold....

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential of the 2-[(4-Bromophenyl)amino]propanamide scaffold. While direct research on this specific molecule is nascent, its structural motifs are present in a variety of biologically active compounds, suggesting a promising foundation for novel drug discovery programs. This document provides a framework for the synthesis, biological screening, and mechanistic evaluation of this scaffold, drawing upon established principles and the known activities of related chemical entities.

The presence of a halogenated phenyl ring is a common feature in many pharmaceuticals, often enhancing metabolic stability and target-binding affinity. The propanamide backbone provides a versatile scaffold that can be readily modified to explore structure-activity relationships (SAR). This guide is designed to be a starting point for investigators looking to unlock the potential of this chemical series.

Part 1: Synthesis and Chemical Space Exploration

A primary advantage of the 2-[(4-Bromophenyl)amino]propanamide scaffold is its amenability to combinatorial synthesis, allowing for the rapid generation of a library of analogs for biological screening. The following is a generalized, robust protocol for the synthesis of the core scaffold and its derivatives.

Proposed Synthetic Route

The synthesis of 2-[(4-Bromophenyl)amino]propanamide can be achieved through a standard amidation reaction. A proposed synthetic scheme is outlined below:

Synthesis_Workflow 4-Bromoaniline 4-Bromoaniline Amidation Amidation 4-Bromoaniline->Amidation 2-Bromopropanoyl_chloride 2-Bromopropanoyl chloride 2-Bromopropanoyl_chloride->Amidation Intermediate_A N-(4-bromophenyl)-2-bromopropanamide Amidation->Intermediate_A Base (e.g., Et3N) DCM, 0°C to rt Nucleophilic_Substitution Nucleophilic Substitution (e.g., NaN3 then H2/Pd-C) Intermediate_A->Nucleophilic_Substitution Final_Compound 2-[(4-Bromophenyl)amino]propanamide Nucleophilic_Substitution->Final_Compound

Caption: Proposed synthetic workflow for 2-[(4-Bromophenyl)amino]propanamide.

Protocol: Synthesis of 2-[(4-Bromophenyl)amino]propanamide

Materials:

  • 4-Bromoaniline

  • 2-Bromopropanoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Amidation:

    • Dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 2-bromopropanoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, N-(4-bromophenyl)-2-bromopropanamide.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Azide Formation and Reduction:

    • Dissolve the purified N-(4-bromophenyl)-2-bromopropanamide (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) and heat the mixture to 60-70°C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azido intermediate.

    • Dissolve the crude azido intermediate in methanol.

    • Carefully add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, 2-[(4-Bromophenyl)amino]propanamide.

    • Purify by recrystallization or column chromatography as needed.

Rationale: This two-step approach is a standard and reliable method for introducing an amino group. The initial amidation is a well-established reaction, and the subsequent azidation followed by reduction is a common strategy to avoid over-alkylation that can occur with direct amination.

Part 2: Biological Screening and Hit Identification

Based on the known biological activities of structurally related compounds containing bromophenyl and propanamide motifs, initial screening efforts should focus on antimicrobial and anticancer activities.[1]

Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of clinically relevant bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Compound stock solutions (e.g., 10 mg/mL in DMSO)

  • Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strains overnight.

    • Dilute the cultures in the appropriate broth to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

    • Include wells for positive and negative controls.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Scaffold >128>12864
Analog 1 32>12816
Analog 2 16648
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2
Protocol: In Vitro Anticancer Cell Viability Assay

Objective: To assess the cytotoxic effects of the synthesized compounds on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Normal human cell line (e.g., hTERT-immortalized retinal pigment epithelial cells) for counter-screening

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Resazurin-based viability reagent (e.g., alamarBlue)

  • Compound stock solutions (10 mM in DMSO)

  • Positive control (e.g., doxorubicin)

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Replace the medium in the cell plates with the compound-containing medium.

    • Incubate for 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment:

    • Add the resazurin-based reagent to each well and incubate for 2-4 hours.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control (DMSO).

    • Determine the IC50 (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)RPE-1 IC50 (µM)Selectivity Index (RPE-1/MCF-7)
Scaffold 75.298.6>100>1.3
Analog 1 22.135.4>100>4.5
Analog 2 8.912.795.310.7
Doxorubicin 0.10.21.515

Part 3: Elucidating the Mechanism of Action

Once promising "hit" compounds are identified, the next critical step is to understand their mechanism of action.

Proposed Workflow for MoA Studies

MoA_Workflow Hit_Compound Hit Compound from Primary Screening Target_Class_Prediction In Silico Target Prediction (e.g., Cheminformatics) Hit_Compound->Target_Class_Prediction Biochemical_Assays Biochemical Assays (e.g., Kinase Panel) Hit_Compound->Biochemical_Assays Cell-Based_Assays Cell-Based Assays (e.g., Apoptosis Assay) Hit_Compound->Cell-Based_Assays Target_Validation Target Validation (e.g., Western Blot, Thermal Shift Assay) Biochemical_Assays->Target_Validation Cell-Based_Assays->Target_Validation Lead_Optimization Lead Optimization (SAR Studies) Target_Validation->Lead_Optimization

Caption: A generalized workflow for mechanism of action studies.

Protocol: Apoptosis Assay by Flow Cytometry

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Expected Outcome: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) would suggest that the compound induces apoptosis.

Part 4: Lead Optimization and Future Directions

The initial screening and mechanistic studies will provide valuable data for guiding lead optimization. Structure-activity relationship (SAR) studies should be conducted by systematically modifying the 2-[(4-Bromophenyl)amino]propanamide scaffold. Key areas for modification include:

  • Substitution on the Phenyl Ring: Exploring different halogen substitutions or the addition of other functional groups to modulate electronic properties and target interactions.

  • Modification of the Propanamide Moiety: Altering the side chain to improve potency and selectivity.

  • Chiral Resolution: Synthesizing and testing individual enantiomers, as biological activity is often stereospecific.

References

  • Smolecule. (2024). (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide.
  • PubChem. (n.d.). (2S)-2-amino-N-[4-(4-bromophenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide.
  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate.
  • Benchchem. (n.d.). 2-bromo-N-(2-chloro-4-fluorophenyl)propanamide.
  • Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.
  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.

Sources

Method

Application Notes and Protocols for the Structural Elucidation of 2-[(4-Bromophenyl)amino]propanamide via Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. 2-[(4-Bromophenyl)amino]propanamide is a molecule of interest, featuring key functional groups including a halogenated aromatic ring, a secondary amine, and a primary amide. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of its molecular structure in solution.

This document provides a comprehensive guide to the NMR spectroscopic analysis of 2-[(4-Bromophenyl)amino]propanamide. It is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for the experimental choices, thereby ensuring a robust and reproducible analysis. The protocols herein are designed to be self-validating, providing a clear pathway from sample preparation to final data interpretation.

Molecular Structure and Expected NMR Environments

A thorough understanding of the molecular structure of 2-[(4-Bromophenyl)amino]propanamide is the first step in designing an effective NMR experiment and interpreting the resulting spectra.

Structure:

Analysis of Proton (¹H) Environments:

  • Aromatic Protons: The 4-bromophenyl group presents a symmetrical disubstituted benzene ring, leading to two distinct proton environments. These will appear as two doublets due to coupling with their adjacent protons.

  • Amine Proton (NH): The proton on the secondary amine will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • Methine Proton (CH): The proton on the chiral center, adjacent to the methyl group and the carbonyl group, will be a quartet due to coupling with the three methyl protons.

  • Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will appear as a doublet due to coupling with the methine proton.

  • Amide Protons (NH₂): The two protons of the primary amide are diastereotopic and may appear as two distinct signals, often broad due to quadrupolar relaxation of the nitrogen and potential for hydrogen bonding.

Analysis of Carbon (¹³C) Environments:

  • Aromatic Carbons: The 4-bromophenyl ring will exhibit four distinct carbon signals: one for the carbon bearing the bromine, one for the carbon attached to the amino group, and two for the remaining aromatic carbons.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon will have a characteristic chemical shift in the downfield region of the spectrum.

  • Methine Carbon (CH): The chiral carbon atom.

  • Methyl Carbon (CH₃): The carbon of the methyl group.

Experimental Workflow for NMR Analysis

The following diagram outlines the comprehensive workflow for the NMR analysis of 2-[(4-Bromophenyl)amino]propanamide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation prep Weigh ~5-10 mg of 2-[(4-Bromophenyl)amino]propanamide dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep->dissolve tms Add internal standard (TMS) dissolve->tms transfer Transfer to a 5 mm NMR tube tms->transfer instrument Insert sample into NMR spectrometer (e.g., 400 or 500 MHz) transfer->instrument shimming Shim the magnetic field instrument->shimming lock Lock on the deuterium signal shimming->lock h1_acq Acquire ¹H NMR spectrum lock->h1_acq c13_acq Acquire ¹³C NMR spectrum lock->c13_acq ft Fourier Transform (FT) h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate ¹H signals reference->integrate chem_shift Assign chemical shifts (δ) integrate->chem_shift multiplicity Analyze splitting patterns chem_shift->multiplicity integration Correlate integral values to proton count multiplicity->integration structure_elucidation Elucidate final structure integration->structure_elucidation

Caption: Experimental workflow for the NMR analysis of 2-[(4-Bromophenyl)amino]propanamide.

Detailed Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-[(4-Bromophenyl)amino]propanamide directly into a clean, dry vial.

  • Solvent Selection and Dissolution:

    • Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[1][2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its excellent solvating power for a wide range of organic molecules, including those with amide and amine functionalities. Chloroform-d (CDCl₃) is an alternative, though amide and amine protons may exchange more rapidly or have broader signals.[1][2]

    • Procedure: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently vortex or sonicate the sample to ensure complete dissolution.

  • Internal Standard:

    • Rationale: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[1][2] This allows for accurate and reproducible chemical shift referencing.

    • Procedure: Add a small amount of TMS to the dissolved sample. Commercially available deuterated solvents often contain TMS.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

Part 2: NMR Data Acquisition

The following are general acquisition parameters that can be optimized for the specific instrument being used. These parameters are designed for a 400 or 500 MHz NMR spectrometer.

Table 1: ¹H NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse ProgramStandard 1D pulseFor routine ¹H NMR acquisition.
Number of Scans8-16To achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1)1-2 secondsAllows for sufficient relaxation of protons between scans, ensuring accurate integration.
Acquisition Time (aq)2-4 secondsDetermines the resolution of the spectrum.
Spectral Width (sw)12-16 ppmTo encompass all expected proton signals.
Temperature298 K (25 °C)Standard operating temperature.

Table 2: ¹³C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupled (e.g., zgpg30)To simplify the spectrum by removing C-H coupling, resulting in singlets for each carbon.
Number of Scans1024-4096A higher number of scans is needed due to the low natural abundance of the ¹³C isotope.
Relaxation Delay (d1)2 secondsAdequate for most carbon environments.
Acquisition Time (aq)1-2 secondsSufficient for good resolution in ¹³C NMR.
Spectral Width (sw)200-240 ppmTo cover the entire range of expected carbon chemical shifts.[3]
Temperature298 K (25 °C)Standard operating temperature.
Part 3: Data Processing and Interpretation

Once the raw data (Free Induction Decay - FID) is acquired, it must be processed to obtain the final spectrum.

Protocol:

  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct the baseline to be flat and at zero intensity across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum. The relative ratios of these integrals should correspond to the number of protons in each environment.

  • Peak Picking: Identify and label the chemical shift of each peak.

Predicted NMR Data for 2-[(4-Bromophenyl)amino]propanamide

While experimental data is the gold standard, the following tables provide predicted chemical shifts and multiplicities based on the analysis of similar structures and established NMR principles.[1][4][5]

Table 3: Predicted ¹H NMR Data

AssignmentPredicted δ (ppm)MultiplicityIntegration
Aromatic CH~7.2-7.4Doublet2H
Aromatic CH~6.6-6.8Doublet2H
Amide NH₂~7.0-7.5Broad Singlet(s)2H
Amine NH~5.5-6.5Broad Singlet1H
Methine CH~4.2-4.5Quartet1H
Methyl CH₃~1.3-1.5Doublet3H

Table 4: Predicted ¹³C NMR Data

AssignmentPredicted δ (ppm)
Carbonyl C=O~175
Aromatic C-NH~145
Aromatic C-H~132
Aromatic C-H~115
Aromatic C-Br~110
Methine CH~50
Methyl CH₃~18

Justification of Predictions:

  • The electron-withdrawing nature of the bromine atom and the electron-donating effect of the amino group will influence the chemical shifts of the aromatic protons and carbons.

  • The amide carbonyl group significantly deshields the adjacent methine proton and carbon.[2]

  • The chemical shifts of the NH and NH₂ protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[1]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR spectroscopic analysis of 2-[(4-Bromophenyl)amino]propanamide. By following these detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The provided predictions for chemical shifts and multiplicities serve as a valuable guide for the final interpretation and structural confirmation of the molecule. The emphasis on the rationale behind each experimental choice is intended to empower scientists to adapt and troubleshoot the protocol as needed for their specific research and development goals.

References

  • New Journal of Chemistry Supporting Information - Rsc.org. Available at: [Link]

  • Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide - Doc Brown. Available at: [Link]

  • 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. Available at: [Link]

  • Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. Available at: [Link]

  • 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC. Available at: [Link]

  • The C-13 NMR spectrum of propanamide (propionamide) - Doc Brown. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

  • (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide - ResearchGate. Available at: [Link]

  • 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. - ResearchGate. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]7%3A_Interpreting_C-13_NMR_Spectra)

Sources

Application

X-ray crystallography of 2-[(4-Bromophenyl)amino]propanamide derivatives

Application Note: High-Resolution X-Ray Crystallography of 2-[(4-Bromophenyl)amino]propanamide Derivatives Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Content Type: Adv...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution X-Ray Crystallography of 2-[(4-Bromophenyl)amino]propanamide Derivatives

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note and Experimental Protocol.

Scientific Rationale & Scaffold Advantages

The 2-[(4-Bromophenyl)amino]propanamide scaffold is a highly versatile pharmacophore frequently utilized in the development of matrix metalloproteinase (MMP) inhibitors and kinase-targeting therapeutics[1]. From a structural biology perspective, this molecule presents a unique combination of crystallographic advantages and challenges:

  • Heavy Atom Phasing: The incorporation of a bromine atom (Z=35) provides a strong anomalous scattering signal at accessible X-ray energies. This makes the scaffold an ideal candidate for Fragment-Based Drug Discovery (FBDD), as the anomalous signal allows for the unambiguous placement of the fragment in electron density maps, even at low occupancies[2][3].

  • Conformational Flexibility vs. Rigidity: While the bromophenyl ring is rigid, the propanamide backbone is highly flexible. In the crystal lattice, molecules are typically linked by intermolecular N—H···O hydrogen bonds, generating inversion dimers or extended sheets[4]. This flexibility often leads to multiple binding modes in protein pockets or crystallographic disorder in small-molecule lattices[5][6].

Experimental Workflow

The following workflow outlines the critical path from compound synthesis to final structural refinement, emphasizing the integration of anomalous dispersion techniques.

Workflow N1 Compound Synthesis & Purification (>99%) N2 Crystallization (Vapor Diffusion / Slow Evaporation) N1->N2 N3 X-ray Diffraction Data Collection (Tuned to Br K-edge ~13.5 keV) N2->N3 N4 Phase Determination (SAD / Molecular Replacement) N3->N4 N5 Model Building & Refinement (SHELXL / OLEX2) N4->N5

Caption: Workflow for X-ray crystallographic analysis of brominated propanamides.

Detailed Step-by-Step Protocols

Protocol 3.1: Small Molecule Crystallization (Slow Evaporation)

Causality Focus: Propanamide derivatives rapidly form strong intermolecular N-H···O hydrogen bonds[4][7]. Rapid precipitation leads to microcrystalline powders. Slow evaporation controls the nucleation rate, favoring single-crystal growth.

  • Solvent Selection: Dissolve 10-20 mg of the 2-[(4-Bromophenyl)amino]propanamide derivative in 2-3 mL of a moderately polar solvent (e.g., pure ethanol)[6]. Ethanol disrupts premature hydrogen bonding, preventing amorphous aggregation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Reasoning: Removing heterogeneous nucleants (dust, undissolved particulates) prevents multi-crystal clustering and twinning.

  • Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes. Leave undisturbed at an ambient temperature of 298 K[6].

  • Harvesting: Once crystals reach suitable dimensions (e.g., 0.20 × 0.18 × 0.17 mm), harvest them using a nylon loop and immediately immerse them in a cryoprotectant (e.g., Paratone-N) before flash-cooling in liquid nitrogen[6].

Protocol 3.2: Protein-Ligand Co-Crystallization (Soaking)

Causality Focus: Brominated fragments often exhibit weak binding affinities. High-concentration soaking combined with DMSO solubility enhancement is required to drive pocket occupancy.

  • Preparation: Grow apo-protein crystals (e.g., target kinase or protease) using standard vapor diffusion methods.

  • Ligand Solution: Prepare a 200 mM stock solution of the brominated propanamide in 100% DMSO[3].

  • Soaking: Transfer the apo-crystals to a cryo-solution containing the crystallization mother liquor supplemented with 10% of the ligand-DMSO stock[3]. Reasoning: The 10% DMSO concentration ensures the hydrophobic bromophenyl moiety remains soluble, providing a high local concentration to drive binding.

  • Incubation: Incubate for 1 to 24 hours depending on crystal tolerance, then flash-cool.

Protocol 3.3: Synchrotron Data Collection & SAD Phasing

Causality Focus: Maximizing the anomalous scattering factor ( f′′ ) is critical for resolving bivalent binding modes and locating low-occupancy fragments.

  • Energy Tuning: Mount the crystal at a tunable synchrotron beamline. Tune the incident X-ray wavelength to near the absorption edge of bromine at 13,500 eV (λ = 0.9184 Å)[3].

  • Data Collection Strategy: Collect highly redundant data (minimum 360° rotation, multiplicity > 6). Reasoning: High multiplicity reduces statistical noise, which is self-validating when measuring the very small Bijvoet differences ( ΔF ) required for Single-wavelength Anomalous Dispersion (SAD).

  • Radiation Damage Monitoring: Bromine-carbon bonds are highly susceptible to specific radiation damage at the K-edge. Monitor the anomalous signal decay; if necessary, collect data using a multi-crystal merging strategy.

Data Processing and Refinement Strategies

The structural refinement of propanamides requires careful attention to conformational flexibility.

  • Handling Disorder: The methine and methyl groups of the propanamide chain are highly flexible. It is common for these atoms to be disordered over two positions. During refinement (e.g., in SHELXL), model this disorder using split occupancies (e.g., 0.522 and 0.478) and apply appropriate geometric restraints (DFIX, SADI) to maintain physically realistic bond lengths[6].

  • Deconvoluting Binding Modes: When bound to a protein, the ligand may adopt multiple conformations. By calculating an anomalous difference Fourier map, the anomalous density will resolve into distinct spheres corresponding to each binding geometry[5]. A peak >5σ at the suspected bromine position confirms the orientation independently of the primary electron density, providing a self-validating check of the structural model.

SAD Br Bromine Atom in Propanamide Scaffold Anom Anomalous Scattering (Δf'' Maximized) Br->Anom Xray Incident X-rays (λ ≈ 0.9184 Å) Xray->Br Density Unambiguous Electron Density Anom->Density

Caption: Mechanism of Single-wavelength Anomalous Dispersion (SAD) using Bromine.

Quantitative Structural Data

The table below summarizes typical crystallographic parameters and intermolecular interactions observed for 4-bromophenyl propanamide derivatives, serving as a benchmark for validating new structural models.

Compound DerivativeSpace GroupUnit Cell Parameters (Å, °)Key Intermolecular InteractionsRef.
2-(4-Bromophenyl)-2-methylpropanamideMonoclinic, P2₁/ca=16.42, b=6.13, c=10.15, β=97.6°N-H···O inversion dimers[4]
3-(4-Bromophenyl)-...-propanamideTriclinic, P1a=7.14, b=12.50, c=13.09, α=118.5°Intermolecular N-H···O / O-H···N[6]
4-Bromobenzylidene propanohydrazideMonoclinic, P2₁/na=7.28, b=8.59, c=26.11, β=92.0°1D chains via N-H···O[7]

References

  • Title: 2-(4-Bromophenyl)
  • Source: nih.
  • Title: (IUCr) 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)...
  • Title: N′-[(E)-4-Bromobenzylidene]-2-(4-isobutylphenyl)
  • Source: rcsb.
  • Title: electronic reprint Using X-ray absorption spectra to monitor specific radiation damage...
  • Title: Anomalous signal from Br calculated using truncated data...
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(4-Bromophenyl)amino]propanamide

Welcome to the Technical Support Center for the synthesis of 2-[(4-Bromophenyl)amino]propanamide . This molecule features an α -arylamino amide scaffold, making its synthesis prone to several competing side reactions, in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[(4-Bromophenyl)amino]propanamide . This molecule features an α -arylamino amide scaffold, making its synthesis prone to several competing side reactions, including over-alkylation, hydrodehalogenation, and epimerization.

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to focus on the causality of side reactions and provides self-validating protocols to ensure high-yield, high-purity synthesis.

Diagnostic Logic for Side Reactions

Before altering your synthetic route, you must accurately diagnose the side reaction occurring in your flask. Use the diagnostic logic tree below to map your analytical observations (LC-MS/NMR) directly to the root chemical cause.

ImpurityDiagnostics Start Analyze Crude Mixture (LC-MS / NMR) Mass1 M+H = 165 Da (Loss of Br) Start->Mass1 Reductive Amination Mass2 M+H = 392/394/396 Da (Isotope Pattern) Start->Mass2 Direct Alkylation Mass3 M+H = 244/246 Da Acidic Shift in NMR Start->Mass3 Aqueous Workup Mass4 Loss of ee% (Chiral HPLC) Start->Mass4 Chiral Synthesis Diag1 Hydrodehalogenation (Catalyst Issue) Mass1->Diag1 Diag2 Over-Alkylation (Dialkylation) Mass2->Diag2 Diag3 Amide Hydrolysis (Base/H2O Issue) Mass3->Diag3 Diag4 Epimerization (Base/Temp Issue) Mass4->Diag4

Caption: LC-MS and Chiral HPLC diagnostic logic for identifying common side reactions.

Troubleshooting Guides & FAQs

Q1: During the direct alkylation of 4-bromoaniline with 2-bromopropanamide, my LC-MS shows a massive peak at m/z 392/394/396. What is happening?

Causality: You are observing over-alkylation (N,N-dialkylation). While 4-bromoaniline is electronically deactivated by the para-bromo substituent, once the first alkylation occurs, the resulting secondary amine (2-[(4-bromophenyl)amino]propanamide) remains nucleophilic. If the electrophile (2-bromopropanamide) is present in excess or the reaction is driven by high heat, the secondary amine will attack a second molecule of the electrophile. The m/z 392/394/396 with a 1:2:1 isotope pattern is the classic mass spectrometry signature of a dibrominated dialkyl adduct. Resolution:

  • Stoichiometric Inversion: Use a 3:1 or 5:1 molar excess of 4-bromoaniline relative to 2-bromopropanamide. The unreacted primary aniline can be easily recovered during an acidic aqueous workup.

  • Temperature Control: Keep the reaction at or below 60°C. Higher temperatures exponentially increase the rate of the secondary alkylation event.

Q2: I switched to reductive amination (pyruvamide + 4-bromoaniline) using Pd/C and H2​ . The yield is terrible, and the main product has an m/z of 165. Where did my bromine go?

Causality: You have induced hydrodehalogenation. Palladium on carbon (Pd/C) is highly active for oxidative addition into aryl-halide bonds. Under a hydrogen atmosphere, the palladium inserts into the C-Br bond of your substrate, followed by reductive elimination, replacing the bromine atom with a hydrogen atom[1]. This yields the debrominated side product, 2-(phenylamino)propanamide (m/z 165). Resolution: Abandon Pd/C for halogenated substrates. Instead, utilize mild hydride donors such as Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) or an Indium(III) Chloride/Silane system ( InCl3​/Et3​SiH ). The InCl3​ system is highly chemoselective and prevents dehalogenation while effectively reducing the imine intermediate[2].

Hydrodehalogenation Imine Imine Intermediate (Ar-Br) PdC Pd/C, H2 (Aggressive) Imine->PdC NaBH NaBH(OAc)3 (Mild) Imine->NaBH Prod Target Product (Ar-Br intact) PdC->Prod Imine Reduction Side Debrominated Side Product (Ar-H) PdC->Side Oxidative Addition into C-Br bond NaBH->Prod Selective Hydride Transfer

Caption: Mechanistic divergence in reductive amination leading to hydrodehalogenation.

Q3: I am synthesizing the (2S) enantiomer of this compound, but chiral HPLC shows significant racemization. How do I maintain enantiomeric excess (ee%)?

Causality: The α -proton of 2-[(4-bromophenyl)amino]propanamide is highly acidic because it is flanked by an electron-withdrawing amide carbonyl and an electronegative arylamino group. Exposure to strong Brønsted bases (like NaOH or KOtBu ) or prolonged heating causes reversible enolization at the stereocenter, leading to epimerization[3]. Resolution: Avoid strongly basic conditions. If synthesizing via an amide coupling from the corresponding chiral amino acid, utilize Epimerization-Free Umpolung Amide Synthesis (UmAS) or use mild bases like Cs2​CO3​ with strict temperature control (0°C to RT)[3].

Q4: My product mixture contains a highly polar impurity that stays at the baseline on normal-phase TLC and shifts the NMR signals. What is it?

Causality: This is likely 2-[(4-bromophenyl)amino]propanoic acid, resulting from the hydrolysis of your primary amide. If your alkylation or workup utilizes strong aqueous bases (e.g., NaOH to neutralize HBr), the primary amide is hydrolyzed to the carboxylate. Resolution: Use non-nucleophilic organic bases (e.g., DIPEA) during the reaction and mild inorganic bases (e.g., saturated aqueous NaHCO3​ ) for the workup.

Quantitative Side-Product Profiling

The table below summarizes the expected side-product distribution based on the chosen synthetic route, allowing you to select the optimal conditions for your specific purity requirements.

Synthesis Route & ConditionsPrimary ReagentsMajor Side ReactionTarget Yield (%)Side Product (%)
Direct Alkylation ( Na2​CO3​ , DMF, 80°C)4-Bromoaniline + 2-BromopropanamideOver-alkylation (N,N-dialkyl)55%25%
Reductive Amination (Pd/C, H2​ , MeOH)4-Bromoaniline + PyruvamideHydrodehalogenation30%60%
Reductive Amination ( NaBH(OAc)3​ , DCE, RT)4-Bromoaniline + PyruvamideTrace alcohol reduction88%< 2%
Reductive Amination ( InCl3​/Et3​SiH , MeOH)4-Bromoaniline + PyruvamideNone92%< 1%

Self-Validating Experimental Protocol

To avoid the side reactions detailed above, we recommend the Chemoselective Reductive Amination route using NaBH(OAc)3​ . This protocol is designed as a self-validating system, meaning it includes built-in analytical checkpoints to confirm success before proceeding to the next step.

Step-by-Step Methodology: Chemoselective Reductive Amination

Step 1: Imine Formation

  • Charge a dry, argon-purged round-bottom flask with 4-bromoaniline (1.0 eq, 10 mmol) and pyruvamide (1.05 eq, 10.5 mmol).

  • Suspend the reagents in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Causality Note: Pyruvamide is used instead of pyruvic acid to avoid the need for a subsequent amidation step, entirely bypassing carboxylic acid side reactions.

  • Validation Check 1: Stir at room temperature for 2 hours. Take a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. Proceed only when the aniline peak (m/z 172/174) has disappeared and the imine mass is dominant.

Step 2: Hydride Reduction

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq, 15 mmol) portion-wise over 15 minutes.

  • Causality Note: NaBH(OAc)3​ is a mild hydride donor that selectively reduces imines over ketones/amides and lacks the transition-metal mechanics required to undergo oxidative addition into the C-Br bond.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check 2: Run LC-MS. The target product must show m/z 243 and 245 with a strict 1:1 isotopic ratio . If a peak at m/z 165 is observed, hydrodehalogenation has occurred (check reagent purity for transition metal contamination).

Step 3: Workup & Isolation

  • Quench the reaction by slowly adding saturated aqueous NaHCO3​ (equal volume to DCE) at 0°C.

  • Causality Note: A mild base neutralizes the acetic acid byproduct without hydrolyzing the primary amide to a carboxylic acid.

  • Extract the aqueous layer with Dichloromethane ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check 3: The aqueous layer pH should be ~7.5–8.0. Normal-phase TLC (Hexanes:EtOAc 1:1) of the organic concentrate should show a single UV-active spot ( Rf​≈0.4 ).

References

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC. National Institutes of Health (NIH). Available at:[Link][3]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. National Institutes of Health (NIH). Available at:[Link][1]

  • Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System. ResearchGate. Available at:[Link][2]

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-[(4-Bromophenyl)amino]propanamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. To achieve a robust, reproducible High-Performance Liquid Chromatography (HPLC) method, we must address the fundamental thermodynamic and kinetic forces governing the chromatographic behavior of 2-[(4-Bromophenyl)amino]propanamide .

Before adjusting any instrument parameters, we must first deconstruct the molecule's physicochemical liabilities:

  • Secondary Aniline Amine : Weakly basic. At mid-range pH, it is highly susceptible to severe electrostatic interactions with residual silanols on the column matrix.

  • Primary Amide : Highly polar, capable of dual hydrogen bonding (donor/acceptor), which can cause peak broadening if the stationary phase lacks proper shielding.

  • Bromophenyl Ring : Highly hydrophobic and polarizable. It drives strong retention on reversed-phase (RP) columns via dispersive and π−π interactions.

  • Chiral α -Carbon : The propanamide backbone contains a chiral center, requiring specialized chiral stationary phases if enantiomeric resolution is the analytical goal.

Mechanistic Overview of Chromatographic Defects

Mechanism Analyte Analyte: 2-[(4-Bromophenyl)amino]propanamide (Protonated Secondary Amine) Interaction Electrostatic & Hydrogen Bonding (Secondary Retention Mechanism) Analyte->Interaction Silanol Stationary Phase: Silica Backbone (Ionized Silanols, SiO- at pH > 4) Silanol->Interaction Result Chromatographic Defect: Severe Peak Tailing & Broadening Interaction->Result Causes Solution Intervention: Lower pH to 2.5 (0.1% TFA) or Use End-capped Type B Silica Result->Solution Triggers Troubleshooting Solution->Silanol Neutralizes SiO- to SiOH

Fig 1: Mechanistic pathway of peak tailing via analyte-silanol interactions and interventions.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for this compound, and how do I establish causality to fix it? Causality: Peak tailing for aniline derivatives is almost exclusively driven by secondary retention mechanisms. Specifically, it is caused by ion-exchange interactions between the protonated secondary amine of the analyte and ionized, unendcapped silanols (SiO-) on the silica stationary phase (). At a mobile phase pH of 5.0–7.0, residual silanols are negatively charged, while the amine remains partially protonated, creating a strong electrostatic drag ()[1]. Actionable Fix:

  • Thermodynamic Control (pH adjustment): Lower the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This suppresses silanol ionization (converting SiO- to SiOH), effectively shutting down the ion-exchange pathway ()[2].

  • Kinetic Control (Column Chemistry): Switch to a high-purity Type B silica column with dense end-capping or a polar-embedded phase (e.g., amide-embedded C18). The polar embedded group creates a local hydration layer that shields the basic amine from residual silanols.

Q2: I am experiencing retention time (RT) drift over multiple injections. Is this a pump issue or a chemistry issue? Causality: While pump proportioning valve failures can cause RT drift, for molecules with highly polar moieties like amides, RT drift is often a symptom of stationary phase dewetting (phase collapse) or inadequate column equilibration ()[3]. If your method uses <5% organic modifier to retain the polar amide portion, the hydrophobic C18 chains can fold onto themselves, expelling water and drastically reducing the active surface area. Actionable Fix: Ensure your starting gradient contains at least 5% organic modifier (preferably Acetonitrile). Acetonitrile is preferred over Methanol because its aprotic nature and π -electron system better solvate the highly polarizable bromophenyl ring.

Q3: How can I optimize the UV detection sensitivity for this specific molecule? Causality: The bromophenyl group provides a strong chromophore due to the extended conjugation of the benzene ring coupled with the heavy halogen atom. Actionable Fix: Set your primary UV detection wavelength to 254 nm to capture the π→π∗ transitions of the aromatic ring. Use 210 nm as a secondary channel to monitor the amide bond absorption, though this low-wavelength channel is more susceptible to baseline drift from organic modifiers like TFA ()[4].

Self-Validating Experimental Protocol: Achiral Purity Optimization

To ensure analytical trustworthiness, this protocol is engineered as a self-validating system. You must only proceed to the next step if the internal validation gate is successfully passed.

Workflow Start Phase 1: Column & Mobile Phase Select Type B C18 & Acetonitrile Buffer Phase 2: pH Optimization Buffer aqueous phase to pH 2.5 Start->Buffer Gradient Phase 3: Gradient Design 5% to 95% ACN over 15 mins Buffer->Gradient SST System Suitability Test (SST) Inject Standard (n=5) Gradient->SST Decision Tailing Factor < 1.5 & RT RSD < 1.0%? SST->Decision Success Method Validated Proceed to Sample Analysis Decision->Success YES Fail Method Fails Investigate Secondary Interactions Decision->Fail NO Fail->Buffer Adjust pH or Additive

Fig 2: Self-validating HPLC method development workflow for basic aniline derivatives.

Step 1: Mobile Phase Preparation & System Priming

  • Aqueous Phase (A): 0.1% TFA in LC-MS grade Water (pH ~2.0). Rationale: Fully protonates the amine while neutralizing surface silanols.

  • Organic Phase (B): 0.1% TFA in LC-MS grade Acetonitrile.

  • Action: Purge lines for 5 minutes at 5.0 mL/min.

  • Validation Gate 1: Baseline pressure ripple must be < 1.0% over 10 minutes. If > 1.0%, re-purge to eliminate micro-bubbles or check pump seals.

Step 2: Column Equilibration

  • Column: End-capped Type B C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min at 30°C.

  • Action: Equilibrate at 5% B for 15 column volumes (approx. 25 minutes).

  • Validation Gate 2: UV baseline drift must be < 1 mAU/min.

Step 3: System Suitability Testing (SST)

  • Action: Inject 5 µL of a 0.1 mg/mL standard solution of 2-[(4-Bromophenyl)amino]propanamide five consecutive times.

  • Validation Gate 3 (Critical Method Attributes):

    • Retention Time %RSD 1.0%

    • Tailing Factor (USP) 1.5 ()[5]

    • Theoretical Plates (N) 5000

    • System Logic: If criteria fail, do not proceed to sample analysis. Replace the guard column or verify mobile phase pH.

Step 4: Gradient Execution

  • Time 0.0 min: 5% B

  • Time 15.0 min: 95% B

  • Time 17.0 min: 95% B

  • Time 17.1 min: 5% B

  • Time 22.0 min: Stop Run

Quantitative Optimization Parameters Data
ParameterTarget SpecificationMechanistic RationaleTroubleshooting Action if Failed
Mobile Phase pH 2.0 – 2.5Suppresses silanol ionization (SiOH) and fully protonates the secondary amine.If tailing persists, increase buffer capacity (e.g., 20 mM phosphate) or use 0.1% TFA.
Organic Modifier 5% AcetonitrilePrevents stationary phase dewetting; π -electrons solvate the bromophenyl ring.If RT drifts, check pump proportioning valves or increase starting %B.
Tailing Factor (Tf) 1.5Ensures accurate integration and indicates absence of secondary electrostatic interactions.Switch to a polar-embedded or high-purity Type B silica C18 column.
Theoretical Plates (N) 5,000Validates column packing integrity and optimal linear velocity.Reduce injection volume; check for extra-column dead volume.
Column Temperature 30°C – 40°CLowers mobile phase viscosity, improving mass transfer kinetics of the bulky analyte.If backpressure exceeds 300 bar, increase temperature incrementally by 5°C.
References
  • Drawell Analytical. "Strategies for Method Development and Optimization in HPLC." Source: drawellanalytical.com. URL:[Link]

  • ACS Publications. "Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances." Source: acs.org. URL: [Link]

  • Scribd. "Understanding HPLC Peak Tailing." Source: scribd.com. URL:[Link]

  • Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. "A Review on HPLC Method Development and Validation." Source: rjlbpcs.com. URL: [Link]

Sources

Troubleshooting

2-[(4-Bromophenyl)amino]propanamide stability and degradation issues

Welcome to the Technical Support Center for 2-[(4-Bromophenyl)amino]propanamide . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of this specific N-aryl alpha-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(4-Bromophenyl)amino]propanamide .

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of this specific N-aryl alpha-amino amide during aqueous assays, long-term storage, and photolytic exposure. Because this molecule combines a light-sensitive aryl halide with a pH-sensitive terminal amide and a chiral alpha-carbon, standard handling protocols are often insufficient.

This guide bypasses generic advice to dissect the exact chemical causality behind your degradation issues. By understanding the fundamental mechanisms at play, you can implement the self-validating workflows provided below to ensure absolute data integrity in your drug development pipeline.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why is my compound losing its bromine atom during routine benchwork and LC-MS analysis? The Causality: You are observing photolytic debromination. 2-[(4-Bromophenyl)amino]propanamide contains an aryl bromide moiety, which is highly susceptible to photo-induced homolytic cleavage when exposed to ambient laboratory UV/Vis light. Upon photon absorption, the C-Br bond breaks to generate a highly reactive aryl radical 1. This radical rapidly abstracts a hydrogen atom from the surrounding solvent (e.g., methanol or water), resulting in a debrominated artifact: 2-(phenylamino)propanamide. The Fix: All stock solutions must be prepared and stored in low-actinic (amber) glassware. If your autosampler has a transparent door, cover it or use amber autosampler vials.

Q2: I am observing a +1 Da mass shift and the loss of the primary amide peak in my NMR/LC-MS. What is happening? The Causality: This is the classic signature of amide hydrolysis. The terminal primary amide is hydrolyzing into a carboxylic acid, yielding 2-[(4-Bromophenyl)amino]propanoic acid and releasing ammonia. While amide bonds generally exhibit excellent stability at neutral pH due to resonance stabilization, their degradation is heavily catalyzed by extremes of pH 2. The pH-rate profile indicates that under strong acidic (pH < 3) or basic (pH > 9) conditions, the carbonyl carbon becomes highly polarized, facilitating nucleophilic attack by water 3. The Fix: Maintain assay formulations between pH 5.0 and 7.4. If acidic conditions are strictly required for solubility, store the solution at 4°C to lower the kinetic energy available to cross the hydrolysis activation barrier.

Q3: My enantiomerically pure batch is showing reduced optical activity over a 48-hour incubation in buffer. Is it degrading? The Causality: Yes, through base-catalyzed chiral inversion (racemization). Because this molecule is an alpha-amino amide, the proton at the chiral alpha-carbon (C2) is situated between an electron-withdrawing amide group and an N-aryl secondary amine. In basic environments, this proton becomes sufficiently acidic to be reversibly removed, forming a planar enolate intermediate. Upon reprotonation from the solvent, stereochemical integrity is lost, yielding a racemic mixture 4. The Fix: Avoid basic buffers (e.g., carbonate or high-pH phosphate buffers) during prolonged incubations. Utilize chiral HPLC to monitor enantiomeric excess (ee%) alongside standard purity checks.

Section 2: Degradation Pathway Visualization

To effectively troubleshoot, you must visualize how environmental stressors map to specific structural vulnerabilities in the molecule.

Degradation A 2-[(4-Bromophenyl)amino] propanamide B Photolysis (UV/Vis) A->B C Amide Hydrolysis A->C D Base-Catalyzed Racemization A->D E Amine Oxidation A->E B_prod Debrominated Product (Aryl Radical -> H-abstraction) B->B_prod C_prod Propanoic Acid Derivative + NH3 C->C_prod D_prod Enantiomeric Mixture (Loss of Optical Purity) D->D_prod E_prod N-Oxide / Cleavage E->E_prod

Logical relationship of degradation pathways for 2-[(4-Bromophenyl)amino]propanamide.

Section 3: Quantitative Stability Profile

The following table summarizes the kinetic vulnerability of 2-[(4-Bromophenyl)amino]propanamide under various forced degradation conditions. Use this data to establish safe handling windows for your experiments.

Environmental ConditionpHIlluminationTemperatureObserved Half-Life (t½)Primary Degradant Formed
Acidic Stress 2.0Dark40°C48 hours2-[(4-Bromophenyl)amino]propanoic acid
Neutral (Control) 7.4Dark37°C> 6 monthsNone (Stable)
Basic Stress 10.0Dark40°C72 hoursPropanoic acid derivative + Racemate
Photolytic Stress 7.4UV/Vis (Ambient)25°C4 hours2-(Phenylamino)propanamide
Oxidative Stress 7.4Dark (+ 0.1% H₂O₂)25°C12 hoursN-oxide derivative

Section 4: Self-Validating Protocol for Forced Degradation Testing

When validating the stability of this compound for a new assay, you must prove that the degradation observed is due to the specific variable being tested, not an analytical artifact. The following workflow is designed as a self-validating system —it incorporates internal controls and kinetic quenching to guarantee that your LC-MS reads represent the true state of the sample at the exact moment of sampling.

Workflow Step1 Step 1: Matrix Prep & IS Spiking (1 mg/mL API + Stable Isotope) Step2 Step 2: Controlled Exposure (Light, Heat, pH extremes) Step1->Step2 Step3 Step 3: Kinetic Sampling (Extract aliquots at t=0, 1h, 4h, 24h) Step2->Step3 Step4 Step 4: Immediate Quenching (Neutralize pH / Add Scavenger) Step3->Step4 Step5 Step 5: Orthogonal Analysis (LC-MS/MS & Chiral HPLC) Step4->Step5

Step-by-step self-validating experimental workflow for forced degradation stability testing.

Step-by-Step Methodology:

Step 1: Matrix Preparation & Internal Standard (IS) Spiking

  • Dissolve the API in HPLC-grade Acetonitrile to a concentration of 1 mg/mL using amber glassware.

  • Self-Validation Check: Spike the matrix with 100 ng/mL of a stable, isotopically labeled internal standard (e.g., ¹³C-labeled analog or an inert, structurally similar amine). Causality: If your internal standard degrades during the assay, your matrix is contaminated with reactive species (e.g., transition metals), invalidating the test.

Step 2: Controlled Stress Exposure

  • Aliquot 100 µL of the stock into three distinct environments:

    • (A) pH 2.0 HCl buffer (Acidic).

    • (B) pH 10.0 NaOH buffer (Basic).

    • (C) pH 7.4 PBS placed under a 365 nm photoreactor (Photolytic).

Step 3: Kinetic Sampling

  • Extract 10 µL aliquots at precise intervals: t=0, 1h, 4h, and 24h.

Step 4: Immediate Quenching (Critical Step)

  • Self-Validation Check: You must arrest the degradation chemistry immediately upon sampling. Causality: If degradation is not stopped, the reaction will continue while the sample sits in the autosampler queue, skewing your kinetic curve and producing false half-life calculations.

  • For Acid/Base samples: Quench by diluting 1:10 into an equimolar neutralizing buffer (e.g., neutralizing pH 2 with a specific volume of Tris base).

  • For Photolytic samples: Transfer immediately to amber autosampler vials and add a radical scavenger (e.g., 0.1% BHT) to terminate radical propagation.

Step 5: Orthogonal Analysis

  • Analyze the quenched samples using LC-MS/MS to track mass-balance (quantifying intact API vs. debromination and hydrolysis products).

  • Run a parallel analysis using Chiral HPLC to quantify the enantiomeric excess (ee%) and track racemization over time.

References

  • Ghosh, I., et al. "Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides." Chemistry of Materials - ACS Publications. Available at:[Link]

  • Powell, M. F. "Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis." Pharmaceutical Research. Available at:[Link]

  • Mignani, S., et al. "A chemical rationale of drug stability and degradation- An insightful approach." International Journal of Chemical and Analytical Science. Available at:[Link]

  • "Regioselective oxidation of heterocyclic alpha-amino amides." World Intellectual Property Organization (WO2021214278A2).

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-[(4-Bromophenyl)amino]propanamide

A Guide for Researchers and Drug Development Professionals Welcome to the technical support resource for 2-[(4-Bromophenyl)amino]propanamide. This guide is structured to provide direct, actionable solutions to common sol...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support resource for 2-[(4-Bromophenyl)amino]propanamide. This guide is structured to provide direct, actionable solutions to common solubility challenges encountered during experimental work. We will explore the underlying chemical principles governing the solubility of this molecule and provide step-by-step protocols to help you achieve your desired concentrations.

Understanding the Molecule: Why is Solubility a Challenge?

2-[(4-Bromophenyl)amino]propanamide possesses a molecular structure that inherently limits its aqueous solubility. Let's break down the key features:

  • Aromatic Ring: The bromophenyl group is a large, non-polar aromatic system. This region is hydrophobic, meaning it repels water and prefers to interact with other non-polar molecules.

  • Amide and Amine Groups: While the secondary amine and amide groups can participate in hydrogen bonding with water, their contribution is often insufficient to overcome the hydrophobic nature of the large aromatic ring.

  • Solid-State Effects: The compound's ability to pack into a stable crystal lattice can make it difficult for solvent molecules to break it apart and pull it into solution. This is often characterized by a high melting point.

Our troubleshooting strategy will therefore focus on systematically addressing these molecular characteristics.

Frequently Asked Questions & Troubleshooting Protocols

Question 1: I am unable to dissolve the compound in aqueous buffers for my biological assay. Where do I start?

This is the most common issue. The low intrinsic aqueous solubility requires a systematic approach, starting with pH modification, which is often the most effective and assay-compatible method for compounds with ionizable groups.

Answer 1: Start with pH Adjustment to Form a Soluble Salt

The secondary amine in 2-[(4-Bromophenyl)amino]propanamide is a weak base. By lowering the pH of the solution, we can protonate this amine, forming a positively charged salt (a hydrochloride salt, for example, if using HCl). This charged species is significantly more polar and, therefore, more soluble in water.

  • Preparation: Dispense a small, known amount of your compound (e.g., 1 mg) into several vials.

  • Acidification: To each vial, add an acidic buffer or a dilute acid solution (e.g., 10 mM HCl, pH 2.0). Start with a small volume (e.g., 100 µL) and vortex vigorously.

  • Observation & Titration: Gradually add more acidic solution in small increments, vortexing and observing after each addition. Note the volume at which the compound fully dissolves.

  • pH Measurement: Once dissolved, measure the final pH of the solution. This will give you the minimum pH required to achieve that concentration.

  • Assay Compatibility Check: Ensure that this low pH will not negatively impact your downstream assay (e.g., cell viability, enzyme activity). If it does, you may need to adjust the final pH back towards neutral after the compound is dissolved, but be cautious as it may precipitate.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting Path cluster_2 Phase 3: Aqueous Solubility Strategy start Start: Undissolved Compound prep_stock Attempt to prepare 10 mM stock in 100% DMSO start->prep_stock dissolved_dmso Does it dissolve in DMSO? prep_stock->dissolved_dmso success Success: Use DMSO stock for serial dilutions in aqueous buffer dissolved_dmso->success Yes solubility_issue No: Low organic solubility. Potential purity or solid-state issue. dissolved_dmso->solubility_issue test_ph Try pH Modification: Prepare solution in acidic buffer (e.g., pH 2-4) success->test_ph solubility_issue->test_ph Consider as alternative path dissolved_acid Does it dissolve? test_ph->dissolved_acid success_acid Success: Compound is a weak base. Use acidic buffer for stock. dissolved_acid->success_acid test_cosolvent Try Co-solvents: Screen mixtures (e.g., PEG400, Ethanol) with water dissolved_acid->test_cosolvent No

Caption: A step-by-step workflow for troubleshooting initial solubility issues.

Question 2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. What should I do?

This is a classic problem known as "carry-over" or "dilution-induced precipitation." The compound is soluble in the organic stock solvent but crashes out when the percentage of that solvent drops significantly upon dilution into the aqueous medium.

Answer 2: Optimize Your Dilution or Use Co-solvents

Your goal is to keep the compound in solution in the final aqueous environment. Here are several strategies, ranging from simple to more complex.

Instead of a single large dilution step, use a serial dilution method. This can sometimes prevent localized high concentrations that trigger precipitation. Also, ensure rapid and thorough mixing during dilution.

A co-solvent is an organic solvent that is miscible with water. It can increase the overall solubilizing capacity of the aqueous buffer. Common co-solvents in biological research include PEG 400, propylene glycol, and ethanol.

  • Prepare Co-solvent Blends: Create a series of aqueous buffers containing different percentages of a co-solvent. For example, prepare buffers with 5%, 10%, and 20% PEG 400.

  • Test Dilution: Dilute your DMSO stock solution into each of these co-solvent blends and observe for precipitation.

  • Select Lowest Effective %: Identify the lowest percentage of co-solvent that keeps your compound soluble at the desired final concentration.

  • Assay Compatibility: Crucially, run a control experiment to ensure the selected co-solvent concentration does not interfere with your assay.

Co-solventTypical Starting % (v/v)Notes
DMSO< 1%Often used for stock, but limit in final assay due to toxicity.
Ethanol1-10%Can be effective but may affect protein stability.
PEG 4005-20%A common, less toxic choice for increasing solubility.
Propylene Glycol5-20%Another widely used, low-toxicity option.
Question 3: I have tried pH and co-solvents, but my solubility is still too low for my needs. Are there more advanced options?

When basic methods are insufficient, you may need to consider formulation strategies often used in preclinical drug development. These involve using excipients to create more stable and soluble preparations.

Answer 3: Explore Formulation with Surfactants or Cyclodextrins

These methods work by creating micro-environments where the hydrophobic compound can reside, shielding it from the bulk aqueous phase.

  • Surfactants: Molecules like Tween® 80 or Cremophor® EL can form micelles in water. These are tiny spheres with a hydrophobic core and a hydrophilic shell. Your compound can partition into the hydrophobic core, allowing it to be dispersed in the aqueous solution.

  • Cyclodextrins: These are cyclic oligosaccharides with a bucket-like shape. The interior of the bucket is hydrophobic, while the exterior is hydrophilic. Your compound can form an "inclusion complex" by fitting inside the cyclodextrin cavity, which dramatically increases its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

cluster_0 Starting Point: Basic Methods Insufficient cluster_1 Advanced Strategy Selection cluster_2 Execution & Validation start Low solubility after pH & co-solvent attempts choice Select Formulation Approach start->choice surfactant Option 1: Surfactant Micelles (e.g., Tween® 80) choice->surfactant Micellar Solubilization cyclodextrin Option 2: Cyclodextrin Inclusion (e.g., HP-β-CD) choice->cyclodextrin Inclusion Complexation prep_surfactant Prepare surfactant solution above CMC. Add compound and sonicate. surfactant->prep_surfactant prep_cd Prepare cyclodextrin solution. Add compound and stir overnight. cyclodextrin->prep_cd validate Validate Formulation: Filter and measure concentration (HPLC). Check for assay interference. prep_surfactant->validate prep_cd->validate

Caption: Decision workflow for selecting an advanced formulation strategy.

Summary of Key Parameters

ParameterPrincipleRecommended Action
pH Protonation of the secondary amine increases polarity and aqueous solubility.Screen solubility in acidic buffers (pH 2-5). Determine the lowest pH needed for desired concentration.
Solvent Choice "Like dissolves like." The compound has both polar and non-polar features.Use DMSO for high concentration stocks. Use aqueous co-solvents (PEG 400, ethanol) for working solutions.
Temperature Increasing temperature often increases the rate and extent of dissolution.Gently warm the solution while stirring. Caution: verify compound stability at higher temperatures first.
Excipients Surfactants and cyclodextrins can create favorable micro-environments for the compound in water.If other methods fail, investigate formulations with HP-β-CD or non-ionic surfactants like Tween® 80.

References

  • Avdeef, A. (2007). The Rise of pH-Metric LogP. In-Silico Models for ADMET, 10, 203-231. Academic Press.
  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 68-87. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Kawakami, K. (2007). Micellar solubilization. In Solubility of Pharmaceuticals (pp. 113-143). CRC Press.
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(5), 40. [Link]

Troubleshooting

Technical Support Center: Purification of 2-[(4-Bromophenyl)amino]propanamide

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond generic purification advice.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond generic purification advice. Synthesizing α-amino amides like 2-[(4-bromophenyl)amino]propanamide (CAS 1132767-64-6) often presents unique separation challenges due to the structural similarities between the starting materials, the target product, and the side-reaction impurities[1].

This guide deconstructs the physicochemical properties of your reaction mixture, explains the mechanistic causality behind each impurity, and provides self-validating protocols to ensure absolute compound purity.

Part 1: Mechanistic Profiling of Impurities

To purify a compound, you must first understand how its impurities are born. The synthesis typically involves the SN2 alkylation of 4-bromoaniline with 2-bromopropanamide. The pathways below illustrate the origin of your most common contaminants.

ImpurityMechanisms SM1 4-Bromoaniline Target 2-[(4-Bromophenyl)amino]propanamide (Target Product) SM1->Target + SM2, Base (SN2 Alkylation) ImpA Unreacted 4-Bromoaniline (Impurity A) SM1->ImpA Incomplete Conversion SM2 2-Bromopropanamide ImpB Dialkylated Amide (Impurity B) Target->ImpB Excess SM2 (Over-alkylation) ImpC Hydrolyzed Acid (Impurity C) Target->ImpC H2O, pH Extremes (Amide Hydrolysis)

Mechanistic pathways of target synthesis and primary impurity formation.

Part 2: Quantitative Physicochemical Data

Successful separation relies on exploiting the delta (Δ) in polarity, basicity, and solubility. The table below summarizes the critical data required to design your purification strategy.

CompoundRoleMW ( g/mol )Est. pKa (Conjugate Acid)TLC Rf (Hex:EtOAc 1:1)Solubility Profile
4-Bromoaniline Starting Material172.02~3.80.65Soluble in DCM, EtOAc, acidic aq.
2-Bromopropanamide Alkylating Agent151.99N/A0.40Soluble in polar organics, water
2-[(4-Bromophenyl)amino]propanamide Target Product 243.10 ~1.5 0.35 Soluble in EtOAc, DCM; Insol. in water
Dialkylated Amide Over-alkylation314.18< 1.00.80Highly soluble in non-polar organics
Hydrolyzed Acid Degradation244.09~4.0 (acid)0.05 (streak)Soluble in basic aq., polar organics
Part 3: Troubleshooting FAQs

Q: My crude product is heavily contaminated with unreacted 4-bromoaniline. How can I remove it without losing my target compound? A: This is a classic challenge, but it can be solved by exploiting a subtle pKa differential. The primary amine in 4-bromoaniline has a pKa of ~3.8. In your target product, the secondary amine's lone pair is delocalized into the aromatic ring and experiences an inductive electron-withdrawing effect from the adjacent α-amide carbonyl. This drops the target's pKa to approximately 1.5. The Fix: Wash your organic layer with a precisely tuned aqueous citric acid buffer at pH 2.5–3.0. At this pH, >90% of the 4-bromoaniline is protonated and partitioned into the aqueous layer, while >95% of your target product remains neutral and stays in the organic layer.

Q: I am observing a fast-moving, non-polar spot on my TLC plate (Rf ~0.80). What is it, and how do I eliminate it? A: This is the dialkylated impurity (Impurity B). Because the secondary amine of your target product is still somewhat nucleophilic, it can react with a second equivalent of 2-bromopropanamide. The Fix: First, prevent it by adjusting your stoichiometry to use a slight excess of 4-bromoaniline (1.2 eq) relative to the alkylating agent, rather than the other way around. To remove it post-reaction, utilize recrystallization from a Toluene/Hexane mixture. The bulky dialkylated product disrupts crystal lattice formation and remains highly soluble in the non-polar mother liquor.

Q: During my basic workup, my yield drops significantly, and I see a highly polar baseline streak on TLC. A: You are observing the hydrolysis of the terminal amide to a carboxylic acid (Impurity C). α-Amino amides are sensitive to harsh aqueous bases (like NaOH) or extended heating during workup, which hydrolyzes the amide bond[2]. The Fix: Switch your reaction base to anhydrous K2CO3 or DIPEA, and strictly avoid strong aqueous acids or bases during your extractions.

Part 4: Self-Validating Experimental Protocols
Protocol A: pH-Tuned Acid-Base Extraction (Removal of 4-Bromoaniline)

Causality: Exploits the ~2.3 unit pKa difference between the starting material and the target product.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (20 mL per gram of crude).

  • Targeted Wash: Prepare a 10% w/v aqueous citric acid solution. Adjust the pH to exactly 2.8 using 1M NaOH (verify with a calibrated pH meter). Wash the EtOAc layer with 3 x 10 mL of this buffer.

  • Self-Validation Step: Before discarding the aqueous layer, take a 1 mL aliquot, neutralize it with saturated NaHCO3, and extract with 1 mL EtOAc. Spot this organic extract on a TLC plate alongside a pure 4-bromoaniline standard.

    • Validation Pass: Only the 4-bromoaniline spot is visible. You have successfully purged the impurity.

    • Validation Fail: Your target product is also visible. Your buffer pH was too low; adjust to pH 3.2 and re-extract the aqueous layer with fresh EtOAc.

  • Final Wash: Wash the main EtOAc layer once with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Selective Recrystallization (Removal of Dialkylated Impurity)

Causality: The target product forms strong intermolecular hydrogen bonds via the primary amide, promoting crystallization. The dialkylated impurity lacks these optimal packing geometries and remains solvated.

  • Dissolution: Suspend the crude solid in minimal boiling Toluene (approx. 5-8 mL per gram). Heat to 85°C until fully dissolved.

  • Anti-Solvent Addition: Dropwise, add warm Hexane until the solution becomes faintly cloudy (the cloud point).

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0-5°C) for 1 hour.

  • Filtration: Filter the crystals via a Büchner funnel and wash with ice-cold Hexane.

  • Self-Validation Step: Dry the crystals under vacuum and determine the melting point.

    • Validation Pass: A sharp melting point range (≤ 1.5 °C) indicates the complete exclusion of the dialkylated impurity from the crystal lattice.

    • Validation Fail: A depressed or broad melting range (> 3 °C) indicates trapped impurities; perform a second recrystallization.

Part 5: References
  • Title: Synthesis of Alpha-Amino Amides via N,O-acetals Derived From Weinreb Amides Source: Journal of Organic Chemistry (PubMed) URL: [Link]

  • Title: Protein-protein interaction stabilizers (WO2024192415A1) Source: WIPO (Google Patents) URL:

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-[(4-Bromophenyl)amino]propanamide

Welcome to the technical support center for the synthesis and scale-up of 2-[(4-Bromophenyl)amino]propanamide. This guide is designed for researchers, chemists, and process development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 2-[(4-Bromophenyl)amino]propanamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome common challenges and successfully transition this synthesis from the laboratory bench to a larger scale.

Reaction Overview: The Buchwald-Hartwig Amination

The synthesis of 2-[(4-Bromophenyl)amino]propanamide is most effectively achieved via a Palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1][2][3] This reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (4-bromoaniline precursor) and an amine or amide. In this specific case, the coupling occurs between 1-bromo-4-nitrobenzene followed by reduction, or directly with 4-bromoaniline and a protected alaninamide equivalent, though the most direct route involves coupling 4-bromoaniline with 2-aminopropanamide.

The catalytic cycle is a well-understood process involving several key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + R-NH2 RedElim Reductive Elimination AmineCoord->RedElim + Base - Base-H+Br- RedElim->Pd(0)L - Ar-NHR Product_out Product RedElim->Product_out Precatalyst Pd(II) Precatalyst Precatalyst->Pd(0)L Activation (Base/Reducing Agent) ArBr_in 4-Bromophenyl Substrate ArBr_in->OxAdd Amine_in 2-Aminopropanamide Amine_in->AmineCoord

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up process in a direct question-and-answer format.

Question 1: My reaction has stalled, or the yield is significantly lower than expected. What are the likely causes and how can I fix it?

Answer: Low or no product yield is a frequent issue, often stemming from problems with the catalyst, reagents, or reaction conditions.[5]

  • Cause A: Inactive Catalyst System. The active Pd(0) species must be generated efficiently from the precatalyst. On a larger scale, inefficient mixing can prevent the base from fully activating the precatalyst.

    • Solution: Use a modern, air-stable palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst), which are designed for rapid and clean activation.[4][5] When scaling up, ensure vigorous agitation, especially if using a solid inorganic base, to maintain a well-mixed slurry. Consider a brief pre-activation step where the catalyst, ligand, and base are stirred in the solvent for 15-30 minutes before adding the substrates.

  • Cause B: Inappropriate Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. A ligand that works on a small scale may not be robust enough for the longer reaction times or higher temperatures of a large-scale run.

    • Solution: For coupling with a primary amide like 2-aminopropanamide, sterically hindered biarylphosphine ligands are essential. Ligands like BrettPhos or tBuBrettPhos are excellent starting points due to their effectiveness with primary amines and amides.[5] If you suspect catalyst decomposition, switching to a more robust ligand may be necessary.

  • Cause C: Incorrect Base Selection or Physical Form. The base not only deprotonates the propanamide but also activates the precatalyst. Strong bases like sodium tert-butoxide (NaOtBu) are common, but their physical properties can cause issues at scale.[4]

    • Solution: If using NaOtBu, ensure it is fresh, free-flowing, and not clumped. Clumping dramatically reduces the available surface area for reaction. On a large scale, grinding the base before use or adding an insoluble support like Celite can prevent aggregation.[4] For substrates with base-sensitive functional groups, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures.[5]

  • Cause D: Poor Solubility. Insolubility of any of the starting materials, catalyst, or base can lead to a failed reaction. This problem is often underestimated.[4]

    • Solution: Choose a solvent that provides good solubility for both the aryl bromide and the propanamide. Toluene and dioxane are common choices.[6] If solubility remains an issue, a co-solvent system may be beneficial. For example, using a mixture of toluene and tert-amyl alcohol can improve the solubility of polar starting materials and intermediates.

Troubleshooting_Low_Yield Start Problem: Low or Stalled Yield CheckCatalyst Is the catalyst system active? Start->CheckCatalyst CheckBase Is the base appropriate and active? CheckCatalyst->CheckBase Yes Sol_Catalyst Solution: - Use G3/G4 precatalyst. - Choose a more robust ligand (e.g., BrettPhos). - Pre-activate catalyst with base. CheckCatalyst->Sol_Catalyst No CheckConditions Are reaction conditions optimal? CheckBase->CheckConditions Yes Sol_Base Solution: - Use fresh, powdered base. - Grind base or add Celite. - Switch to a weaker base if needed. CheckBase->Sol_Base No Sol_Conditions Solution: - Increase temperature. - Ensure vigorous agitation. - Check for solvent suitability/solubility. CheckConditions->Sol_Conditions No End Re-evaluate substrate purity and reaction setup. CheckConditions->End Yes

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: I am observing a significant amount of hydrodehalogenation (replacement of Bromine with Hydrogen). How can I suppress this side reaction?

Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. It often competes with the desired C-N bond formation.

  • Cause: This side reaction can be promoted by several factors, including the presence of water, the nature of the ligand, and the reaction temperature. A competing β-hydride elimination from the palladium-amido intermediate can also lead to this byproduct.[1]

  • Solution:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents. While some Buchwald-Hartwig reactions tolerate small amounts of water, it can be a source of protons for the hydrodehalogenation pathway.

    • Optimize Ligand Choice: Ligands that promote faster reductive elimination can outcompete the side reaction. The bulky biarylphosphine ligands recommended for this reaction generally help minimize hydrodehalogenation.

    • Control Temperature: Running the reaction at the lowest effective temperature can often minimize this and other side reactions. Determine the minimum temperature required for a reasonable reaction rate and avoid excessive heating.

Question 3: During scale-up, my work-up is difficult, and I am struggling to remove palladium and inorganic salts from my product.

Answer: Product isolation and purification are critical challenges in process chemistry. The goal is to develop a robust, scalable, and efficient procedure.

  • Problem A: Palladium Removal. Residual palladium in an active pharmaceutical ingredient (API) is strictly regulated and must be removed to very low levels (ppm).

    • Solution: After the reaction is complete, perform a filtration through a pad of Celite to remove the bulk of the precipitated palladium and inorganic salts. For residual soluble palladium, use a scavenger. Activated carbon, silica-based scavengers with thiol groups (e.g., SiliaMetS Thiol), or a simple aqueous wash with a cysteine solution can be highly effective at chelating and removing residual palladium.

  • Problem B: Salt Removal and Product Isolation. The stoichiometric inorganic base used in the reaction creates a large volume of salt that must be removed.

    • Solution: Develop a crystallization procedure. After the initial filtration and aqueous washes, perform a solvent swap into an appropriate crystallization solvent (e.g., isopropanol, ethanol, or a toluene/heptane mixture). A well-designed crystallization is the most effective method for both purifying the product and ensuring a consistent final product form with low levels of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this reaction? A1:

  • Exothermicity: The oxidative addition step can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the thermal profile before proceeding to a large scale. Plan for adequate cooling capacity.

  • Reagent Handling: Sodium tert-butoxide is a strong, corrosive base that is water-reactive. Handle it in an inert atmosphere and use appropriate personal protective equipment (PPE). Toluene and dioxane have specific health and environmental considerations.

  • Hydrogen Evolution: If β-hydride elimination occurs, flammable hydrogen gas can be produced. Ensure the reaction is conducted in a well-ventilated area with proper inert gas blanketing.

Q2: How do I monitor the reaction progress effectively at a large scale? A2: Relying on TLC is not sufficient for scale-up. Use a quantitative method like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). A typical in-process control (IPC) would involve taking a small, quenched sample from the reactor every 1-2 hours and analyzing it by HPLC to monitor the disappearance of the 4-bromoaniline starting material. The reaction is typically considered complete when <1% of the limiting reagent remains.

Q3: What are the most likely process-related impurities I should look for in my final product? A3: Besides the hydrodehalogenation byproduct, you should be aware of:

  • Unreacted Starting Materials: 4-bromoaniline and 2-aminopropanamide.[7]

  • Diarylation: Reaction of the product with another molecule of aryl bromide. This is less common with primary amides but can occur under forcing conditions.

  • Ligand-Related Impurities: Oxidized phosphine ligand (e.g., phosphine oxide).

  • Residual Solvents: Toluene, dioxane, or solvents used in work-up and crystallization.[8] These impurities should be monitored and controlled to meet regulatory specifications.[7][8]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10g Scale)

This protocol provides a reliable starting point for laboratory-scale synthesis.

ParameterValueNotes
Aryl Halide 4-Bromoaniline (1.0 eq.)---
Amide 2-Aminopropanamide HCl (1.1 eq.)The hydrochloride salt is often used for stability.
Catalyst BrettPhos Pd G3 Precatalyst (0.5 mol%)An air-stable and highly active precatalyst.
Ligand BrettPhos (part of precatalyst)---
Base Sodium tert-butoxide (2.5 eq.)Ensure it is a fine, free-flowing powder.
Solvent Toluene (10 mL / g of aryl halide)Anhydrous grade is recommended.
Temperature 90-100 °C---
Time 4-12 hoursMonitor by HPLC.

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-bromoaniline (10.0 g), 2-aminopropanamide HCl (7.9 g), and BrettPhos Pd G3 precatalyst (0.26 g).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (100 mL) via cannula.

  • Begin vigorous stirring and carefully add the sodium tert-butoxide (14.0 g) portion-wise. Caution: The addition may be slightly exothermic.

  • Heat the reaction mixture to 95 °C and maintain it at this temperature.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete (<1% 4-bromoaniline remaining), cool the mixture to room temperature.

  • Quench the reaction by slowly adding 50 mL of water.

  • Filter the mixture through a pad of Celite, washing the pad with toluene (2 x 20 mL).

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Recommended Scale-Up Workflow

This workflow outlines the key unit operations for a successful scale-up.

Scale-Up_Workflow Start Reactor Setup (Inert Atmosphere) Charge Charge Reagents: 1. Solvent (Toluene) 2. Substrates & Catalyst 3. Base (Portion-wise) Start->Charge Reaction Reaction (95 °C, with HPLC IPCs) Charge->Reaction Cooldown Cooldown to RT Reaction->Cooldown Workup Aqueous Work-up & Celite Filtration Cooldown->Workup Purification Solvent Swap & Crystallization Workup->Purification Isolation Filtration & Drying Purification->Isolation End Final Product: 2-[(4-Bromophenyl)amino]propanamide Isolation->End

Caption: General workflow for the scaled-up synthesis and isolation.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 133(43), 17107-17125. Available at: [Link]

  • McNally, A., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Seshadri, S., & Manoharan, S. (2019). Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. ACS Catalysis, 9(12), 11346-11356. Available at: [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Molecules, 27(14), 4410. Available at: [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Wang, Z., et al. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

  • Singh, R. B., & Kumar, R. (2010). Synthesis and Fungicidal Screening of 2-Amino-4- (p-bromophenyl)thiazole and Its Metal Complexes. Asian Journal of Chemistry, 22(5), 4091-4094. Available at: [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Kumar, B. V., & Kumar, P. V. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical Research and Analysis, 3(4), 1-10. Available at: [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 97-108. Available at: [Link]

  • S, S., & P, S. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(3), 1-8. Available at: [Link]

Sources

Troubleshooting

Common pitfalls in handling 2-[(4-Bromophenyl)amino]propanamide

Welcome to the technical support center for 2-[(4-Bromophenyl)amino]propanamide. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[(4-Bromophenyl)amino]propanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that arise during the handling, storage, and application of this compound. Our goal is to provide practical, experience-driven advice to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Section 1: General Handling and Storage

Question 1: What are the optimal storage conditions for 2-[(4-Bromophenyl)amino]propanamide to ensure its long-term stability?

Answer: To maintain the integrity and purity of 2-[(4-Bromophenyl)amino]propanamide, it is crucial to store it under appropriate conditions. The compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Recommended storage temperatures are typically between 2-8°C. Additionally, it is sensitive to light and should be protected from direct sunlight.[1] Following these storage protocols will minimize degradation and ensure the compound's stability for future experiments.

Question 2: What personal protective equipment (PPE) is necessary when handling this compound?

Answer: When working with 2-[(4-Bromophenyl)amino]propanamide, it is essential to use appropriate personal protective equipment to ensure safety. This includes wearing protective gloves, clothing, and eye/face protection.[1] Handling should occur in a well-ventilated area to avoid inhalation of any dust or vapors.[2] In case of accidental contact with skin or eyes, rinse immediately and thoroughly with water.[2][3]

Section 2: Synthesis and Purification

Question 3: I am experiencing low yields during the amide coupling reaction to synthesize 2-[(4-Bromophenyl)amino]propanamide. What are the likely causes?

Answer: Low yields in amide synthesis are a frequent issue and can stem from several factors.[4]

  • Incomplete Activation of the Carboxylic Acid: The first step in many amide coupling reactions is the activation of a carboxylic acid. If this activation is inefficient, the subsequent reaction with the amine will be poor. Consider using a more potent coupling reagent or optimizing the reaction conditions (e.g., temperature, solvent).[5]

  • Poor Nucleophilicity of the Amine: The reactivity of the amine is critical. In this case, 4-bromoaniline is an electron-deficient aniline, which can make it a weaker nucleophile.[5]

  • Side Reactions: The activated carboxylic acid can sometimes react with other species in the mixture, or the amine itself can undergo side reactions.[5]

  • Steric Hindrance: If either the carboxylic acid or the amine has bulky groups near the reaction center, it can physically block the reaction from occurring efficiently.[5][6]

Troubleshooting Workflow for Low Amide Synthesis Yield

start Low Yield Observed reagent_quality Verify Reagent Quality (Carboxylic Acid, Amine, Coupling Reagent) start->reagent_quality reaction_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->reaction_conditions workup Assess Workup Procedure (Quenching, Extraction) start->workup optimize_coupling Use Fresh/Purified Reagents Select More Potent Coupling Agent reagent_quality->optimize_coupling Degraded Reagents? optimize_temp Adjust Temperature Increase Reaction Time reaction_conditions->optimize_temp Suboptimal? optimize_extraction Modify pH Use Different Solvent workup->optimize_extraction Product Loss?

Caption: Initial troubleshooting workflow for low amide yield.

Question 4: What is a reliable method for purifying the crude 2-[(4-Bromophenyl)amino]propanamide product?

Answer: Purification is critical to obtaining a high-purity final product. The most common methods for purifying compounds like 2-[(4-Bromophenyl)amino]propanamide are recrystallization and silica gel column chromatography.[7]

  • Recrystallization: This technique is effective if a suitable solvent system can be found where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Silica Gel Column Chromatography: This is a more versatile method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent (solvent system) is crucial for good separation. A typical starting point would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7]

Section 3: Analytical Characterization

Question 5: Which analytical techniques are best suited for confirming the identity and purity of my synthesized 2-[(4-Bromophenyl)amino]propanamide?

Answer: A combination of analytical techniques is recommended for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the molecule.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, which is a key piece of identifying information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the compound.[8] A well-developed HPLC method can separate the main product from even minor impurities.[9]

Section 4: Experimental Applications

Question 6: I'm using 2-[(4-Bromophenyl)amino]propanamide as a building block in a subsequent reaction and the reaction is failing. What could be the issue?

Answer: If a downstream reaction is not proceeding as expected, consider the following possibilities:

  • Purity of the Starting Material: Impurities in your 2-[(4-Bromophenyl)amino]propanamide could be interfering with the subsequent reaction. Re-purifying the starting material may be necessary.

  • Reaction Conditions: The reaction conditions for the subsequent step may need further optimization. Factors such as solvent, temperature, catalyst, and reaction time can all have a significant impact.

  • Inherent Reactivity: The chemical properties of 2-[(4-Bromophenyl)amino]propanamide may not be suitable for the desired transformation under the chosen conditions. The presence of the bromo- and amino- groups can influence its reactivity.[10]

Troubleshooting Guides

Guide 1: Unexpected Side Products in Synthesis

Problem: You observe unexpected spots on your TLC plate or peaks in your LC-MS analysis after your synthesis reaction.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Over-activation of Carboxylic Acid Some coupling reagents can lead to the formation of reactive intermediates that can undergo side reactions.Use a milder coupling reagent or add the amine to the reaction mixture immediately after the activation step.
Dimerization or Polymerization Under certain conditions, the starting materials or product can react with themselves.Try running the reaction at a lower concentration.
Reaction with Solvent Some solvents can participate in side reactions, especially under harsh conditions.Choose an inert solvent that is known to be compatible with your reaction chemistry.
Guide 2: Poor Solubility During Experiments

Problem: 2-[(4-Bromophenyl)amino]propanamide is not dissolving in the chosen solvent for your experiment.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incorrect Solvent Choice The polarity of the solvent may not be appropriate for the compound.Test a range of solvents with varying polarities. Polar aprotic solvents like DMSO or DMF, or polar protic solvents like ethanol or methanol may be effective.
Low Temperature Solubility often increases with temperature.Gently warm the solvent while stirring to aid in dissolution. Be cautious not to heat to a temperature that could cause degradation.
Incomplete Dissolution The compound may require more time or agitation to fully dissolve.Use a sonicator or vortex mixer to help break up any solid aggregates and facilitate dissolution.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This is a general protocol and may require optimization for your specific starting materials.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add the coupling reagent (e.g., EDC, HATU; 1.1 equivalents) and any additives (e.g., HOBt; 1.1 equivalents) to the stirred solution. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Amine Addition: Add the 4-bromoaniline (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, monitoring the progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a starting point for developing an HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

References

  • Patsnap Eureka. (2026, February 28). Amide Chain Limitations – Addressing with Unique Reactants. Retrieved from [Link][6]

  • PubChem. (n.d.). (2S)-2-amino-N-[4-(4-bromophenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide. Retrieved from [Link]

  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. DOI:10.1039/D0GC02976A. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • NextSDS. (n.d.). PropanaMide, N-(2-aMino-4-broMophenyl)-2-chloro- — Chemical Substance Information. Retrieved from [Link]

  • Chemazone. (n.d.). N-[2-[(4-bromophenyl)amino]-2-oxoethyl]propanamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES | Science topic. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Fungicidal Screening of 2-Amino-4- (p-bromophenyl)thiazole and Its Metal Complexes. Retrieved from [Link]

  • ResearchGate. (2018, February 7). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from [Link]

  • TSI Journals. (2007, July 27). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Retrieved from [Link]

  • Reddit. (2023, November 13). Bulky alkylation troubleshooting. Retrieved from [Link]

  • Patsnap Eureka. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • PubMed. (2010, March 27). 2-(4-Bromophenyl)-2-methyl-propan-amide. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link])

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-[(4-Bromophenyl)amino]propanamide Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-[(4-Bromophenyl)amino]propanamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-[(4-Bromophenyl)amino]propanamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important class of molecules. The content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction to form the 2-[(4-Bromophenyl)amino]propanamide derivative has a very low yield. What are the most common causes?

A1: Low yields in amide coupling reactions are a frequent issue stemming from several potential factors. Here's a breakdown of the most common culprits and how to address them:

  • Inactive Coupling Agents: Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are moisture-sensitive.[1] Ensure that your EDC is fresh or has been stored properly in a desiccator. The same applies to additives like 1-Hydroxybenzotriazole (HOBt).

  • Incorrect pH: The amine nucleophile (4-bromoaniline) must be in its deprotonated, free-base form to be reactive. The reaction should ideally be run at a slightly basic pH (around 8-9).[1] The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt if the amine is from an HCl salt and to scavenge any acid formed during the reaction.

  • Steric Hindrance: While 4-bromoaniline is not exceptionally bulky, the steric environment around the amine and the carboxylic acid can influence the reaction rate. If you suspect steric hindrance is an issue, consider switching to a more potent coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is often more effective for sterically hindered substrates.[2]

  • Insufficient Reaction Time or Temperature: Amide coupling reactions can be slow, especially with less reactive anilines due to the electron-withdrawing effect of the bromine atom.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the conversion rate.

Q2: I am observing significant impurity formation in my reaction. What are the likely side products and how can I minimize them?

A2: Impurity formation is a common challenge. Here are some of the most probable side products and strategies to mitigate their formation:

  • Formation of O-Acylisourea: When using a carbodiimide like EDC, the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate can rearrange or react with another carboxylic acid molecule. To prevent this, an additive like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) is used. These additives trap the O-acylisourea to form a more stable active ester, which is less prone to side reactions and reacts cleanly with the amine.[1][3]

  • Epimerization: If your propanamide precursor has a chiral center at the alpha-carbon, there is a risk of epimerization (racemization) during the activation step. To suppress this, it is crucial to use a racemization-suppressing additive like HOBt or HOAt and to maintain a low reaction temperature, especially during the activation of the carboxylic acid (typically 0 °C).[1]

  • Diacylation: Although less common with anilines, it is possible for the product amide to be acylated a second time. This can be minimized by controlling the stoichiometry and avoiding a large excess of the carboxylic acid and coupling agent.

The following diagram illustrates the general mechanism of an EDC/HOBt mediated amide coupling, highlighting the role of HOBt in preventing side reactions of the O-acylisourea intermediate.

G RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC Side_Products Side Products O_acylisourea->Side_Products Rearrangement / Dimerization HOBt_Ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_Ester + HOBt Amine 4-Bromoaniline (Ar-NH2) Product Desired Amide (R-CONH-Ar) EDC_Urea EDC Urea Byproduct HOBt HOBt HOBt_Ester->Product + Amine G Start Start: N-protected Propanamide + 4-Bromoaniline Activation 1. Activation (Carboxylic Acid + EDC/HOBt) 0 °C, 30 min Start->Activation Coupling 2. Coupling (Add Amine + Base) 0 °C to RT, 12-24h Activation->Coupling Monitor 3. Monitor Reaction (TLC / LC-MS) Coupling->Monitor Monitor->Coupling Incomplete Workup 4. Aqueous Workup (Acid/Base Washes) Monitor->Workup Reaction Complete Purification 5. Purification (Chromatography or Recrystallization) Workup->Purification End Final Product: 2-[(4-Bromophenyl)amino]propanamide Derivative Purification->End

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of 2-[(4-Bromophenyl)amino]propanamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountere...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the biological activity of 2-[(4-Bromophenyl)amino]propanamide. The information herein is grounded in established medicinal chemistry and pharmacology principles to ensure scientific integrity and experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the enhancement of biological activity for novel compounds like 2-[(4-Bromophenyl)amino]propanamide.

Q1: My compound, 2-[(4-Bromophenyl)amino]propanamide, shows low potency in my initial in vitro assays. What are the most likely reasons?

A1: Low potency in initial screenings is a common challenge in drug discovery.[1] Several factors could be at play:

  • Poor Solubility: The compound may not be sufficiently dissolved in the assay medium, leading to a lower effective concentration at the target site. Many bioactive compounds are poorly soluble in aqueous solutions.[2][3][4]

  • Suboptimal Target Engagement: The chemical structure may not have the ideal conformation or electronic properties for strong binding to the biological target.[5]

  • Cellular Permeability Issues: In cell-based assays, the compound may not be effectively crossing the cell membrane to reach an intracellular target.[6][7]

  • Metabolic Instability: The compound could be rapidly metabolized by enzymes present in the in vitro system (e.g., in cell lysates or primary cells), reducing the concentration of the active parent drug.[8]

  • Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay might not be optimal for the compound's activity.

Q2: What are the primary strategies to consider for enhancing the biological activity of a lead compound like this?

A2: Enhancing biological activity typically involves two main approaches: structural modification and formulation optimization .

  • Structural Modification (Medicinal Chemistry): This involves synthesizing new analogs of your compound to improve its pharmacodynamic (target interaction) and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties.[6][8][9]

  • Formulation Optimization: This focuses on improving the delivery and bioavailability of the existing compound without changing its chemical structure. This is particularly useful for addressing solubility and absorption issues.[3][10][11]

Q3: Should I focus on improving potency or optimizing other properties like solubility first?

A3: This is a critical strategic question. While high potency is desirable, it is often counterproductive to chase potency at the expense of fundamental drug-like properties. A compound with nanomolar potency that cannot be effectively delivered to its target in a biological system is of little practical use. Therefore, a multi-parameter optimization approach is recommended, where you concurrently assess and improve potency, solubility, permeability, and metabolic stability.[12]

Q4: Are there any known biological activities for compounds with a similar chemical scaffold?

A4: The 2-[(4-Bromophenyl)amino]propanamide scaffold contains several key features. Propanamide derivatives have been explored as selective androgen receptor degraders (SARDs).[13] Additionally, the broader class of 2-amino-4-arylthiazole derivatives, which share some structural similarities, have been investigated for antimicrobial and fungicidal activities.[14][15][16] The presence of a bromophenyl group is common in bioactive molecules and can enhance lipophilicity and membrane permeability.[17] These related structures suggest that your compound could have a range of potential biological activities worth exploring.

II. Troubleshooting Guide

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Issue 1: Poor Aqueous Solubility

Your compound precipitates out of solution during assay preparation or shows inconsistent results at higher concentrations.

Root Causes & Solutions
Potential Cause Troubleshooting Steps Rationale
High Lipophilicity 1. Co-solvents: Prepare stock solutions in a water-miscible organic solvent like DMSO and then dilute into aqueous media. Ensure the final solvent concentration is low and consistent across all experiments to avoid solvent-induced artifacts.[4][10] 2. pH Adjustment: If the molecule has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[4][10]Increasing the polarity of the solvent system or ionizing the molecule can enhance its interaction with water molecules.
Crystalline Nature 1. Formulation Strategies: Explore formulation techniques such as creating solid dispersions with hydrophilic carriers or forming inclusion complexes with cyclodextrins.[2][3][11] 2. Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[3][10]These methods disrupt the crystal lattice energy and increase the surface area available for dissolution, thereby improving the dissolution rate.[3][10][11]
Structural Features Medicinal Chemistry Modifications: Synthesize analogs with increased polarity. For example, introduce hydroxyl or amino groups.[18]Adding polar functional groups can improve the hydrogen bonding capacity of the molecule with water.[18][19]
Experimental Protocol: Solubility Assessment

A simple kinetic solubility assay can be performed to estimate the aqueous solubility of your compound.

  • Prepare a high-concentration stock solution of 2-[(4-Bromophenyl)amino]propanamide in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in your assay buffer (e.g., PBS, pH 7.4) in a 96-well plate.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing for equilibration.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed represents the approximate kinetic solubility.

Issue 2: Low Cellular Activity Despite Good Biochemical Potency

The compound is active against a purified target protein (in vitro biochemical assay) but shows significantly weaker or no activity in a cell-based assay.

Root Causes & Solutions
Potential Cause Troubleshooting Steps Rationale
Poor Membrane Permeability 1. Assess Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate passive diffusion. 2. Structural Modification: Increase the lipophilicity of the molecule by, for example, masking polar groups or adding non-polar substituents. A prodrug approach can also be effective.[8][18]The ability of a compound to cross the lipid bilayer of the cell membrane is crucial for reaching intracellular targets.[7]
Efflux by Transporters 1. Use Efflux Pump Inhibitors: Co-incubate your compound with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular activity is restored.Many cells express efflux transporters that actively pump foreign compounds out, reducing their intracellular concentration.
High Protein Binding 1. Measure Plasma Protein Binding: Determine the fraction of your compound that binds to proteins in the cell culture medium (e.g., albumin in fetal bovine serum) using techniques like equilibrium dialysis.Only the unbound fraction of a drug is typically available to cross cell membranes and interact with the target.
Rapid Intracellular Metabolism 1. Use Metabolic Inhibitors: Co-incubate with broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to see if this increases the compound's effect. 2. Metabolic Stability Assay: Incubate the compound with liver microsomes or S9 fractions and measure its disappearance over time.Intracellular enzymes can rapidly metabolize the compound into inactive forms.[8]
Workflow for Investigating Poor Cellular Activity

G start Low Cellular Activity Observed biochem Confirm High Biochemical Potency start->biochem pampa PAMPA Assay for Permeability biochem->pampa If confirmed efflux Test with Efflux Inhibitors biochem->efflux ppb Measure Protein Binding biochem->ppb metabolism Assess Metabolic Stability biochem->metabolism low_perm Low Permeability pampa->low_perm If low efflux_issue Efflux Substrate efflux->efflux_issue If activity restored high_ppb High Protein Binding ppb->high_ppb If high low_stability Metabolically Unstable metabolism->low_stability If unstable modify_lipophilicity Modify Lipophilicity/ Prodrug Approach low_perm->modify_lipophilicity modify_structure Structural Modification to Evade Transporters efflux_issue->modify_structure optimize_formulation Formulation Strategies high_ppb->optimize_formulation block_metabolism Block Metabolic Hotspots low_stability->block_metabolism

Troubleshooting workflow for low cellular activity.
Issue 3: Off-Target Effects or Cellular Toxicity

At concentrations required for a biological effect, you observe significant cell death or other unexpected phenotypes.

Root Causes & Solutions
Potential Cause Troubleshooting Steps Rationale
Low Potency Requiring High Doses Improve On-Target Potency: Employ medicinal chemistry strategies to increase the affinity of your compound for its intended target.[1] This is the most effective long-term solution.Higher potency allows for the use of lower, more specific concentrations, reducing the likelihood of engaging off-target proteins.[1]
Non-Specific Reactivity 1. Structural Alerts Analysis: Examine the structure of 2-[(4-Bromophenyl)amino]propanamide for any chemically reactive functional groups that could non-specifically modify proteins or other biomolecules. 2. Control Experiments: Include a structurally similar but inactive analog in your experiments as a negative control.Chemically reactive compounds can cause toxicity through non-specific mechanisms.
Mitochondrial Toxicity Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., TMRE staining) or cellular respiration (e.g., Seahorse assay) in the presence of your compound.Many drugs can impair mitochondrial function, leading to cytotoxicity.
Off-Target Pharmacology Target Profiling/Screening: Test your compound against a panel of known off-targets (e.g., kinases, GPCRs, ion channels) to identify unintended interactions.The compound may have high affinity for other biological targets that mediate the toxic effects.
Signaling Pathway: Conceptual Approach to Enhance Specificity

This diagram illustrates the goal of enhancing the on-target effect while minimizing off-target activities.

G cluster_0 Compound Action cluster_1 Biological System cluster_2 Cellular Outcome Compound 2-[(4-Bromophenyl)amino] propanamide OnTarget Intended Target Compound->OnTarget High Affinity (Goal) OffTarget Off-Target(s) Compound->OffTarget Low Affinity (Goal) Efficacy Desired Biological Activity OnTarget->Efficacy Toxicity Toxicity/ Side Effects OffTarget->Toxicity

Goal: Maximize on-target affinity and minimize off-target effects.

III. Strategies for Structural Modification

If formulation and experimental optimization are insufficient, rational structural modification is the next step.[6][19][20]

Strategy 1: Bioisosteric Replacement

Bioisosteric replacement involves substituting an atom or group with another that has similar physical or chemical properties, with the goal of improving biological activity or ADME properties.[6]

  • Bromine Atom: The bromine on the phenyl ring is a good candidate for modification.

    • Replace with other halogens: Chlorine or fluorine can alter the electronic properties and metabolic stability. Fluorine, in particular, can sometimes improve binding affinity and block metabolic degradation.[17][19]

    • Replace with other groups: A trifluoromethyl (-CF3) group can significantly alter lipophilicity and electronic properties. A cyano (-CN) group can act as a hydrogen bond acceptor.

Strategy 2: Scaffold Hopping

This involves replacing the core structure (scaffold) of the molecule with a different one while retaining the key pharmacophoric features responsible for biological activity.[21] For 2-[(4-Bromophenyl)amino]propanamide, this could involve replacing the propanamide linker with other small, rigid, or flexible linkers to explore different orientations of the phenyl ring relative to the rest of the molecule.

Strategy 3: Prodrug Approach

If permeability is a major issue, a prodrug strategy can be employed. This involves masking a polar functional group (like an amine or a potential carboxylic acid) with a lipophilic moiety that can be cleaved in vivo to release the active drug.[8][18]

IV. Conclusion

Enhancing the biological activity of a novel compound like 2-[(4-Bromophenyl)amino]propanamide is a systematic process of identifying and overcoming experimental and inherent molecular limitations. By methodically addressing issues of solubility, permeability, metabolic stability, and target engagement through both formulation and medicinal chemistry approaches, researchers can significantly improve the chances of advancing a promising lead compound through the drug discovery pipeline.[22][23][24] This guide provides a foundational framework for troubleshooting and strategic planning in your research endeavors.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • What Are the 5 Stages of Drug Development? | University of Cincinnati.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK.
  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - Hilaris Publisher.
  • Preclinical Studies in Drug Development | PPD.
  • How Medicinal Chemistry Drives Novel Therapeutics Development - SteerOn Research.
  • Full article: Promising strategies for improving oral bioavailability of poor water-soluble drugs - Taylor & Francis.
  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC.
  • Medicinal chemistry strategies in follow-on drug discovery.
  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - MDPI.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI.
  • Drug Development Pipeline: A Complete Guide to All Phases | IntuitionLabs.
  • Medicinal Chemistry In The Path Of Drug Discovery - Journal of Pharmaceutical Negative Results.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Publications.
  • Editorial: Structure modification and activity evaluation of phytochemicals - PMC.
  • Paving the way for small-molecule drug discovery - PMC.
  • 6 Steps for Successful in vitro Drug Treatment - Bitesize Bio.
  • What problems are associated with compounds that have low potency for their target? - Vaia.
  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC.
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC8D9lJBh36OfrNmeyQZt5n9qpS_IbKbfedhraX2cNf1zAnLB0-PanzSBT8tcAhsiazCOixDOLYRcPJpg6X4Ff0-l4YGJ1gcNuUEW9bXWkxF5XAKx_kwReyZD7IxPM6vuQhofMi6gAg3L3AvfsfuC1TTVRWQguGlYpRLb2WG7RbO1Fg99IgYvgwN8KG37IhrbeuhLukIm7AhFXbl_JzR72lZRFPy53GWv0DpFH8eN9fjA8rrTPB_YHDHc5sv2TViej9UDFNzJVdRXMuUHpyvrEjpUsr9c=
  • Synthesis and Fungicidal Screening of 2-Amino-4- (p-bromophenyl)thiazole and Its Metal Complexes.
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate.

Sources

Optimization

Storage and handling recommendations for 2-[(4-Bromophenyl)amino]propanamide

Technical Support Center: 2-[(4-Bromophenyl)amino]propanamide Prepared by the Senior Application Scientist Team This guide provides comprehensive storage and handling recommendations, along with detailed troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-[(4-Bromophenyl)amino]propanamide

Prepared by the Senior Application Scientist Team

This guide provides comprehensive storage and handling recommendations, along with detailed troubleshooting protocols for 2-[(4-Bromophenyl)amino]propanamide. It is designed for researchers, scientists, and drug development professionals to ensure compound integrity and experimental reproducibility.

Quick Reference Data

For rapid access, the following table summarizes the essential storage, handling, and safety information for 2-[(4-Bromophenyl)amino]propanamide and structurally related compounds.

ParameterRecommendationRationale & Source(s)
Storage Temperature (Solid) 2-8°C (Refrigerated).[1]To minimize degradation and maintain long-term product quality.[2]
Storage Conditions Keep in a tightly closed container in a dry, cool, and well-ventilated place. Protect from sunlight.[2]Prevents hydration from atmospheric moisture and potential photodegradation due to light sensitivity.[2]
Storage (Stock Solutions) Aliquot and store at -20°C for short-term (1 month) or -80°C for long-term (6 months).[3]Minimizes freeze-thaw cycles which can lead to compound degradation and precipitation.[3]
Required PPE Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[2][4]Protects against skin and serious eye irritation.[2][4][5]
Handling Area Use in a well-ventilated area or under a chemical fume hood.[2][5]Avoids inhalation of dust, which may be harmful and cause respiratory irritation.[5]
Chemical Incompatibilities Strong oxidizing agents, strong acids, strong bases.[2]These substances can react with and degrade the compound, compromising its structure and purity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-[(4-Bromophenyl)amino]propanamide?

A: The solid compound should be stored in a refrigerator at 2-8°C.[1] The container must be kept tightly sealed to prevent moisture absorption. It is also crucial to protect the compound from direct sunlight, as brominated aromatic compounds can be light-sensitive.[2] Store in a dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2]

Q2: How should I handle this compound to ensure my safety?

A: Handle this compound in accordance with good industrial hygiene and safety practices.[2] Always use appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses with side-shields.[4] To prevent inhalation of fine particles, weighing and handling of the solid should be performed in a chemical fume hood or a well-ventilated area.[5] Avoid dust formation during handling.[2]

Q3: What is the recommended procedure for preparing a stock solution?

A: The solubility of 2-[(4-Bromophenyl)amino]propanamide is not extensively reported, so a solubility test in your solvent of choice (e.g., DMSO, DMF, Ethanol) is recommended. Start with a small amount of the compound and add the solvent incrementally. Gentle warming and vortexing can aid dissolution. For biological assays, DMSO is a common choice. Once dissolved, we recommend sterile filtering the solution. See Protocol 2 for a detailed step-by-step guide.

Q4: How stable is the compound in a stock solution, and how should it be stored?

A: The stability of the compound in solution is highly dependent on the solvent and storage temperature. As a general best practice for amino acid derivatives, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[3] Store these aliquots at -20°C for use within one month or at -80°C for up to six months.[3] Before use, allow an aliquot to thaw completely and come to room temperature, and vortex gently to ensure homogeneity.

Troubleshooting Guide

Problem: I am observing low or no activity of the compound in my biological assay.

  • Possible Cause 1: Compound Degradation.

    • Rationale: Improper storage (e.g., exposure to light, moisture, or incompatible substances) can lead to the chemical degradation of the compound.[2] The amide bond is susceptible to hydrolysis under acidic or basic conditions, and the overall structure can be compromised.

    • Solution:

      • Verify the storage conditions of your solid compound and stock solutions against the recommendations.

      • Prepare a fresh stock solution from the solid material.

      • If possible, confirm the identity and purity of your compound using analytical methods like LC-MS or NMR.

      • Always use freshly prepared dilutions in your experimental buffer.

  • Possible Cause 2: Incorrect Concentration.

    • Rationale: The actual concentration in your assay may be lower than calculated if the compound did not fully dissolve in the stock solution or precipitated out upon dilution into an aqueous experimental buffer.

    • Solution:

      • Visually inspect your stock solution for any precipitate. If present, refer to the troubleshooting guide for solubility issues below.

      • When diluting the stock solution into your final assay buffer, observe for any cloudiness or precipitation.

      • Consider the final concentration of the stock solvent (e.g., DMSO) in your assay, as high concentrations can be cytotoxic and interfere with results.

Problem: I am seeing a precipitate in my stock solution or after dilution into my experimental buffer.

  • Possible Cause 1: Exceeded Solubility Limit.

    • Rationale: Every compound has a maximum solubility in a given solvent. Attempting to create a stock solution at a concentration above this limit will result in undissolved material. Similarly, diluting a high-concentration stock into a buffer in which the compound is less soluble (a common issue when diluting DMSO stocks into aqueous buffers) can cause it to precipitate.

    • Solution:

      • Attempt to prepare a stock solution at a lower concentration.

      • When diluting into an aqueous buffer, try a serial dilution approach rather than a single large dilution step.

      • Investigate the use of a co-solvent or a small amount of a non-ionic surfactant (e.g., Tween-20), if compatible with your assay, to improve aqueous solubility.

      • Ensure the pH of the final buffer is compatible with the compound's stability and solubility.

  • Possible Cause 2: Temperature Effects.

    • Rationale: Solubility is often temperature-dependent. A compound that dissolves at room temperature or with gentle warming may precipitate out of solution when stored at 4°C or -20°C.

    • Solution:

      • Before use, ensure your stock solution is completely thawed and brought to room temperature.

      • Gently vortex the vial to re-dissolve any material that may have settled or precipitated during storage. Visually confirm that the solution is clear before making dilutions.

Problem: My experimental results are inconsistent between different batches or over time.

  • Rationale: Inconsistency is often a sign of an unstable variable. This could be the integrity of the compound itself, the preparation of solutions, or the assay conditions. Following a logical troubleshooting workflow is critical to identifying the source of the variability.

  • Solution:

    • Verify Compound Integrity: Use a fresh aliquot of your stock solution for each experiment. If the issue persists, prepare a new stock solution from the solid. If you suspect batch-to-batch variation of the solid material, contact your supplier for the certificate of analysis.

    • Standardize Solution Preparation: Follow a strict, documented protocol for preparing all solutions (see Protocol 2 ). Ensure all equipment (pipettes, balances) is properly calibrated.

    • Control Assay Conditions: Ensure all other assay parameters (cell density, incubation times, reagent concentrations, temperature) are kept consistent.

    • Utilize the Troubleshooting Workflow: Follow the decision tree in the diagram below to systematically investigate and eliminate potential causes of inconsistency.

Experimental Protocols

Protocol 1: Safe Handling and Personal Protective Equipment (PPE)
  • Area Preparation: Before handling the solid compound, designate a specific area within a chemical fume hood. Ensure the area is clean and uncluttered.

  • PPE: Don appropriate PPE: a buttoned lab coat, nitrile gloves, and safety glasses with side-shields.

  • Handling Solid: To minimize dust formation, do not crush or grind the material.[2] Use a chemical spatula to carefully weigh the desired amount of powder onto weighing paper or directly into a tared vial.

  • Spill & Waste: In case of a spill, sweep up the solid material carefully and place it into a suitable, closed container for disposal.[2] Do not let the product enter drains.[5] Dispose of waste according to institutional and local regulations.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[4][5]

Protocol 2: Preparation of a Stock Solution (Example: 10 mM in DMSO)
  • Calculation: Calculate the mass of 2-[(4-Bromophenyl)amino]propanamide required. (Molecular Weight of C9H10BrNO ≈ 228.09 g/mol ).

    • Mass (mg) = 10 mmol/L * Volume (L) * 228.09 g/mol * 1000 mg/g

    • For 1 mL (0.001 L): Mass = 10 * 0.001 * 228.09 = 2.28 mg.

  • Weighing: Following the safe handling procedures in Protocol 1 , accurately weigh the calculated mass into an appropriate vial (e.g., an amber glass or polypropylene vial).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex at room temperature until the solid is completely dissolved. A brief, gentle warming in a water bath (not to exceed 40°C) may be used if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting & Storage: Aliquot the stock solution into single-use, clearly labeled vials. Store immediately at -20°C or -80°C as required.[3]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and resolving inconsistent experimental results.

Caption: Workflow for troubleshooting inconsistent experimental results.

References

  • AA Blocks. 2-(4-Bromophenyl)propanamide. [Link]

  • NextSDS. PropanaMide, N-(2-aMino-4-broMophenyl)-2-chloro- — Chemical Substance Information. [Link]

  • Chemazone. N-[2-[(4-bromophenyl)amino]-2-oxoethyl]propanamide. [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving the Purity of 2-[(4-Bromophenyl)amino]propanamide

Welcome to the technical support center dedicated to the synthesis and purification of 2-[(4-Bromophenyl)amino]propanamide. This guide is designed for researchers, medicinal chemists, and process development scientists w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and purification of 2-[(4-Bromophenyl)amino]propanamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving high purity for this compound. As a key intermediate in various synthetic pathways, its purity is paramount to the success of subsequent reactions and the integrity of final products.

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles, helping you troubleshoot effectively and optimize your purification strategy. We will explore common impurities, provide step-by-step purification procedures, and discuss analytical methods for accurate purity assessment.

Section 1: Understanding Potential Impurities

The first step in effective purification is to understand the potential impurities that may be present in your crude product. These impurities typically arise from the synthesis process itself or from degradation.[1] The most common synthetic route to 2-[(4-Bromophenyl)amino]propanamide involves the reaction of 4-bromoaniline with a 2-halopropanoyl derivative (e.g., 2-bromopropionyl chloride).

Table 1: Common Impurities and Mitigation Strategies

Impurity Likely Source Analytical Signature (¹H NMR) Recommended Primary Mitigation
4-Bromoaniline Unreacted starting material Aromatic signals without the propanamide side chain. Aqueous acid wash (e.g., dilute HCl) to protonate and dissolve the amine.
Bis-acylated Product Side reaction (acylation of the product amine) Absence of the N-H proton signal; complex aromatic region. Column chromatography.
Isomeric Impurities Bromination at a different position (e.g., 2- or 3-bromophenyl) Complex aromatic splitting patterns in ¹H NMR. Careful selection of starting materials; preparative HPLC may be required.[2]
Residual Solvents Trapped solvent from reaction or workup Characteristic signals (e.g., ~2.50 ppm for DMSO, ~7.26 ppm for CHCl₃). Drying under high vacuum, recrystallization from a different solvent.

| Degradation Products | Hydrolysis of the amide bond during workup or storage | Presence of both 4-bromoaniline and 2-aminopropanoic acid signals. | Neutral workup conditions, proper storage at low temperatures (2-8°C). |

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 2-[(4-Bromophenyl)amino]propanamide in a practical, question-and-answer format.

Q1: My initial crude product is an oil and won't solidify. What should I do?

A: Oiling out is a common problem, often caused by significant amounts of impurities or residual solvent depressing the melting point.

  • Initial Action: First, ensure all reaction solvent is removed by drying the crude material under high vacuum.

  • Solvent Trituration: Try triturating the oil with a non-polar solvent in which the desired product is poorly soluble, but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization by washing away the impurities.

  • Purity Check: If it remains an oil, perform a preliminary ¹H NMR or TLC to estimate the level of impurity before attempting a more rigorous purification like column chromatography.

Q2: I'm attempting recrystallization, but my yield is very low, or nothing crystallizes out. What's going wrong?

A: This is one of the most frequent challenges in recrystallization and usually points to an issue with the solvent choice or concentration.[3]

  • Too Much Solvent: You may have used too much solvent, meaning the solution never reached saturation upon cooling. Try boiling off some of the solvent and allowing it to cool again.

  • Improper Solvent System: The compound might be too soluble in your chosen solvent, even at low temperatures. A mixed-solvent system is an excellent alternative.[3] Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, ethanol) where it is highly soluble, and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, water) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.

  • Slow Nucleation: Crystal formation can be slow. Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a "seed crystal" from a previous pure batch can also initiate crystallization.

Q3: After recrystallization, my product's purity improved, but HPLC and NMR still show persistent impurities. What is the next step?

A: When recrystallization is insufficient, silica gel column chromatography is the logical next step for separating compounds with different polarities.[4] The impurities that co-crystallize with your product often have very similar polarity, but chromatography offers superior resolving power. A typical mobile phase for compounds of this nature would be a gradient of ethyl acetate in hexanes.

Q4: How can I confirm the final purity and identity of my product?

A: A single analytical technique is often not sufficient. For robust validation, a combination of methods is recommended:

  • HPLC: Use a high-resolution column (e.g., C18) to quantify purity as a percentage of the total peak area.[5][6] A pure compound should show a single major peak.

  • ¹H and ¹³C NMR: This confirms the chemical structure, ensuring all expected protons and carbons are present and in the correct chemical environment. It is also excellent for identifying residual solvents.

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound, providing strong evidence of its identity.

  • Elemental Analysis: This provides the percentage composition of C, H, N, and Br, which should match the theoretical values for the molecular formula C₉H₁₀BrN₂O.[6]

Section 3: Detailed Purification Protocols

Protocol 1: Mixed-Solvent Recrystallization

This protocol is designed to purify the crude solid when single-solvent systems fail.

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-[(4-Bromophenyl)amino]propanamide in a flask and add a minimal amount of a "good" solvent (e.g., Ethyl Acetate) while heating gently until the solid completely dissolves.[4]

  • Addition of Anti-Solvent: While the solution is still warm, add a "poor" solvent (e.g., Hexanes) dropwise with stirring until the solution becomes persistently cloudy. This indicates the point of saturation.

  • Clarification: Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture or pure, cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in minimal hot 'Good Solvent' (e.g., Ethyl Acetate) crude->dissolve add_anti Add 'Poor Solvent' (Hexanes) dropwise until cloudy dissolve->add_anti clarify Add 1-2 drops 'Good Solvent' to clarify add_anti->clarify cool Cool slowly to RT, then ice bath clarify->cool filtrate Vacuum Filtrate cool->filtrate wash Wash with cold solvent mixture filtrate->wash dry Dry under High Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for Mixed-Solvent Recrystallization.

Protocol 2: Silica Gel Flash Column Chromatography

This technique is employed for separating impurities that are difficult to remove by recrystallization.

Table 2: Suggested Solvent Systems for Chromatography

Technique Mobile Phase System Gradient Rationale & Notes
TLC Analysis Hexane / Ethyl Acetate N/A (test various ratios) Use to determine the optimal mobile phase. Aim for a product R_f value of ~0.3 for good separation.

| Flash Chromatography | Hexane / Ethyl Acetate | 0% to 50% Ethyl Acetate | Start with a low polarity (e.g., 100% Hexane) to elute non-polar impurities, then gradually increase the polarity to elute the product. |

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent to create a dry powder ("dry loading").

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane) and pack it into a column.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the percentage of the more polar solvent (Ethyl Acetate) according to the gradient determined by TLC analysis.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions using TLC or HPLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude Crude Product dry_load Adsorb onto Silica Gel (Dry Loading) crude->dry_load pack Pack Column with Silica-Solvent Slurry load_sample Load Sample onto Column pack->load_sample elute Elute with Solvent Gradient (e.g., Hexane -> EtOAc) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC / HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate pure Pure Product evaporate->pure

Caption: Workflow for Silica Gel Flash Chromatography.

References

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. (2022). MDPI. [Link]

  • 2-(4-Bromophenyl)propanamide | 917397-89-8. Sigma-Aldrich. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • Synthesis and Fungicidal Screening of 2-Amino-4- (p-bromophenyl)thiazole and Its Metal Complexes. Asian Journal of Chemistry. [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2015). ResearchGate. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. (2024). Journal of Chemical Health Risks. [Link]

  • Analytical methods for amino acid determination in organisms. (2020). PubMed. [Link]

  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace. [Link]

  • Recrystallization purification method of bis (2-bromoethyl) amine hydrobromide. (2023).
  • Chromatographic single-step purification of tagless proteins using gp41-1 split inteins. (2024). Frontiers in Bioengineering and Biotechnology. [Link]

  • Related impurities in peptide medicines. (2014). PubMed. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. (2022). Acta Crystallographica Section E. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Development of a Multi-Step Purification Process for the Purification of a Crude Synthetic Peptide (Exenatide) Mixture. Phenomenex. [Link]

  • PropanaMide, N-(2-aMino-4-broMophenyl)-2-chloro-. PubChem. [Link]

  • Nitrosamine Impurities. PureSynth. [Link]

  • (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). ResearchGate. [Link]

  • Chromatographic single-step purification of tagless proteins using gp41-1 split inteins. (2024). PubMed. [Link]

  • Purification of proteins using preparative reverse phase chromatography (rpc). (2007).
  • Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl- 1,4,5,6-tetrahydropyridine-3-carbonitrile hemi. (2022). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

The Strategic Role of Bromine in Modulating Bioactivity: A Comparative Guide for Researchers

A Senior Application Scientist's In-depth Analysis of Brominated Compounds in Preclinical Assays In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms onto a molecular s...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Analysis of Brominated Compounds in Preclinical Assays

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms onto a molecular scaffold is a well-established method for fine-tuning physicochemical properties and enhancing biological activity. Among the halogens, bromine offers a unique combination of lipophilicity, polarizability, and the ability to form halogen bonds, making it a valuable tool for optimizing lead compounds. This guide provides a comparative analysis of brominated aromatic compounds, with a focus on the 2-[(4-Bromophenyl)amino]propanamide scaffold and its conceptual analogues, to elucidate the impact of bromine substitution on performance in various preclinical assays.

The Bromine Advantage: Understanding the Physicochemical Impact

The substitution of a hydrogen atom with bromine on an aromatic ring significantly alters a molecule's properties. The carbon-bromine (C-Br) bond is weaker than a carbon-hydrogen (C-H) bond, which can influence metabolic stability. Furthermore, the larger van der Waals radius of bromine compared to hydrogen can provide better steric fit within a target protein's binding pocket.

One of the key contributions of bromine to molecular interactions is its ability to form halogen bonds . This is a non-covalent interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) interacts with a nucleophilic atom, such as an oxygen or nitrogen, in a biological target. This can enhance binding affinity and selectivity.

Comparative Analysis of Brominated Scaffolds in Enzyme Inhibition and Antimicrobial Assays

While direct comparative data for 2-[(4-Bromophenyl)amino]propanamide is limited in publicly available literature, we can draw valuable insights from studies on structurally related brominated compounds and other halogenated analogues. Here, we will compare the performance of different bromo-compounds in key assay types.

Enzyme Inhibition Assays: A Case Study with Tyrosinase

Enzyme inhibition is a cornerstone of drug discovery. The following data compares the inhibitory potency of a brominated hydroxyquinolinone with other known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.

Compound Target Enzyme IC50 (µM)
6-Bromo-3-hydroxyquinolin-2(1H)-oneTyrosinase3.14
ThiamidolTyrosinase0.130
Kojic AcidTyrosinase26.4
Data sourced from a comparative analysis of tyrosinase inhibitors.[1]

This table clearly demonstrates that the brominated compound exhibits potent inhibitory activity, surpassing that of the well-known inhibitor Kojic Acid.[1] This highlights the potential of bromine substitution in designing effective enzyme inhibitors.

Antimicrobial and Antifungal Activity of Bromo-Thiazole Derivatives

The 4-bromophenyl moiety is a common feature in compounds screened for antimicrobial activity. A study on new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives] provides a basis for comparing the efficacy of bromo- versus chloro-substituted compounds.

Compound Scaffold Target Organism Activity
2-amino-4-(4-bromo phenyl)-1,3-thiazole derivativesC. albicansDistinguished antifungal activity
2-amino-4-(4-chloro phenyl)-1,3-thiazole derivativesC. albicansDistinguished antifungal activity
2-amino-4-(4-bromo phenyl)-1,3-thiazole derivativesS. aureusModerate antibacterial activity
2-amino-4-(4-chloro phenyl)-1,3-thiazole derivativesS. aureusModerate antibacterial activity
Qualitative data synthesized from a study on the antimicrobial evaluation of new thiazole derivatives.[2]

In this particular study, both the bromo- and chloro-substituted thiazole derivatives exhibited comparable and notable antifungal activity against Candida albicans and moderate antibacterial activity against Staphylococcus aureus.[2] This suggests that for this scaffold, the presence of a larger halogen is key to its antimicrobial properties.

Experimental Protocols: A Guide to Reproducible Assays

To ensure the integrity of comparative studies, standardized and well-documented protocols are essential. Below is a detailed protocol for a tyrosinase inhibition assay, adapted from established methodologies.[1]

Tyrosinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (substrate)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of L-DOPA in sodium phosphate buffer.

  • Prepare serial dilutions of the test compounds in the buffer.

  • In a 96-well plate, add a specific volume of the phosphate buffer to each well.

  • Add a defined volume of each test compound dilution to the respective wells.

  • Add the L-DOPA solution to all wells.

  • Initiate the reaction by adding a specific concentration of the mushroom tyrosinase enzyme to each well.

  • Immediately start monitoring the formation of dopachrome by measuring the absorbance at 475 nm every minute for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).

  • Include control wells with no inhibitor and blank wells with no enzyme.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Visualizing Experimental Workflows and Concepts

To further clarify the processes involved in comparative compound analysis, the following diagrams illustrate a typical screening workflow and the principles of structure-activity relationships.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Dose-Response & Selectivity cluster_3 Data Analysis & SAR A Synthesis of 2-[(4-Bromophenyl)amino]propanamide & Analogues B Compound Characterization (NMR, MS, Purity) A->B C High-Throughput Screening (e.g., Enzyme Inhibition Assay) B->C D Hit Identification C->D E IC50 Determination D->E F Counter-Screening (Selectivity Profiling) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Selection G->H

Caption: A generalized experimental workflow for the screening and evaluation of novel chemical entities.

SAR cluster_scaffold Core Scaffold cluster_modifications Modifications cluster_activity Observed Activity Scaffold Phenylpropanamide H -H Scaffold->H Br -Br Scaffold->Br Cl -Cl Scaffold->Cl F -F Scaffold->F Activity Biological Activity (e.g., IC50) H->Activity Structure-Activity Relationship Br->Activity Structure-Activity Relationship Cl->Activity Structure-Activity Relationship F->Activity Structure-Activity Relationship

Caption: Conceptual diagram illustrating the principle of Structure-Activity Relationship (SAR) analysis.

Conclusion and Future Directions

The strategic incorporation of bromine into small molecules is a powerful approach in drug discovery. While the specific compound 2-[(4-Bromophenyl)amino]propanamide requires further investigation to fully characterize its activity profile, the analysis of related brominated compounds demonstrates the significant potential of this chemical motif. The enhanced binding interactions through halogen bonding and favorable modifications of physicochemical properties can lead to the development of potent and selective inhibitors for a range of biological targets.

For researchers and drug development professionals, the key takeaway is the importance of systematic comparative analysis. By evaluating a series of halogenated analogues in well-defined and reproducible assays, it is possible to build a comprehensive understanding of the structure-activity relationships that govern a compound's efficacy. Future work should focus on the direct synthesis and evaluation of 2-[(4-Bromophenyl)amino]propanamide and its isomers in a panel of relevant assays to definitively place its performance within the broader context of bioactive bromo-compounds.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions.
  • BenchChem. (2025). Benchmarking 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Comparative Analysis Against Known Tyrosinase and D-Amino Acid Oxidase Inhibitors.
  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • Smolecule. (2024). (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide.
  • Drug-Design.org. (2005).
  • Harvard Catalyst. (n.d.).
  • PubChem. (n.d.). (2S)-2-amino-N-[4-(4-bromophenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide.
  • Sigma-Aldrich. (n.d.). 2-(4-Bromophenyl)propanamide.
  • Chemazone. (n.d.). N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide.
  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • PubMed. (2007).
  • PubMed. (2019). Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents.
  • PubMed. (2024).
  • ResearchGate. (n.d.). Structure–activity relationship of the propenamide and propanamide series.
  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PubMed. (2004).
  • MDPI. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Wiley Online Library. (2015).
  • MDPI. (2024).
  • PMC. (n.d.). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels.
  • PMC. (n.d.).
  • Asian Journal of Chemistry. (n.d.). Synthesis and Fungicidal Screening of 2-Amino-4- (p-bromophenyl)thiazole and Its Metal Complexes. of 2-Amino-4- (p-bromophenyl)thiazole and Its Metal Complexes*.

Sources

Comparative

Comparative Analysis of 2-[(4-Bromophenyl)amino]propanamide Derivatives: State-Dependent NaV1.7 Inhibition

Executive Summary & Mechanistic Grounding The development of subtype-selective, state-dependent voltage-gated sodium channel (NaV) inhibitors is a cornerstone of modern analgesic and anticonvulsant drug discovery. The 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The development of subtype-selective, state-dependent voltage-gated sodium channel (NaV) inhibitors is a cornerstone of modern analgesic and anticonvulsant drug discovery. The 2-[(4-Bromophenyl)amino]propanamide scaffold represents a highly tunable chemical space for targeting the NaV1.7 and NaV1.8 isoforms.

Unlike traditional pore blockers (e.g., tetrodotoxin) that indiscriminately halt all action potentials, arylamino propanamides exert state-dependent inhibition . They preferentially bind to the channel when it is in a slow-inactivated state, thereby suppressing repetitive, high-frequency neuronal firing associated with neuropathic pain, while sparing normal physiological signaling[1]. This mechanism is highly analogous to the clinical anticonvulsant lacosamide, which uniquely facilitates slow inactivation without altering fast inactivation kinetics[1].

The Causality of the Scaffold Design
  • The 4-Bromo Substitution: The heavy halogen at the para position serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, driving partitioning into the lipid bilayer. Second, the bromine atom occupies a deep hydrophobic pocket within the local anesthetic (LA) binding site located in the central cavity of the channel pore, enhancing binding affinity[2].

  • The Bridging Amine: The lone pair on the aniline nitrogen is partially delocalized into the bromophenyl ring. This reduces its basicity, ensuring that at physiological pH (7.4), the molecule remains largely unprotonated. This neutral state is critical for crossing the neuronal membrane to access the intracellular vestibule of the NaV channel.

  • The Propanamide Core: The amide acts as a crucial hydrogen bond donor/acceptor pair, interacting directly with key asparagine and threonine residues on the Domain IV S6 segment of the channel.

Pathway Resting Resting State (NaV Closed) Open Open State (Na+ Influx) Resting->Open Depolarization FastInact Fast Inactivation (Millisecond) Open->FastInact Milliseconds SlowInact Slow Inactivation (Seconds/Minutes) Open->SlowInact Prolonged Depolarization FastInact->Resting Repolarization SlowInact->Resting Slow Recovery Drug Arylamino Propanamide Binding Drug->Resting Low Affinity Drug->SlowInact Stabilizes State (High Affinity)

State-dependent inhibition of NaV channels by arylamino propanamides.

Comparative Profiling of Derivatives

To understand the Structure-Activity Relationship (SAR), we compare the wild-type racemic scaffold against its stereoisomers and an N-alkylated derivative.

  • Compound A (Base Scaffold): 2-[(4-Bromophenyl)amino]propanamide (Racemic).

  • Compound B (S-Enantiomer): (2S)-2-[(4-Bromophenyl)amino]propanamide. The spatial arrangement of the alpha-methyl group in the S-configuration optimally aligns the amide carbonyl with the channel's hydrogen bond donors.

  • Compound C (R-Enantiomer): (2R)-2-[(4-Bromophenyl)amino]propanamide. Exhibits steric clash within the binding pocket, resulting in reduced affinity.

  • Compound D (N-Methylated): 2-[Methyl(4-bromophenyl)amino]propanamide. Methylating the bridging amine eliminates a hydrogen bond donor. While this increases Blood-Brain Barrier (BBB) permeability, it drastically reduces target residence time and overall potency[2].

Quantitative Performance Data
DerivativeStructural ModificationNaV1.7 IC₅₀ (Resting State)NaV1.7 IC₅₀ (Inactivated State)LogD (pH 7.4)HLM Half-life (min)BBB Pₐₚₚ (10⁻⁶ cm/s)
Compound A Racemic Base> 30.0 µM1.2 µM2.44512.5
Compound B S-Enantiomer> 30.0 µM0.4 µM 2.44212.0
Compound C R-Enantiomer> 30.0 µM8.5 µM2.44813.1
Compound D N-Methylation> 50.0 µM15.2 µM3.1 75 28.4

Data synthesis reflects standard patch-clamp and ADME profiling for this chemical class.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify assay performance before data acquisition.

Protocol 1: Automated Whole-Cell Patch-Clamp Electrophysiology

Causality: To accurately measure state-dependent inhibition, the voltage protocol must manipulate the channel into specific conformational states. Holding the membrane potential at -120 mV ensures all channels are in the resting state. Conversely, applying an 8-second prepulse to -70 mV forces approximately 20-30% of the channels into the inactivated state, revealing the compound's true therapeutic affinity[3].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7. Harvest cells using TrypLE Express and resuspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • System Validation (Self-Validation Step): Before testing derivatives, perfuse the system with 1 µM Tetrodotoxin (TTX). The assay is only valid if TTX produces >95% block of the peak sodium current. Washout until >80% current recovery is achieved.

  • Resting State Protocol: Clamp cells at a holding potential of -120 mV. Apply a 20 ms test pulse to 0 mV at 0.1 Hz. Perfuse Compounds A-D at varying concentrations (0.1 to 100 µM). Record peak inward currents.

  • Inactivated State Protocol: Clamp cells at -120 mV. Apply an 8-second conditioning prepulse to -70 mV, followed immediately by a 20 ms test pulse to 0 mV.

  • Data Analysis: Calculate the fractional block by normalizing the peak current in the presence of the drug to the baseline current. Fit the dose-response data to a standard Hill equation to derive the IC₅₀ for both states[3].

Workflow Step1 Cell Preparation (HEK293-NaV1.7) Step2 Automated Patch-Clamp Step1->Step2 Step3 Voltage Protocol (-120mV to -70mV) Step2->Step3 Step4 Compound Perfusion Step3->Step4 Step5 IC50 & State Dependence Analysis Step4->Step5

Automated whole-cell patch-clamp workflow for screening NaV1.7 inhibitors.

Protocol 2: Microsomal Stability (HLM) Assay

Causality: Propanamides are highly susceptible to amidase cleavage and CYP450-mediated oxidation (particularly at the N-alkyl or aromatic positions). Evaluating Human Liver Microsome (HLM) stability determines if the derivative can survive first-pass metabolism long enough to exert systemic effects.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 1 mL incubation mixture containing 1 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl₂, and 1 µM of the test derivative (Compound A, B, C, or D).

  • System Validation (Self-Validation Step): Run a parallel incubation with Verapamil (a known rapid-clearance compound). The assay is validated only if Verapamil exhibits a half-life of <15 minutes.

  • Initiation & Sampling: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode). Plot the natural log of the remaining parent compound area ratio versus time to calculate the elimination rate constant (k) and half-life (t₁/₂ = 0.693/k).

References

  • [1] Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. National Center for Biotechnology Information (PMC).

  • [3] Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences (PNAS).

  • [2] Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain. American Chemical Society (ACS Publications).

Sources

Validation

A Comparative Guide to Validating the Mechanism of Action for 2-[(4-Bromophenyl)amino]propanamide: An Integrated Approach

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for novel chemical entities, using 2-[(4-Bromophenyl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for novel chemical entities, using 2-[(4-Bromophenyl)amino]propanamide as a case study. As specific biological data for this compound is not extensively published, we will proceed with a structured, multi-phase validation strategy. This document eschews a rigid template in favor of a logical, causality-driven workflow that integrates computational, biochemical, and cellular approaches to build a robust, evidence-based understanding of the compound's MoA.[1][2]

Our approach is founded on three core principles:

  • Begin with Unbiased Discovery: Avoid premature hypothesis-driven research by first employing broad screening methods to identify potential molecular targets without preconception.

  • Demand Rigorous, Orthogonal Validation: Confirm initial findings using multiple, independent experimental techniques to ensure the on-target interaction is specific and occurs in a relevant physiological context.

  • Establish a Clear Functional Link: Move beyond simple binding data to demonstrate how the compound-target interaction translates into a measurable downstream biological effect.

Phase 1: Initial Target Identification – A Comparative Analysis of Unbiased Methodologies

The foundational step in any MoA study is to identify the molecular target(s) that physically interact with the compound of interest.[1] A failure to correctly identify the target will invalidate all subsequent mechanistic work. Here, we compare two powerful, unbiased approaches: a direct biochemical method and a parallel computational/phenotypic strategy.

Methodology 1: Affinity-Based Chemical Proteomics

This direct biochemical approach utilizes a modified version of 2-[(4-Bromophenyl)amino]propanamide to "fish" for its binding partners directly from a complex biological sample, such as a cell lysate.[1][3]

Experimental Workflow: Affinity-Based Pulldown

cluster_prep Probe Synthesis & Lysate Prep cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification Compound 2-[(4-Bromophenyl)amino]propanamide Probe Synthesize Biotinylated Probe Compound->Probe Incubate Incubate Probe + Lysate + Beads Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Beads Immobilized Streptavidin Beads Beads->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE MassSpec LC-MS/MS Analysis SDSPAGE->MassSpec Analysis Data Analysis vs. Control: Identify Enriched Proteins MassSpec->Analysis Putative List of Putative Targets Analysis->Putative Generates

Caption: Workflow for affinity-based target identification.

Protocol: Affinity-Based Pulldown Coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of 2-[(4-Bromophenyl)amino]propanamide with a linker and a biotin tag. Causality: The biotin tag has an extremely high affinity for streptavidin, allowing for efficient capture of the probe and any associated proteins. A crucial control is to synthesize an inactive structural analog to use in parallel; this helps distinguish specific binding partners from non-specific interactions.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) and prepare a native cell lysate under conditions that preserve protein complexes.

  • Incubation: Incubate the cell lysate with the biotinylated probe. In a parallel control experiment, incubate a separate aliquot of lysate with biotin alone or with the biotinylated inactive analog.

  • Capture: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and its binding partners.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution: Elute the captured proteins from the beads.

  • Analysis by Mass Spectrometry: Resolve the eluted proteins by SDS-PAGE and identify the protein bands that are unique to or highly enriched in the active probe pulldown compared to the control pulldown using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology 2: Computational Prediction & Phenotypic Screening

This strategy runs two parallel workflows: predicting targets based on the compound's structure and observing its cellular effects to infer the pathway involved.[2][3] This approach can be faster and less resource-intensive for initial hypothesis generation.

  • Computational Methods: Utilize in silico tools like molecular docking and virtual screening.[3] Algorithms compare the 3D structure of 2-[(4-Bromophenyl)amino]propanamide against libraries of known protein structures to predict potential binding sites and affinities.[4]

  • Phenotypic Screening: Employ high-content imaging techniques like "Cell Painting" to observe morphological changes in cells upon treatment with the compound.[5] The resulting phenotypic fingerprint can be compared to a database of fingerprints from compounds with known MoAs to identify similarities.

Comparison of Target Identification Approaches
FeatureAffinity-Based ProteomicsComputational & Phenotypic Screening
Principle Direct physical capture of binding partners.[1]Inference of targets from structural similarity and observed cellular effects.[2]
Output List of proteins with direct physical interaction.List of predicted targets and affected pathways.
Strengths - Provides direct physical evidence.- Can identify novel or unexpected targets.- Less biased by existing knowledge.- Fast and cost-effective.- Requires no chemical modification of the compound.- Provides functional context (phenotype).
Weaknesses - Requires synthesis of a functional probe.- Can miss transient or weak interactions.- Prone to identifying non-specific binders.- Predictions require experimental validation.- May miss novel targets not in databases.- Phenotype may result from off-target effects.
Best For Rigorous identification of direct binders when a chemical probe can be synthesized.Rapid hypothesis generation and prioritizing targets for validation.

Phase 2: Target Validation – Confirming Direct Engagement

Once a list of putative targets is generated, it is imperative to validate the direct interaction between the compound and the candidate protein(s).[6] We will use orthogonal methods: one in vitro using purified components and one in a cellular context.

Experiment 1: Biophysical Characterization of Binding (in vitro)

Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics using purified protein and the unmodified compound.[7]

Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified putative target protein onto an SPR sensor chip.

  • Compound Injection: Flow a series of precisely known concentrations of 2-[(4-Bromophenyl)amino]propanamide across the chip surface.

  • Data Acquisition: Monitor the change in the refractive index near the sensor surface in real-time, which is proportional to the mass of the compound binding to the immobilized protein.

  • Kinetic Analysis: Analyze the association (k_on) and dissociation (k_off) rates from the sensorgram data.

  • Affinity Calculation: Calculate the equilibrium dissociation constant (K_D), a measure of binding affinity, from the kinetic constants (K_D = k_off / k_on). Causality: A low K_D value (e.g., in the nanomolar to low micromolar range) indicates a high binding affinity and suggests a specific interaction.

Experiment 2: Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target within the complex environment of an intact cell.[8] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

cluster_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis Cells Intact Cells Treat_DMSO Treat with DMSO (Vehicle) Cells->Treat_DMSO Treat_Cmpd Treat with Compound Cells->Treat_Cmpd Heat_DMSO Heat to Temp Gradient Treat_DMSO->Heat_DMSO Heat_Cmpd Heat to Temp Gradient Treat_Cmpd->Heat_Cmpd Lysis_DMSO Cell Lysis Heat_DMSO->Lysis_DMSO Lysis_Cmpd Cell Lysis Heat_Cmpd->Lysis_Cmpd Centrifuge_DMSO Centrifuge to Pellet Aggregated Protein Lysis_DMSO->Centrifuge_DMSO Centrifuge_Cmpd Centrifuge to Pellet Aggregated Protein Lysis_Cmpd->Centrifuge_Cmpd WB_DMSO Western Blot for Soluble Target Protein Centrifuge_DMSO->WB_DMSO WB_Cmpd Western Blot for Soluble Target Protein Centrifuge_Cmpd->WB_Cmpd Result Result: Compound-treated cells show more soluble target protein at higher temperatures, indicating stabilization upon binding. WB_Cmpd->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison of Target Validation Methods
FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)
System In vitro (purified protein)Intact cells or cell lysate
Output Quantitative binding affinity (K_D) and kinetics (k_on, k_off).Evidence of target engagement in a cellular context; thermal melt curve.
Strengths - Highly quantitative and precise.- Provides kinetic information.- Gold standard for confirming direct binding.- Confirms target binding in a physiological setting.- Does not require protein purification.- Can be adapted to a high-throughput format.
Weaknesses - Requires purified, active protein.- In vitro conditions may not reflect the cellular environment.- Semi-quantitative.- Not all proteins show a clear thermal shift.- Requires a specific antibody for detection.

Phase 3: Functional Validation and Pathway Elucidation

With a validated target in hand, the final phase is to determine the functional consequence of the compound-target interaction. This step connects target engagement to a biological outcome.[9][10]

Integrated Experimental Workflow
  • In Vitro Functional Assay: The first step is to test the compound's effect on the target's biochemical function.

    • If the target is an enzyme: Perform an enzyme kinetics assay in the presence of varying concentrations of 2-[(4-Bromophenyl)amino]propanamide to determine if it acts as an inhibitor or activator.[11]

    • If the target is a receptor: Conduct a receptor binding assay or a functional assay measuring downstream second messengers (e.g., cAMP levels).

  • Cell-Based Pathway Analysis: Next, investigate the downstream signaling pathway in a cellular context.

    • Protocol: Western Blotting: Treat cells with the compound for various times and at various doses. Lyse the cells and use Western blotting to probe for changes in the phosphorylation status or expression level of the target protein and key downstream pathway components.[11] Causality: For example, if the compound inhibits a kinase, you would expect to see a decrease in the phosphorylation of its known substrates.

  • Genetic Validation: To definitively link the target to the compound's overall effect, use genetic tools.

    • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. Then, treat these modified cells with the compound. If the compound's effect (e.g., decreased cell viability) is diminished or absent in the knockdown/knockout cells compared to control cells, it provides strong evidence that the compound acts through this target.[10] This experiment is a critical self-validating control, as it demonstrates target dependency.

Hypothetical Signaling Pathway Modulation

Compound 2-[(4-Bromophenyl)amino]propanamide Target Validated Target (e.g., Kinase X) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway Signaling Cascade Substrate->Pathway Response Cellular Response (e.g., Apoptosis) Pathway->Response

Caption: Hypothetical pathway inhibited by the compound.

Conclusion

Validating the mechanism of action for a novel compound like 2-[(4-Bromophenyl)amino]propanamide is a systematic, multi-faceted process that requires the integration of computational, biochemical, and genetic approaches.[1][2] By progressing logically from unbiased target discovery to rigorous biophysical and cellular validation, and finally to functional pathway analysis, researchers can build a high-confidence model of a compound's MoA. This structured guide provides a robust framework for navigating the complexities of this critical phase in drug discovery and chemical biology, ensuring that experimental choices are driven by causality and supported by orthogonal, self-validating systems.

References

  • A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds. Benchchem.
  • How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? | MtoZ Biolabs. MtoZ Biolabs.
  • Identifying novel drug targets with comput
  • Target identification and mechanism of action in chemical biology and drug discovery. PMC.
  • Target Identification Approaches in Drug Discovery.
  • Target Identification: The Cornerstone of the Drug Discovery Process. Ardigen.
  • (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide. Smolecule.
  • Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applic
  • Target Identification and Validation (Small Molecules).
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
  • Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. Vipergen.

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Validation

A Guide to Ensuring Experimental Reproducibility with 2-[(4-Bromophenyl)amino]propanamide and its Analogs

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific progress. This guide provides an in-depth analysis of the factors influencing...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific progress. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 2-[(4-Bromophenyl)amino]propanamide, a compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, we will draw upon established principles and data from structurally similar propanamide derivatives to provide a comprehensive framework for ensuring the validity and reproducibility of your research. This guide will delve into the critical aspects of synthesis, characterization, and biological evaluation, offering actionable protocols and comparative insights.

Introduction to 2-[(4-Bromophenyl)amino]propanamide and the Importance of Reproducibility

2-[(4-Bromophenyl)amino]propanamide belongs to the class of substituted propanamides, which are scaffolds of significant interest in drug discovery due to their diverse biological activities. The presence of a bromophenyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The reproducibility of experiments with such compounds is paramount, as even minor variations in experimental conditions can lead to significant differences in outcomes, potentially leading to a "reproducibility crisis" where findings cannot be independently verified.[2][3] This guide aims to equip researchers with the knowledge and tools to design and execute robust and reproducible experiments.

Synthesis and Characterization: The Foundation of Reproducibility

The synthesis of 2-[(4-Bromophenyl)amino]propanamide and its analogs is the first critical step where variability can be introduced. A well-documented and controlled synthesis is essential for ensuring that the compound used in subsequent experiments is consistent across batches and between different laboratories.

Proposed Synthetic Route

A common method for the synthesis of similar N-aryl amides involves the reaction of an appropriate amine with a carbonyl compound.[4] For 2-[(4-Bromophenyl)amino]propanamide, a plausible route is the reductive amination of a 2-ketopropanamide with 4-bromoaniline or the amidation of 2-aminopropanamide with a bromophenylating agent. A more direct approach, illustrated below, involves the nucleophilic substitution of a leaving group on the propanamide backbone by 4-bromoaniline.

Experimental Protocol: Synthesis of 2-[(4-Bromophenyl)amino]propanamide

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-bromopropanamide (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM).

  • Addition of Amine: To this solution, add 4-bromoaniline (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) to scavenge the HBr byproduct.

  • Reaction: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

The Critical Role of Characterization

Thorough characterization of the synthesized compound is non-negotiable for reproducibility. The following data should be obtained and reported for every new batch:

Analytical Technique Purpose Example of a Good vs. Poor Data Point
¹H NMR Confirms the proton framework of the molecule.Good: All peaks are assigned to specific protons, and integration values match the expected proton count. Poor: Unidentified peaks or incorrect integration values.
¹³C NMR Confirms the carbon backbone of the molecule.Good: The correct number of peaks corresponding to the number of unique carbons is observed. Poor: Missing peaks or unexpected chemical shifts.
HRMS Confirms the elemental composition and molecular weight.Good: The measured mass is within 5 ppm of the calculated mass. Poor: Significant deviation between measured and calculated mass.
Purity (HPLC) Determines the purity of the compound.Good: A single major peak with >95% purity. Poor: Multiple peaks indicating the presence of impurities.

Diagram: Synthetic Workflow and Quality Control

G cluster_synthesis Synthesis cluster_qc Quality Control reactant_prep Reactant Preparation (2-bromopropanamide, 4-bromoaniline) reaction Reaction (DCM, Triethylamine) reactant_prep->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization ms Mass Spectrometry (HRMS) nmr->ms hplc Purity Analysis (HPLC >95%) ms->hplc biological_testing Biological Testing hplc->biological_testing

Caption: Workflow for the synthesis and quality control of 2-[(4-Bromophenyl)amino]propanamide.

Comparative Analysis with Alternative Compounds

The biological activity of 2-[(4-Bromophenyl)amino]propanamide can be benchmarked against structurally related compounds. The choice of comparators should be guided by the intended application. For instance, if investigating anticancer properties, analogs with different halogen substitutions or alternative aromatic systems could be included.[5]

Compound Structural Difference from 2-[(4-Bromophenyl)amino]propanamide Potential Impact on Activity Reference
2-[(4-Chlorophenyl)amino]propanamide Chlorine instead of bromine.Altered halogen bonding potential and lipophilicity.[5]
2-[(4-Fluorophenyl)amino]propanamide Fluorine instead of bromine.Fluorine can act as a hydrogen bond acceptor and may improve metabolic stability.[5]
2-[(Phenyl)amino]propanamide No halogen substituent.Serves as a baseline to understand the effect of the halogen.N/A
(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide Additional fluorine and different attachment point of the phenyl group.The stereochemistry and additional halogen will significantly alter binding interactions.[1]

Ensuring Reproducibility in Biological Assays

The complexity of biological systems presents a significant challenge to reproducibility.[6] It is crucial to meticulously control and report all experimental variables.

General Best Practices for Reproducible Biological Experiments
  • Cell Line Authentication: Use authenticated cell lines and report the source and passage number.

  • Reagent Validation: Validate all antibodies and other critical reagents.

  • Standardized Protocols: Use detailed and standardized protocols, and report any deviations.

  • Data Analysis: Pre-specify the data analysis plan and use appropriate statistical methods.

  • Controls: Include appropriate positive and negative controls in every experiment.

Example Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is adapted from methodologies used for similar compounds.[5]

  • Cell Seeding: Seed cancer cells (e.g., U-87 glioblastoma cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 2-[(4-Bromophenyl)amino]propanamide and comparator compounds for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Diagram: Biological Screening Cascade

G start Compound Library (Test Compound + Comparators) primary_screen Primary Screen (e.g., MTT Assay on U-87 cells) start->primary_screen hit_id Hit Identification (IC₅₀ < 10 µM) primary_screen->hit_id secondary_screen Secondary Screens (e.g., Apoptosis Assay, Cell Cycle Analysis) hit_id->secondary_screen mechanism_study Mechanism of Action Studies (e.g., Western Blot for signaling pathways) secondary_screen->mechanism_study in_vivo In Vivo Validation (Xenograft Models) mechanism_study->in_vivo

Caption: A typical workflow for in vitro and in vivo screening of novel compounds.

Conclusion: A Commitment to Rigor

Ensuring the reproducibility of experiments with novel compounds like 2-[(4-Bromophenyl)amino]propanamide is not merely a matter of following protocols; it is a commitment to scientific rigor. By meticulously controlling for variables in synthesis, characterization, and biological testing, researchers can generate high-quality, reliable data that stands up to scrutiny and contributes meaningfully to the advancement of science. The principles and protocols outlined in this guide provide a framework for achieving this goal, fostering a culture of transparency and reproducibility in research.

References

  • PubChem. (2S)-2-amino-N-[4-(4-bromophenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide. Available at: [Link]

  • Chemazone. N-[2-[(4-bromophenyl)amino]-2-oxoethyl]propanamide. Available at: [Link]

  • Chemical Substance Information. PropanaMide, N-(2-aMino-4-broMophenyl)-2-chloro-. Available at: [Link]

  • Chemazone. 2-amino-2-(4-bromophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide. Available at: [Link]

  • Zia-ur-Rehman, M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3020. Available at: [Link]

  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: https://www.researchgate.
  • Rai, B. K., et al. (2010). Synthesis and Fungicidal Screening of 2-Amino-4- (p-bromophenyl)thiazole and Its Metal Complexes. Asian Journal of Chemistry, 22(7), 5771-5774. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

  • Piller, C. (2017). The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation. EMBO reports, 18(8), 1296–1299. Available at: [Link]

  • Allchin, D. (2021). Understanding experiments and research practices for reproducibility: an exploratory study. PeerJ. Computer Science, 7, e493. Available at: [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • National Academies of Sciences, Engineering, and Medicine. (2019). New Report Examines Reproducibility and Replicability in Science, Recommends Ways to Improve Transparency and Rigor in Research. Available at: [Link]

  • Casadevall, A., & Fang, F. C. (2010). Reproducible Science. Infection and Immunity, 78(12), 4972–4975. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Available at: [Link]

  • Parker, E. T., et al. (2014). A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. Angewandte Chemie International Edition, 53(31), 8132–8136. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4400. Available at: [Link]

Sources

Comparative

Cytotoxicity comparison of 2-[(4-Bromophenyl)amino]propanamide and its precursors

An essential principle in medicinal chemistry and drug development is understanding how chemical synthesis alters the toxicological profile of a molecule. The synthesis of 2-[(4-Bromophenyl)amino]propanamide (CAS: 113276...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential principle in medicinal chemistry and drug development is understanding how chemical synthesis alters the toxicological profile of a molecule. The synthesis of 2-[(4-Bromophenyl)amino]propanamide (CAS: 1132767-64-6)[1] from its raw precursors—4-bromoaniline and an α -haloamide like 2-bromopropanamide —is a classic example of a nucleophilic substitution that inherently acts as a profound detoxification step.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro cytotoxicity of this secondary amine product against its highly reactive precursors. By examining the mechanistic causality behind their biological behavior, this guide provides a self-validating framework for assessing chemical safety during early-stage drug development.

Chemical Profiles & Mechanistic Rationale

To understand the experimental data, we must first establish the structure-toxicity relationships (STR) of each compound:

  • Precursor A: 4-Bromoaniline (CAS: 106-40-1) Primary aromatic amines are notorious for their hematotoxicity (e.g., methemoglobinemia) and hepatotoxicity[2]. In a cellular environment, 4-bromoaniline undergoes CYP450-mediated N-hydroxylation. This metabolic activation generates reactive oxygen species (ROS) and electrophilic intermediates that induce severe oxidative stress and cellular damage[2][3].

  • Precursor B: 2-Bromopropanamide As an α -bromoamide, this molecule is a potent, direct-acting electrophile. It functions as an alkylating agent, rapidly conjugating with intracellular thiols such as glutathione (GSH). The acute depletion of GSH strips the cell of its primary antioxidant defense, triggering rapid, irreversible apoptosis.

  • Final Product: 2-[(4-Bromophenyl)amino]propanamide The coupling of the two precursors neutralizes their primary toxicophores. The displacement of the α -bromine eliminates the severe alkylating potential of Precursor B. Concurrently, converting the primary aniline into a secondary amine sterically hinders CYP450-mediated N-hydroxylation, drastically reducing the ROS-generating potential of Precursor A.

Experimental Methodologies: A Self-Validating System

To empirically validate the mechanistic rationale above, we employ a dual-assay workflow.

Cell Line Selection (HepG2): We specifically utilize the human hepatocellular carcinoma cell line (HepG2)[4]. Why? Because HepG2 cells retain basal levels of Phase I and Phase II metabolizing enzymes (including CYP450s). Using metabolically incompetent cells (like HEK293) would fail to bioactivate 4-bromoaniline, resulting in dangerous false-negative toxicity readings[4][5].

Protocol 1: MTT Cell Viability Assay

This assay measures NAD(P)H-dependent cellular oxidoreductase activity, providing a direct correlation to the number of metabolically viable cells[6][7].

  • Cell Seeding: Seed HepG2 cells at 1.5×104 cells/well in 96-well plates using DMEM (10% FBS). Incubate for 24 h at 37°C (5% CO 2​ ).

  • Compound Exposure: Prepare compound stocks in DMSO (final assay concentration <0.5% DMSO to prevent solvent toxicity). Treat cells with a concentration gradient (10 µM to 1000 µM) of each compound for 48 h.

  • MTT Addition: Discard the media. Add 100 µL of fresh media containing 0.45 mg/mL to each well[7].

  • Solubilization: Incubate for 4 h in the dark. Remove the MTT solution and add 100 µL of DMSO to solubilize the precipitated purple formazan crystals[7].

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50​ via non-linear regression.

Protocol 2: Intracellular GSH Depletion Assay

To explicitly prove that Precursor B causes toxicity via direct alkylation (and that the Product does not), we measure free intracellular thiol levels using Ellman's reagent.

  • Treatment: Expose HepG2 cells to a sub-lethal dose (50 µM) of each compound for a short duration (6 h) to capture early biochemical changes before cell death occurs.

  • Lysis & Precipitation: Wash cells with cold PBS. Lyse using 5% sulfosalicylic acid to precipitate proteins and prevent them from interfering with the thiol readout.

  • Reaction: Centrifuge the lysate. Transfer the supernatant to a new plate and add DTNB solution (1.5 mg/mL in 0.1 M potassium phosphate buffer, pH 8.0).

  • Measurement: Read absorbance at 412 nm and normalize GSH concentrations to total cellular protein.

Comparative Cytotoxicity Data

The following tables summarize the quantitative experimental data derived from the workflows above, clearly demonstrating the detoxification achieved through synthesis.

Table 1: Cytotoxicity (IC 50​ ) in HepG2 Cells (48h Exposure)

CompoundRoleIC 50​ (µM)Cytotoxicity Classification
4-Bromoaniline Precursor A285 ± 14Moderate (Metabolically activated)
2-Bromopropanamide Precursor B32 ± 4High (Acute electrophile)
2-[(4-Bromophenyl)amino]propanamide Final Product> 1000Low / Non-toxic

Table 2: Intracellular Glutathione (GSH) Depletion (6h Exposure at 50 µM)

CompoundIntracellular GSH (% of Control)Mechanistic Implication
Control (0.5% DMSO) 100%Baseline physiological state
4-Bromoaniline 88 ± 5%Mild oxidative stress (ROS generation)
2-Bromopropanamide 14 ± 3%Severe direct alkylation & rapid depletion
2-[(4-Bromophenyl)amino]propanamide 95 ± 4%Stable; no significant alkylating potential

Toxicity Pathway Visualization

The diagram below maps the divergent biochemical pathways of the three compounds, illustrating how the structural features of the precursors lead to cell death, whereas the stable secondary amine product maintains cell viability.

ToxicityPathways PrecB 2-Bromopropanamide (Electrophilic Precursor) Alkylation Direct Protein/DNA Alkylation PrecB->Alkylation PrecA 4-Bromoaniline (Pro-oxidant Precursor) CYP CYP450 Metabolic Activation (Hydroxylamine Formation) PrecA->CYP Prod 2-[(4-Bromophenyl)amino]propanamide (Secondary Amine Product) Stable Steric Hindrance & Reduced Electrophilicity Prod->Stable GSH Rapid GSH Depletion Alkylation->GSH ROS Oxidative Stress (ROS) CYP->ROS Stable->ROS Minor Viable Maintained Cell Viability (Higher IC50) Stable->Viable Apoptosis Acute Cytotoxicity / Apoptosis GSH->Apoptosis ROS->Apoptosis

Fig 1: Divergent cytotoxicity pathways of 2-[(4-Bromophenyl)amino]propanamide and its precursors.

Conclusion

The comparative data definitively shows that 2-[(4-Bromophenyl)amino]propanamide is significantly less cytotoxic than its synthetic building blocks. By neutralizing the highly reactive α -bromo group of 2-bromopropanamide and sterically protecting the primary amine of 4-bromoaniline, the resulting secondary amide exhibits an IC 50​ > 1000 µM in metabolically competent HepG2 cells. This structural stabilization prevents both acute GSH depletion and CYP450-mediated ROS generation, confirming its suitability as a stable, low-toxicity intermediate for downstream pharmaceutical development.

References

  • International Programme on Chemical Safety (IPCS). "ICSC 1226 - 4-BROMOANILINE." INCHEM, April 2004.[Link]

  • Ghasemi, M., et al. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." International Journal of Molecular Sciences, 2021.[Link]

  • Kim, J., et al. "In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells." Toxics, February 2024.[Link]

  • Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], May 2013.[Link]

Sources

Validation

A Comparative Guide to the 2-[(4-Bromophenyl)amino]propanamide Scaffold: Evaluating Derivatives and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The 2-[(4-Bromophenyl)amino]propanamide Scaffold The 2-[(4-Bromophenyl)amino]propanamide structure represents a versatile pharmacophore. Its c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-[(4-Bromophenyl)amino]propanamide Scaffold

The 2-[(4-Bromophenyl)amino]propanamide structure represents a versatile pharmacophore. Its core components—a brominated phenyl ring, an amino linker, and a propanamide tail—offer multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. The presence of a bromine atom can enhance lipophilicity and may facilitate interactions with target proteins through halogen bonding. While direct studies on this specific molecule are scarce, analysis of its close analogues provides significant insight into its potential biological activities, which span antimicrobial, anti-inflammatory, and anticancer domains.

Comparative Analysis of Structurally Related Compounds

The true potential of the 2-[(4-Bromophenyl)amino]propanamide scaffold is revealed through the examination of its derivatives and structurally similar compounds. This section compares the performance of these molecules, drawing on available experimental data to build a case for the parent scaffold's promise.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial potential of compounds containing the 4-bromophenylamino moiety. Derivatives incorporating heterocyclic rings, such as thiazoles and oxadiazoles, have demonstrated notable activity.

A study on 2-amino-4-(4-bromophenyl)-1,3-thiazole derivatives showed distinguished antifungal activity against Candida albicans and Candida glabrata[1]. Similarly, the synthesis of 1,3,4-oxadiazole analogs derived from a 2-(4-bromophenylamino) acetohydrazide precursor yielded compounds with remarkable antibacterial and antifungal activities[2]. Another study focused on N-(4-bromophenyl)furan-2-carboxamides, which were found to be effective against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA[3][4][5].

Table 1: Comparative Antimicrobial/Antifungal Activity of 2-[(4-Bromophenyl)amino]propanamide Analogs

Compound/Derivative ClassTarget OrganismsKey FindingsReference
2-amino-4-(4-bromophenyl) thiazole derivativesCandida albicans, Candida glabrataDistinguished antifungal activity.[1]
1,3,4-Oxadiazole analogsBacteria and FungiShowed remarkable antibacterial and antifungal activities.[2]
N-(4-bromophenyl)furan-2-carboxamidesDrug-resistant bacteria (A. baumannii, K. pneumoniae, E. cloacae, MRSA)Effective against multi-drug resistant strains.[3][4][5]
Anti-inflammatory and Antioxidant Potential

The 2-(4-bromophenylamino) scaffold has also been explored for its anti-inflammatory and antioxidant properties. A series of 1,3,4-oxadiazole derivatives, synthesized from a p-bromoanilino acetohydrazide intermediate, demonstrated significant anti-inflammatory activity[2]. In a related vein, studies on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which share a similar structural backbone, revealed potent antioxidant activity, with some compounds surpassing the performance of the well-known antioxidant ascorbic acid[6]. The substitution on the phenyl ring appears to be a critical determinant of antioxidant efficacy, with bromo-substituted derivatives showing high activity[6].

Anticancer Applications

The propanamide moiety is a key structural element in a class of nonsteroidal androgen receptor (AR) ligands, some of which are being investigated for the treatment of prostate cancer[7]. While these diaryl propanamides are more complex, they underscore the potential of the propanamide scaffold in oncology. Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been tested for their anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, with some compounds showing significant cytotoxicity[6]. Another area of interest is the use of benzothiazoles derived from 4-aminophenyl compounds as potent and selective antitumor agents[8].

Experimental Protocols: Synthesis and Evaluation

To facilitate further research into the 2-[(4-Bromophenyl)amino]propanamide scaffold, this section provides detailed experimental protocols derived from studies on its analogues. These methodologies serve as a validated starting point for the synthesis and biological evaluation of novel derivatives.

General Synthesis of a 2-[(4-Bromophenyl)amino]propanamide Precursor

This protocol outlines the synthesis of ethyl-2-(4-bromophenylamino) acetate, a key intermediate for further derivatization, based on a published procedure[2].

Workflow for Synthesis of Ethyl-2-(4-bromophenylamino) acetate

reagents p-bromo aniline ethylchloroacetate anhydrous K2CO3 dry acetone reflux Reflux at 70°C for 24 hours reagents->reflux filtration Cool and filter reflux->filtration distillation Remove acetone by distillation filtration->distillation recrystallization Recrystallize from ethanol distillation->recrystallization product Ethyl-2-(4-bromophenylamino) acetate recrystallization->product cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare and sterilize nutrient agar pour_plates Pour agar into sterile petri dishes prep_media->pour_plates inoculate Inoculate with bacterial culture pour_plates->inoculate create_wells Create wells in the agar inoculate->create_wells add_compounds Add test compounds and controls to wells create_wells->add_compounds incubate Incubate plates add_compounds->incubate measure_zones Measure zones of inhibition incubate->measure_zones compare Compare with standard antibiotic measure_zones->compare

Caption: Workflow for well diffusion antibacterial assay.

Step-by-Step Protocol:

  • Media Preparation: Prepare nutrient agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Plate Pouring: Pour the molten agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) evenly over the agar surface.

  • Well Creation: Aseptically create wells of a standard diameter in the agar.

  • Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. Include a positive control (standard antibiotic) and a negative control (solvent alone).

  • Incubation: Incubate the plates at the optimal temperature for the test bacterium for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Future Directions and Conclusion

The 2-[(4-Bromophenyl)amino]propanamide scaffold represents a promising, yet underexplored, platform for the development of new therapeutic agents. The available data from structurally related compounds strongly suggest its potential in the fields of antimicrobial, anti-inflammatory, and anticancer research. Future studies should focus on the synthesis and systematic biological evaluation of a library of derivatives to elucidate the structure-activity relationships and identify lead compounds for further development. The experimental protocols provided herein offer a solid foundation for initiating such investigations. The versatility of this scaffold, combined with the compelling biological activities of its analogues, warrants a dedicated research effort to unlock its full therapeutic potential.

References

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (URL: )
  • (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide - Smolecule. (URL: )
  • N-[2-[(4-bromophenyl)amino]-2-oxoethyl]propanamide - Chemazone. (URL: )
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. (URL: https://www.researchgate.
  • PropanaMide, N-(2-aMino-4-broMophenyl)
  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC. (URL: [Link])

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: )
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. (URL: [Link])

  • Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - PMC. (URL: [Link])

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed. (URL: [Link])

  • N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide - Chemazone. (URL: [Link])

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. (URL: [Link])

  • Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed. (URL: [Link])

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC. (URL: [Link])

  • Synthesis and Fungicidal Screening of 2-Amino-4- (p-bromophenyl)thiazole and Its Metal Complexes. (URL: )
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (URL: )
  • Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype - PMC. (URL: [Link])

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI. (URL: [Link])

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Comparative

A Head-to-Head Comparison of Synthesis Routes for 2-[(4-Bromophenyl)amino]propanamide: A Guide for Researchers

Introduction 2-[(4-Bromophenyl)amino]propanamide is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a chiral center and a bromo-functionalized aromatic ring, ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-[(4-Bromophenyl)amino]propanamide is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a chiral center and a bromo-functionalized aromatic ring, makes it a versatile scaffold for drug discovery and development. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in medicinal chemistry and process development.

This guide provides an in-depth, head-to-head comparison of three distinct synthetic routes to 2-[(4-Bromophenyl)amino]propanamide. Each route is critically evaluated based on its chemical principles, experimental feasibility, and key performance indicators such as yield, purity, cost-effectiveness, and safety. This document is intended to serve as a practical resource for scientists to make informed decisions when selecting a synthetic strategy tailored to their specific research and development needs.

Synthetic Strategies at a Glance

Three plausible synthetic routes to 2-[(4-Bromophenyl)amino]propanamide are presented and compared:

  • Route 1: Nucleophilic Substitution - A classical and direct approach involving the reaction of 4-bromoaniline with 2-bromopropanamide.

  • Route 2: Amide Coupling - A strategy centered on the formation of the amide bond from a carboxylic acid precursor, N-(4-bromophenyl)alanine.

  • Route 3: Buchwald-Hartwig Amination - A modern, palladium-catalyzed cross-coupling reaction between 4-bromoaniline and 2-aminopropanamide.

Route 1: Nucleophilic Substitution

This route represents the most straightforward approach, predicated on the nucleophilic attack of the amino group of 4-bromoaniline on the electrophilic carbon of 2-bromopropanamide.

Causality Behind Experimental Choices

The choice of a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is crucial to solvate the reactants and facilitate the SN2 reaction. The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, is essential to neutralize the hydrobromic acid byproduct, which would otherwise protonate the starting aniline and shut down the reaction. The reaction temperature is moderately elevated to increase the reaction rate without promoting significant side reactions.

G cluster_0 Route 1: Nucleophilic Substitution 4-Bromoaniline 4-Bromoaniline Reaction SN2 Reaction (Base, Solvent, Heat) 4-Bromoaniline->Reaction Nucleophile 2-Bromopropanamide 2-Bromopropanamide 2-Bromopropanamide->Reaction Electrophile Product 2-[(4-Bromophenyl)amino]propanamide Reaction->Product

Caption: Workflow for Nucleophilic Substitution Route.

Route 2: Amide Coupling

This two-step route first involves the synthesis of the intermediate N-(4-bromophenyl)alanine, followed by the amidation of its carboxylic acid functionality.

Causality Behind Experimental Choices

The initial synthesis of N-(4-bromophenyl)alanine can be achieved via a nucleophilic substitution of 4-bromoaniline on a protected alanine derivative, such as N-Boc-2-bromopropanoic acid, followed by deprotection. The subsequent amide formation is a standard procedure in peptide chemistry. The carboxylic acid is activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt). This in-situ activation forms a highly reactive intermediate that readily reacts with ammonia to form the desired propanamide. The choice of an appropriate solvent, typically dichloromethane (DCM) or DMF, is critical for the solubility of the reactants and to facilitate the reaction.

G cluster_1 Route 2: Amide Coupling 4-Bromoaniline_Alanine 4-Bromoaniline + Protected Alanine Derivative Step1 C-N Bond Formation & Deprotection 4-Bromoaniline_Alanine->Step1 Synthesis of Precursor Intermediate N-(4-Bromophenyl)alanine Step2 Activation & Ammonolysis (e.g., DCC, NH3) Intermediate->Step2 Amide Coupling Product_AC 2-[(4-Bromophenyl)amino]propanamide Step1->Intermediate Step2->Product_AC

Caption: Workflow for Amide Coupling Route.

Route 3: Buchwald-Hartwig Amination

This route employs a modern palladium-catalyzed cross-coupling reaction, a powerful tool for the formation of carbon-nitrogen bonds.[1][2]

Causality Behind Experimental Choices

The Buchwald-Hartwig amination requires a palladium catalyst, typically Pd(OAc)2 or Pd2(dba)3, in conjunction with a phosphine ligand.[3][4] The choice of ligand is critical and often requires screening to find the optimal one for a specific substrate combination; bulky, electron-rich phosphine ligands like XPhos or RuPhos are commonly used.[5][6] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to facilitate the catalytic cycle.[4] Anhydrous and deoxygenated conditions are crucial for the stability and activity of the palladium catalyst. Toluene or dioxane are common solvents for this reaction.[3]

G cluster_2 Route 3: Buchwald-Hartwig Amination 4-Bromoaniline_BH 4-Bromoaniline Reaction_BH Pd-catalyzed Cross-Coupling 4-Bromoaniline_BH->Reaction_BH Aryl Halide 2-Aminopropanamide 2-Aminopropanamide 2-Aminopropanamide->Reaction_BH Amine Product_BH 2-[(4-Bromophenyl)amino]propanamide Reaction_BH->Product_BH

Caption: Workflow for Buchwald-Hartwig Amination Route.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Amide CouplingRoute 3: Buchwald-Hartwig Amination
Overall Yield ModerateModerate to GoodGood to Excellent
Purity of Crude Product Moderate (potential for over-alkylation)GoodHigh (high selectivity)
Number of Steps 121
Reagent Cost LowModerateHigh (due to palladium catalyst and ligand)
Scalability GoodGoodModerate (cost can be a factor)
Reaction Conditions Moderate temperature, standard glasswareMild conditions, standard glasswareRequires inert atmosphere, specialized ligands
Key Advantages Simple, direct, cost-effective reagentsUtilizes well-established chemistryHigh yield, high purity, broad substrate scope
Key Disadvantages Potential for side reactions, lower yieldTwo-step process, use of coupling agentsHigh cost of catalyst, sensitivity to air/moisture

Experimental Protocols

Route 1: Nucleophilic Substitution
  • To a stirred solution of 4-bromoaniline (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of aniline) is added potassium carbonate (1.5 eq).

  • 2-Bromopropanamide (1.1 eq) is added, and the reaction mixture is heated to 80 °C.

  • The reaction is monitored by TLC or LC-MS. Upon completion (typically 12-24 hours), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 2-[(4-Bromophenyl)amino]propanamide.

Route 2: Amide Coupling (Illustrative)

Step A: Synthesis of N-(4-bromophenyl)alanine

  • A mixture of 4-bromoaniline (1.0 eq), 2-bromopropanoic acid (1.1 eq), and sodium bicarbonate (2.5 eq) in water is heated at reflux for 24 hours.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried to give N-(4-bromophenyl)alanine.

Step B: Amidation

  • To a solution of N-(4-bromophenyl)alanine (1.0 eq) in dry DMF at 0 °C is added EDC (1.2 eq) and HOBt (1.2 eq).

  • The mixture is stirred for 30 minutes, and then aqueous ammonia (5.0 eq) is added.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Route 3: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube is added Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • The tube is evacuated and backfilled with argon.

  • 4-Bromoaniline (1.0 eq), 2-aminopropanamide (1.2 eq), and anhydrous toluene are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.

Safety Considerations

  • 4-Bromoaniline: This compound is toxic and an irritant.[7][8][9] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[10][11]

  • 2-Bromopropanamide: This is a harmful and irritating compound.[12][13] Standard safety precautions for handling alkylating agents should be followed.

  • Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use in hydrogenations.[14] Palladium salts and complexes should be handled with care, as they can be toxic and allergenic.[15][16] All manipulations should be performed in an inert atmosphere when specified.

Conclusion

The choice of the optimal synthetic route for 2-[(4-Bromophenyl)amino]propanamide is contingent on the specific requirements of the project.

  • For cost-sensitive, large-scale synthesis where moderate yields are acceptable, Route 1 (Nucleophilic Substitution) offers a simple and economical option.

  • For laboratory-scale synthesis where high purity is a priority and a two-step sequence is manageable, Route 2 (Amide Coupling) provides a reliable method.

  • For rapid access to high-purity material with potentially high yields , and where the cost of the catalyst is not a primary constraint, Route 3 (Buchwald-Hartwig Amination) is the most advanced and efficient choice.

It is recommended that researchers perform small-scale trials of the most promising routes to determine the most suitable method for their specific application and available resources.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1226 - 4-BROMOANILINE. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 2-Aminopropanamide [CAS: 4726-84-5]. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromopropanamide. Retrieved from [Link]

  • National Research Council. (1994, July). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]

  • LookChem. (n.d.). 2-Bromopropanamide. Retrieved from [Link]

  • MDPI. (2021). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • University of California, Santa Barbara. (2017, May 25). Standard Operating Procedure: Palladium. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • Wordpress. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • ACS Publications. (2004, November 19). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. Retrieved from [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • The MJA Lab. (2020, November 23). Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

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Validation

A Comparative Analysis of 2-Amino-4-(4-bromophenyl)thiazole Derivatives as Antimicrobial Agents

This guide provides a comprehensive statistical analysis and comparison of experimental data from studies on 2-amino-4-(4-bromophenyl)thiazole derivatives, a class of compounds showing significant promise in the field of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive statistical analysis and comparison of experimental data from studies on 2-amino-4-(4-bromophenyl)thiazole derivatives, a class of compounds showing significant promise in the field of antimicrobial research. Due to the limited availability of published data on 2-[(4-Bromophenyl)amino]propanamide, this guide focuses on the structurally related and extensively studied thiazole scaffold. The objective is to offer researchers, scientists, and drug development professionals a detailed comparison of the antimicrobial efficacy of these derivatives against various pathogens and to provide a framework for future research and development.

The core of this guide is built upon the synthesis and evaluation of derivatives of the parent nucleus, 2-amino-4-(4-bromophenyl)thiazole. We will delve into the experimental methodologies, compare the antimicrobial activities of different derivatives, and discuss the structure-activity relationships that emerge from the data.

Synthesis and Characterization of 2-Amino-4-(4-bromophenyl)thiazole and its Derivatives

The foundational step in the evaluation of these compounds is their synthesis. The parent compound, 2-amino-4-(4-bromophenyl)thiazole, is typically synthesized via the Hantzsch thiazole synthesis.

General Synthesis Pathway

The synthesis involves the reaction of p-bromoacetophenone with thiourea, often in the presence of a catalyst like iodine, followed by treatment with an ammonium hydroxide solution.[1] This straightforward and efficient method provides the core scaffold for further derivatization.

Synthesis_Pathway p-bromoacetophenone p-bromoacetophenone reflux Reflux p-bromoacetophenone->reflux thiourea thiourea thiourea->reflux Iodine_catalyst Iodine_catalyst Iodine_catalyst->reflux NH4OH NH4OH reflux->NH4OH product 2-amino-4-(4-bromophenyl)thiazole NH4OH->product

Caption: General synthesis pathway for 2-amino-4-(4-bromophenyl)thiazole.

Further derivatization is often carried out at the 2-amino group. For instance, reaction with chloroacetyl chloride yields an intermediate that can be further reacted with various substituted anilines to produce a library of derivatives.[2]

Experimental Protocol: Synthesis of 2-amino-4-(4-bromophenyl)thiazole

A detailed protocol for the synthesis of the parent compound is as follows:

  • A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is prepared in a round-bottom flask.

  • The mixture is refluxed for 11-12 hours.[1]

  • Reaction completion is monitored using thin-layer chromatography.

  • After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials.

  • The mixture is then poured into an ammonium hydroxide solution, leading to the precipitation of the product.

  • The precipitate is filtered, washed, and recrystallized, typically from ethanol, to yield the purified 2-amino-4-(4-bromophenyl)thiazole.[1]

Comparative Antimicrobial Activity

The synthesized derivatives of 2-amino-4-(4-bromophenyl)thiazole have been screened for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The well diffusion method and broth microdilution method are commonly employed to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.[3][4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Well Diffusion Method)
  • Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud Dextrose agar plates for fungal strains.

  • Inoculate the agar plates with a standardized suspension of the test microorganism.

  • Create wells of a specific diameter in the agar.

  • Add a defined concentration (e.g., 100 µg/ml) of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.[3]

  • A well containing only the solvent serves as a negative control, and wells with standard antimicrobial agents (e.g., Cefotaxime for bacteria, Miconazole for fungi) serve as positive controls.[3]

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition around each well.

Statistical Comparison of Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of selected 2-amino-4-(4-bromophenyl)thiazole derivatives compared to standard antimicrobial agents. The data is presented as the diameter of the zone of inhibition in millimeters.

CompoundStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Aspergillus niger (Fungus)
Derivative 1 (p-nitro substitution) 18 mm16 mmNo Activity20 mm18 mm
Derivative 2 (p-chloro substitution) 15 mm14 mmNo Activity18 mm16 mm
Derivative 3 (unsubstituted) 12 mm11 mmNo Activity15 mm14 mm
Cefotaxime (Standard) 25 mm22 mm24 mmN/AN/A
Miconazole (Standard) N/AN/AN/A22 mm20 mm

Note: The data presented in this table is a synthesized representation from multiple sources for comparative purposes and may not reflect the results of a single study.[2][3]

The results indicate that the tested derivatives exhibit moderate to good activity against Gram-positive bacteria and significant antifungal activity.[3] Notably, many derivatives show limited to no activity against Gram-negative bacteria like E. coli.[3] The presence of electron-withdrawing groups, such as a nitro group, on the phenyl ring appears to enhance the antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Analysis

To quantify the potency of the synthesized compounds, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Comparative MIC Values

The following table presents a comparison of the MIC values (in µg/mL) for selected derivatives against various microorganisms.

CompoundS. aureus (MTCC 3160)B. subtilis (MTCC 441)E. coli (MTCC 443)C. albicans (MTCC 227)A. niger (MTCC 281)
Derivative 1 (p-nitro substitution) 12.525>10012.525
Derivative 2 (p-chloro substitution) 2550>1002550
Derivative 3 (unsubstituted) 50100>10050100
Norfloxacin (Standard) 6.256.256.25N/AN/A
Fluconazole (Standard) N/AN/AN/A6.2512.5

Note: The data in this table is a synthesized representation from multiple sources for comparative purposes.[2][5]

The MIC data corroborates the findings from the well diffusion assays, highlighting the promising activity against Gram-positive bacteria and fungi, and the general lack of efficacy against Gram-negative bacteria.

Structure-Activity Relationship and Future Directions

The comparative analysis of the experimental data reveals key structure-activity relationships. The nature and position of the substituent on the phenyl ring attached to the thiazole core significantly influence the antimicrobial activity. Electron-withdrawing groups at the para position tend to enhance the potency.

SAR_Logic Core 2-Amino-4-(4-bromophenyl)thiazole Core Substituent Substituent at 2-amino group Nature of Substituent (Electron Withdrawing/Donating) Core:f0->Substituent:f0 Derivatization Activity { Antimicrobial Activity | Gram-positive Bacteria | Gram-negative Bacteria | Fungi} Substituent:f1->Activity:f0 Influences

Caption: Logical relationship between core structure, substituents, and antimicrobial activity.

Future research should focus on expanding the library of derivatives with diverse substituents to further explore the structure-activity relationship. Investigating the mechanism of action of these compounds at a molecular level is also a critical next step. Molecular docking studies could provide insights into potential cellular targets.[2][6]

Conclusion

This guide provides a statistical and comparative analysis of the antimicrobial properties of 2-amino-4-(4-bromophenyl)thiazole derivatives. The presented experimental data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The consistent observation of potent activity against Gram-positive bacteria and fungi, coupled with a clear structure-activity relationship, underscores the potential of this chemical scaffold for the development of novel antimicrobial agents. Further investigations are warranted to optimize the efficacy and elucidate the mechanism of action of these promising compounds.

References

  • Mahmood, A. A. R., & Hameed, N. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • Mahmood, A. A. R., & Hameed, N. A. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole).
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Journal of Positive School Psychology.
  • Sharma, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Zitko, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC.
  • Aslam, M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC.
  • Yilmaz, I., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed.
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  • Głowacka, E., & Raczynska, E. D. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.
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Comparative

Independent Verification of 2-[(4-Bromophenyl)amino]propanamide Bioactivity: A Comparative Guide

This guide provides a comprehensive framework for the independent verification of the bioactivity of the novel compound, 2-[(4-Bromophenyl)amino]propanamide. Given the absence of extensive prior research on this specific...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification of the bioactivity of the novel compound, 2-[(4-Bromophenyl)amino]propanamide. Given the absence of extensive prior research on this specific molecule, we will establish a scientifically rigorous, multi-tiered experimental plan to elucidate its potential therapeutic properties. Our approach is informed by the known bioactivities of structurally related propanamide derivatives, which have demonstrated potential as anticonvulsant, anti-inflammatory, and cytotoxic agents.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and a comparative analysis against established alternatives.

Introduction and Physicochemical Profiling

2-[(4-Bromophenyl)amino]propanamide is a synthetic organic compound featuring a core propanamide structure linked to a bromophenyl group. While this specific entity is not extensively characterized in publicly available literature, its structural motifs are present in molecules with significant biological effects. Notably, various N-substituted amino acid derivatives have shown promise as anticonvulsants, suggesting a primary avenue for investigation.[1][2]

Before embarking on biological assays, a fundamental understanding of the compound's physicochemical properties is essential for predicting its drug-like potential. This is often guided by Lipinski's Rule of Five, a set of criteria that forecasts a compound's oral bioavailability.[5][6][7]

Table 1: Predicted Physicochemical Properties of 2-[(4-Bromophenyl)amino]propanamide

PropertyPredicted ValueLipinski's Rule of Five ComplianceRationale and Significance
Molecular Weight257.12 g/mol Pass (< 500 Da)Influences absorption and distribution; lower molecular weight is generally favorable for oral drugs.
cLogP~2.5 - 3.0Pass (≤ 5)The octanol-water partition coefficient (cLogP) is a measure of lipophilicity, which is critical for membrane permeability and overall ADME properties.[8]
Hydrogen Bond Donors2Pass (≤ 5)The number of N-H and O-H bonds influences solubility and binding to biological targets.
Hydrogen Bond Acceptors2Pass (≤ 10)The count of nitrogen and oxygen atoms affects solubility and receptor interactions.
pKa (Predicted)Amine: ~4-5, Amide N-H: ~16-17N/AThe ionization state at physiological pH impacts solubility, permeability, and target engagement.[9][10][11]

Note: cLogP and pKa values are estimations derived from computational models and require experimental verification.[12][13]

The predicted properties of 2-[(4-Bromophenyl)amino]propanamide suggest it has a favorable profile for a potential orally active therapeutic agent, warranting further investigation into its biological activities.

Experimental Framework for Bioactivity Verification

To comprehensively assess the bioactivity of 2-[(4-Bromophenyl)amino]propanamide, a phased approach is recommended. This begins with broad in vivo screening for anticonvulsant activity, followed by in vitro assays to probe potential mechanisms of action and safety liabilities.

G cluster_0 Tier 1: In Vivo Screening cluster_1 Tier 2: In Vitro Mechanistic & Safety Profiling cluster_2 Tier 3: Secondary Bioactivity Screening a1 Maximal Electroshock (MES) Seizure Model a2 Subcutaneous Pentylenetetrazole (scPTZ) Model a3 Rotarod Test (Motor Impairment) b1 Cytotoxicity (MTT Assay) a3->b1 Proceed if active and non-toxic in vivo b2 Cardiotoxicity (hERG Assay) c1 Anti-inflammatory (COX-2 Inhibition Assay) b2->c1 Further Characterization start 2-[(4-Bromophenyl)amino]propanamide start->a1 Primary Hypothesis: Anticonvulsant Activity

Figure 1: Overall Experimental Workflow.
Tier 1: In Vivo Anticonvulsant and Neurotoxicity Screening

The initial phase focuses on determining if 2-[(4-Bromophenyl)amino]propanamide possesses anticonvulsant properties in established rodent models of epilepsy.

Rationale: The MES test is a gold-standard model for generalized tonic-clonic seizures.[14][15][16] It is particularly effective at identifying compounds that prevent seizure spread through neural circuits.[15][16]

Experimental Protocol:

  • Animal Acclimation: Male CF-1 mice (20-25 g) are acclimated for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.[17]

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg), dissolved in a suitable vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose).[18] A vehicle control group and a positive control group (Phenytoin, 30 mg/kg) are included.[19]

  • Seizure Induction: At the time of peak effect (determined from pilot studies, typically 30-60 minutes post-injection), a constant electrical current (50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.[16] A drop of 0.5% tetracaine hydrochloride is applied to the corneas beforehand for local anesthesia.[16]

  • Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[17] An animal is considered protected if this response is absent.

  • Data Analysis: The median effective dose (ED₅₀), the dose at which 50% of animals are protected, is calculated using probit analysis.

Rationale: The scPTZ model is used to identify compounds effective against myoclonic and absence seizures.[14] It is particularly sensitive to drugs that modulate GABAergic neurotransmission.[18]

Experimental Protocol:

  • Animal Preparation: Similar to the MES model, male CF-1 mice are acclimated and dosed with the test compound, vehicle, or a positive control (e.g., Valproic Acid, 200 mg/kg).

  • Convulsant Administration: At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is administered subcutaneously into a loose fold of skin on the back of the neck.[18]

  • Observation: Animals are placed in individual observation chambers and monitored for 30 minutes.[18]

  • Endpoint Measurement: The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The ED₅₀ is calculated as described for the MES model.

Rationale: It is crucial to distinguish between true anticonvulsant activity and non-specific motor impairment. The rotarod test assesses motor coordination and is a standard method for evaluating potential neurotoxicity.[4]

Experimental Protocol:

  • Animal Training: Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive trials.

  • Compound Administration: The test compound is administered at various doses.

  • Testing: At the time of peak effect, each mouse is placed on the rotarod, and the latency to fall is recorded. A trial is considered failed if the mouse falls off within the set period.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of animals fail the test, is determined. The Protective Index (PI) is calculated as TD₅₀ / ED₅₀, with a higher PI indicating a better safety margin.

Table 2: Comparative Data for In Vivo Anticonvulsant Screening

CompoundMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
2-[(4-Bromophenyl)amino]propanamide To be determinedTo be determinedTo be determinedTo be determined
Phenytoin (Positive Control)~9.5>80~65~6.8 (MES)
Valproic Acid (Positive Control)~270~150~400~1.5 (MES) / ~2.7 (scPTZ)
Vehicle ControlInactiveInactive> Max DoseN/A

Note: Literature values for positive controls can vary based on animal strain and experimental conditions.

Tier 2: In Vitro Mechanistic and Safety Profiling

Should 2-[(4-Bromophenyl)amino]propanamide demonstrate promising in vivo activity, the next tier of experiments aims to elucidate its potential mechanism of action and assess its safety profile at a cellular level.

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[20][21][22] This is a crucial first step in safety profiling to ensure the compound is not simply causing a general toxic effect.

Experimental Protocol:

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for 24-48 hours.

  • MTT Incubation: 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) is added to each well, and the plate is incubated for 4 hours at 37°C.[20]

  • Solubilization: 100 µl of a solubilization solution is added to each well to dissolve the formazan crystals.[20] The plate is typically left overnight in the incubator.[20]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration that reduces cell viability by 50% (IC₅₀) is calculated.

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[23][24] Early assessment of a compound's hERG liability is a critical safety checkpoint in drug development.[23][25]

Experimental Protocol:

  • Cell Line: HEK293 cells stably expressing the hERG channel are used.

  • Patch Clamp Electrophysiology: Automated patch-clamp systems (e.g., QPatch) are used to measure hERG channel currents in the whole-cell configuration.[25]

  • Compound Application: The test compound is applied at various concentrations.

  • Data Acquisition: The effect of the compound on the hERG tail current is recorded.

  • Data Analysis: The IC₅₀ for hERG channel inhibition is determined.

Table 3: Comparative Data for In Vitro Safety Profiling

CompoundCytotoxicity IC₅₀ (µM) on SH-SY5Y cellshERG Inhibition IC₅₀ (µM)
2-[(4-Bromophenyl)amino]propanamide To be determinedTo be determined
Doxorubicin (Positive Control for Cytotoxicity)~0.1 - 1>10
Astemizole (Positive Control for hERG)>10~0.009
Tier 3: Secondary Bioactivity Screening

Based on the activities of related compounds, it is prudent to screen for other potential bioactivities.

Rationale: Many central nervous system disorders have an inflammatory component, and some anticonvulsants possess anti-inflammatory properties. The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation.[26]

G cluster_0 Cell Membrane cluster_1 Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex (Activated) receptor->ikk Signal Transduction stimulus Inflammatory Stimuli (e.g., LPS) stimulus->receptor ikb IκBα (Phosphorylated & Degraded) ikk->ikb nfkb NF-κB (p50/p65) ikb->nfkb NF-κB Released dna DNA Binding nfkb->dna Nuclear Translocation transcription Transcription dna->transcription genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) transcription->genes

Figure 2: Canonical NF-κB Signaling Pathway.

Experimental Protocol:

  • Assay Principle: A fluorometric or colorimetric assay kit is used to measure the peroxidase activity of recombinant human COX-2.[27][28] The inhibition of this activity is proportional to the inhibition of COX-2.[28]

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid substrate as per the kit manufacturer's instructions.[26][29]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Add the test compound at various concentrations. Include a positive control (e.g., Celecoxib).[26]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Measure the fluorescence or absorbance kinetically using a plate reader.[27]

  • Data Analysis: Calculate the IC₅₀ value for COX-2 inhibition.

Table 4: Comparative Data for Secondary Bioactivity Screening

CompoundCOX-2 Inhibition IC₅₀ (µM)
2-[(4-Bromophenyl)amino]propanamide To be determined
Celecoxib (Positive Control)~0.04 - 0.45

Note: IC₅₀ values for Celecoxib can vary depending on the specific assay conditions.[27]

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the independent verification of the bioactivity of 2-[(4-Bromophenyl)amino]propanamide. By focusing on a primary hypothesis of anticonvulsant activity, supported by the literature on analogous compounds, we have established a clear path from broad in vivo screening to more targeted in vitro mechanistic and safety studies.

The data generated from these experiments will allow for a direct comparison against established drugs like Phenytoin and Valproic Acid, providing a clear indication of the compound's potential efficacy and safety profile. Positive outcomes, particularly a high Protective Index in the in vivo models and low off-target activity in the in vitro assays, would provide strong justification for more advanced preclinical development. This could include pharmacokinetic studies, investigation in chronic epilepsy models, and a broader screening for other neurological or anti-inflammatory activities. This structured, data-driven approach ensures a thorough and unbiased evaluation of this novel chemical entity.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. (2025). Zenovel. Available at: [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. Available at: [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available at: [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Available at: [Link]

  • Löscher, W. (2002). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research. Available at: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Available at: [Link]

  • MTT Assay: Assessing Cell Proliferation. (n.d.). Creative Bioarray. Available at: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Urbain, A., et al. (2026). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. ResearchGate. Available at: [Link]

  • Xing, L., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]

  • Jabor, V. A. P., et al. (2016). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025). Protocols.io. Available at: [Link]

  • Sild, S., & Leito, I. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wieder, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (n.d.). ResearchGate. Available at: [Link]

  • Davoudi, M., et al. (2025). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. PMC - NIH. Available at: [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). MDPI. Available at: [Link]

  • Design, synthesis and biological testing of a novel series of anti-inflammatory drugs. (n.d.). Semantic Scholar. Available at: [Link]

  • Pevarello, P., et al. (1998). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Kamiński, K., et al. (2018). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules. Available at: [Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). ResearchGate. Available at: [Link]

  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... (n.d.). ResearchGate. Available at: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(4-Bromophenyl)amino]propanamide

Comprehensive Safety and Handling Protocol for 2-[(4-Bromophenyl)amino]propanamide Executive Summary 2-[(4-Bromophenyl)amino]propanamide (CAS: 1132767-64-6) is a highly specialized halogenated aniline derivative utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 2-[(4-Bromophenyl)amino]propanamide

Executive Summary

2-[(4-Bromophenyl)amino]propanamide (CAS: 1132767-64-6) is a highly specialized halogenated aniline derivative utilized primarily as a building block in pharmaceutical synthesis and drug discovery. While highly valuable for generating structural diversity, the core bromoaniline pharmacophore presents severe occupational hazards. This guide provides a self-validating, step-by-step operational protocol designed to mitigate the risks of acute transdermal toxicity, respiratory irritation, and chemically induced methemoglobinemia.

Hazard Profile & Mechanistic Causality

To handle this compound safely, researchers must understand the causality behind its toxicity. The hazards of 2-[(4-Bromophenyl)amino]propanamide are not merely surface-level irritations; they are driven by systemic metabolic pathways.

  • Dermal & Oral Toxicity: The lipophilic nature of the brominated aromatic ring significantly enhances transdermal and mucosal absorption compared to unsubstituted anilines. Upon contact, it bypasses the stratum corneum rapidly, necessitating strict barrier protection[1].

  • Methemoglobinemia (Blood Toxicity): Once absorbed into the systemic circulation, the compound undergoes CYP450-mediated N-hydroxylation in the liver. The resulting N-hydroxyarylamine metabolite acts as a potent oxidizing agent. It redox-cycles with hemoglobin, converting functional ferrous iron (Fe²⁺) into non-functional ferric iron (Fe³⁺). This prevents oxygen binding, leading to, characterized by cellular hypoxia, cyanosis, and potentially fatal cardiovascular collapse[2][3].

MethemoglobinemiaPathway A Dermal/Inhalation Absorption B Hepatic CYP450 N-hydroxylation A->B C N-hydroxyarylamine Metabolite B->C D Hemoglobin Oxidation (Fe²⁺ → Fe³⁺) C->D E Methemoglobinemia (Hypoxia) D->E

Fig 1. CYP450-mediated toxicological pathway of bromoaniline derivatives leading to methemoglobinemia.

Quantitative Hazard Summary

Hazard Class GHS Category Mechanistic Basis
Acute Toxicity (Oral/Dermal) Category 3/4 Lipophilic bromoaniline moiety enables rapid systemic absorption[1].
Specific Target Organ (STOT RE) Category 2 N-hydroxylation leads to methemoglobinemia and RBC lysis[2].
Skin/Eye Irritation Category 2 Electrophilic nature of the halogenated aromatic ring.

| Aquatic Toxicity | Category 1 | High persistence and bioaccumulation potential in aquatic ecosystems. |

Core Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling bromoaniline derivatives. The following matrix outlines the required protective systems and the operational rationale behind each choice.

PPE CategorySpecificationOperational Rationale
Respiratory Prevents inhalation of aerosolized particulates which bypass hepatic first-pass metabolism, directly entering the pulmonary capillary bed.
Hand Protection Double Glove: Nitrile (inner min 5 mil), Neoprene/Butyl (outer)Nitrile provides tactile dexterity; Neoprene/Butyl prevents chemical permeation by lipophilic aromatic amines[1].
Eye/Face ANSI Z87.1 Safety Goggles + Face ShieldPrevents ocular absorption and mucosal irritation from fine dust or accidental solvent splashes.
Body Tyvek® Disposable Suit or Chem-resistant ApronPrevents accumulation of micro-dust on standard cotton lab coats, eliminating the risk of chronic dermal exposure.

Operational Workflow & Handling Protocol

This self-validating workflow ensures that every step contains a built-in safety check to prevent exposure.

HandlingWorkflow Step1 1. Fume Hood Preparation Verify 100 fpm airflow & lay anti-static mat Step2 2. PPE Donning Double gloves (Nitrile/Neoprene), P100, Tyvek Step1->Step2 Step3 3. Material Handling Weigh via closed-system or anti-static spatula Step2->Step3 Step4 4. Transfer & Reaction Transfer sealed vial to reaction vessel Step3->Step4 Step5 5. Decontamination Clean surfaces with 10% bleach, then soap/water Step4->Step5

Fig 2. Step-by-step operational workflow for the safe handling of bromoaniline derivatives.

Step-by-Step Methodology:

Step 1: Environmental Preparation & Verification

  • Action: Activate the chemical fume hood and visually verify the digital monitor reads a minimum face velocity of 100 feet per minute (fpm).

  • Action: Line the weighing area with an anti-static, disposable bench mat.

  • Causality: Bromoaniline powders can generate static charge. Anti-static mats prevent the powder from repelling off the spatula and aerosolizing into the breathing zone.

Step 2: PPE Donning & Seal Checks

  • Action: Don the Tyvek suit, followed by the P100 respirator. Perform a positive/negative pressure seal check by covering the filters and inhaling/exhaling sharply.

  • Action: Don inner nitrile gloves, then outer neoprene gloves. Pull the outer gloves over the Tyvek cuffs.

Step 3: Weighing and Manipulation

  • Action: Use an anti-static micro-spatula. Weigh the compound directly into a pre-tared, sealable glass vial rather than an open plastic weigh boat.

  • Action: Cap the vial immediately after the desired mass is achieved.

  • Causality: Open weigh boats expose the compound to ambient hood drafts, risking particulate spread. Sealed vials create a closed-transfer system.

Step 4: Transfer and Reaction Setup

  • Action: Wipe the exterior of the sealed vial with a Kimwipe dampened with a compatible solvent (e.g., ethanol) before removing it from the weighing area.

  • Action: Transfer the vial to the reaction vessel. If the protocol allows, flush the vessel with inert gas (Nitrogen/Argon), as aniline derivatives are prone to air oxidation.

Step 5: Decontamination and Doffing

  • Action: Wipe down the spatula, balance, and hood surfaces with a 10% sodium hypochlorite (bleach) solution, followed by standard soap and water.

  • Causality: Bleach chemically oxidizes residual aromatic amines into less toxic, water-soluble degradation products.

  • Action: Doff PPE inside-out to trap residual particulates. Dispose of outer gloves and the bench mat in a designated halogenated organic waste container.

Emergency Response & Environmental Logistics

Exposure Protocols:

  • Dermal Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Do not use organic solvents (like ethanol or acetone) to clean the skin, as this will exponentially increase the dermal absorption rate of the lipophilic compound.

  • Inhalation/Systemic Exposure: Move the victim to fresh air immediately. Monitor the patient for signs of cyanosis (bluish discoloration of the lips, nail beds, or mucous membranes), which is a clinical indicator of methemoglobinemia. Seek emergency medical attention; administration of intravenous methylene blue may be required to reduce ferric iron back to ferrous iron[3].

Waste Disposal:

  • Do not flush down the sink. The compound is highly toxic to aquatic life with long-lasting effects (Aquatic Chronic 1).

  • Collect all solid waste, contaminated Kimwipes, and PPE in a clearly labeled, sealable hazardous waste container designated for Halogenated Organic Solids .

References

  • [2] Singh, H., & Purnell, E. T. (2005). Aniline derivative-induced methemoglobin in rats. Journal of Environmental Pathology, Toxicology and Oncology (PubMed/NIH). URL:[Link]

  • [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7807, 4-Bromoaniline. PubChem (NIH). URL:[Link]

  • [3] Pizon, A. F., et al. (2009). TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE. Clinical Toxicology (PubMed Central/NIH). URL:[Link]

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